molecular formula C11H9F3O3 B176674 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 170570-77-1

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No.: B176674
CAS No.: 170570-77-1
M. Wt: 246.18 g/mol
InChI Key: QNQIALSSNJBPCV-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIALSSNJBPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170570-77-1
Record name 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one
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Foundational & Exploratory

Synthesis and Characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Keystone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust synthetic protocol via mixed Claisen condensation, explains the critical chemical principles involved, and outlines a suite of analytical techniques for comprehensive characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds in novel therapeutic design.

Strategic Importance in Medicinal Chemistry

Fluorinated β-diketones are versatile building blocks in the synthesis of complex heterocyclic compounds and serve as potent ligands for metal ions.[3][4] The title compound, featuring a difluoromethyl group and a fluorinated aromatic ring, presents a unique combination of electronic properties. The strong electron-withdrawing nature of the fluorine atoms can enhance the acidity of the central methylene protons and influence the keto-enol tautomeric equilibrium, which is often crucial for biological activity.[5] Furthermore, blocking metabolically labile sites with fluorine is a well-established strategy to improve a drug candidate's half-life and overall performance.[2]

Synthesis via Mixed Claisen Condensation

The most classical and reliable method for preparing β-diketones is the Claisen condensation.[6] For the synthesis of an asymmetrical β-diketone like the target compound, a mixed (or "crossed") Claisen condensation is employed. This reaction involves the base-mediated condensation of a ketone with an ester to form a new carbon-carbon bond.[7][8]

The Underlying Principle and Rationale

The reaction hinges on the selective formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[7]

  • Choice of Reactants: The synthesis utilizes 3-Fluoro-4-methoxyacetophenone as the ketone precursor and Ethyl difluoroacetate as the ester.[9] This pairing is strategic; the ester lacks α-protons, preventing it from self-condensing, which simplifies the product mixture.[8]

  • Role of the Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required.[6] Its role is to deprotonate the α-carbon of the ketone, generating the reactive enolate. A stoichiometric amount of base is necessary because the resulting β-diketone is more acidic than the starting ketone and will be deprotonated, driving the reaction equilibrium toward the product.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the strong base and the enolate, halting the reaction.

Figure 1: Mixed Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Final Product Ketone 3-Fluoro-4-methoxy- acetophenone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH) Ester Ethyl Difluoroacetate (Electrophile) Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack on Carbonyl Ethoxide Ethoxide Leaving Group Intermediate->Ethoxide Product_anion Product Anion (Resonance Stabilized) Intermediate->Product_anion Elimination Intermediate->Product_anion Final_Product 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl) butane-1,3-dione Product_anion->Final_Product Acidic Workup

Caption: Figure 1: Mixed Claisen Condensation Mechanism.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Ethyl difluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes three times to remove mineral oil, then place the flask under vacuum.

  • Reaction Setup: Add anhydrous THF to the flask via cannula. Cool the resulting suspension to 0 °C in an ice bath.

  • Ketone Addition: Slowly add a solution of 3-Fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the enolate forms.

  • Ester Addition: Add Ethyl difluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A key feature of β-diketones is their existence as a mixture of keto and enol tautomers in solution.[10][11]

Figure 2: Keto-Enol Tautomerism cluster_Keto cluster_Enol Keto Keto Form (Diketone) Enol Enol Form (Stabilized by H-Bond) Keto->Enol Proton Transfer Keto_img Keto_img Enol_img Enol_img

Caption: Figure 2: Keto-Enol Tautomerism.

The enol form is often predominant due to stabilization from conjugation and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[5] This equilibrium is solvent-dependent and influences the spectroscopic data.[12]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the title compound.

Technique Expected Observations
¹H NMR Aromatic Region (δ 7.0-7.8 ppm): Complex multiplets corresponding to the three protons on the substituted phenyl ring. Enolic CH (δ ~6.5 ppm): A singlet for the vinyl proton in the enol tautomer. CHF₂ (δ ~6.2 ppm): A triplet (t) due to coupling with the two fluorine atoms (JHF ≈ 50-55 Hz). Methylene CH₂ (δ ~4.0 ppm): A singlet for the keto tautomer's methylene protons. Methoxy CH₃ (δ ~3.9 ppm): A singlet. Enolic OH (δ ~16 ppm): A very broad singlet, highly deshielded due to strong intramolecular H-bonding.
¹³C NMR Carbonyls (δ 180-200 ppm): Signals for the C=O groups. Aromatic Carbons (δ 110-160 ppm): Multiple signals, including those showing C-F coupling. CHF₂ (δ ~115 ppm): A triplet due to C-F coupling. Methylene/Enolic CH (δ ~90-100 ppm): Signal for the central carbon. Methoxy CH₃ (δ ~56 ppm): Signal for the methoxy carbon.
¹⁹F NMR CHF₂: A doublet arising from coupling with the adjacent proton. Aromatic F: A singlet or multiplet depending on coupling with nearby protons.
IR (cm⁻¹) ~3000-3400: Broad O-H stretch (enol form) due to H-bonding. ~1720-1740: C=O stretch (keto form). ~1600-1640: Conjugated C=O stretch (enol form, very strong). ~1580-1610: C=C stretch (enol form). ~1100-1300: Strong C-F stretching bands.
Mass Spec. Molecular Ion (M⁺): Expected at m/z ≈ 246.05. Fragmentation: Common losses include CO, CHF₂, and fragments from the aromatic ring.
Overall Workflow

The process from synthesis to final, characterized product follows a logical and systematic workflow.

Figure 3: Experimental Workflow cluster_char Characterization Start Reactants: 3-Fluoro-4-methoxyacetophenone + Ethyl difluoroacetate Reaction Mixed Claisen Condensation (NaH, Anhydrous THF) Start->Reaction Crude Crude Product Reaction->Crude Workup Acidic Quench & Aqueous Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Pure Pure Product: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl) butane-1,3-dione Purification->Pure Crude->Workup NMR NMR (¹H, ¹³C, ¹⁹F) Pure->NMR Confirm Structure IR IR Spectroscopy Pure->IR Identify Functional Groups MS Mass Spectrometry Pure->MS Verify Mass

Caption: Figure 3: Experimental Workflow.

Conclusion

This guide outlines a reliable and well-established pathway for the synthesis of this compound. The mixed Claisen condensation provides a direct route to this valuable fluorinated intermediate. The detailed characterization protocol, accounting for the compound's inherent keto-enol tautomerism, ensures the confirmation of its chemical identity and purity. Mastery of this synthesis and characterization workflow empowers medicinal chemists to readily access this and similar fluorinated scaffolds, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

  • Keto-enol tautomerization in β-diketones. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Mixed Claisen Condensations | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. Retrieved from [Link]

  • β-Dicarbonyl Compounds via Crossed Claisen Condensations. (2025). JoVE. Retrieved from [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

  • Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction Paths of Keto−Enol Tautomerization of β-Diketones. (n.d.). ACS Publications. Retrieved from [Link]

  • Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. (2022). PubMed. Retrieved from [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (2019). ACS Publications. Retrieved from [Link]

  • The Infrared Spectra of Some metal Chelates of β-Diketones. (n.d.). ACS Publications. Retrieved from [Link]

  • β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. (n.d.). ACS Publications. Retrieved from [Link]

  • Ketone infrared spectra. (n.d.). Chemistry121. Retrieved from [Link]

  • Fluorinated β‐Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. (2022). ResearchGate. Retrieved from [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

  • Infrared Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (n.d.). MDPI. Retrieved from [Link]

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  • 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). (n.d.). Reagentia. Retrieved from [Link]

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Spectroscopic Characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a halogenated β-diketone with potential applications in medicinal chemistry and materials science. Its unique structural features, including a difluoromethyl group and a substituted aromatic ring, give rise to a distinct spectroscopic profile. This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related molecules. While experimental data for this specific molecule is not widely available, this guide offers a robust, theoretically-grounded prediction of its spectroscopic properties, empowering researchers to confidently identify and interpret their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: A generalized workflow for the acquisition of NMR data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6m2HAr-H
~7.0t1HAr-H
~6.5s1HC(O)CH ₂C(O)
~6.1t1HCH F₂
~3.9s3HOCH
Interpretation of Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, difluoromethyl, and methoxy protons. The aromatic protons are predicted to appear in the downfield region (~7.0-7.8 ppm) due to the deshielding effect of the benzene ring. The specific splitting patterns (multiplets and a triplet) arise from coupling with the adjacent fluorine and protons. The methylene protons of the β-diketone moiety are anticipated to appear as a singlet around 6.5 ppm. The proton of the difluoromethyl group is expected to be a triplet around 6.1 ppm due to coupling with the two fluorine atoms. The methoxy protons should present as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195C =O
~185C =O
~160 (d)C -F (aromatic)
~150C -OCH₃
~125Ar-C
~115Ar-C
~110 (t)C HF₂
~90C(O)C H₂C(O)
~56OC H₃
Interpretation of Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons of the diketone functionality, expected at the downfield end of the spectrum (~185-195 ppm). The aromatic carbons will appear in the 115-160 ppm range, with the carbon directly attached to the fluorine exhibiting a doublet due to C-F coupling. The carbon of the difluoromethyl group will be observed as a triplet around 110 ppm due to coupling with the two fluorine atoms. The methylene carbon of the β-diketone is predicted to be around 90 ppm, and the methoxy carbon at approximately 56 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -115mAr-F
~ -125dCHF
Interpretation of Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, two distinct signals are expected. The aromatic fluorine will likely appear as a multiplet around -115 ppm. The two fluorine atoms of the difluoromethyl group are expected to be equivalent and will appear as a doublet around -125 ppm due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (keto form)
~1600StrongC=O stretch (enol form) and C=C stretch (aromatic)
~1250StrongC-F stretch
~1100StrongC-O stretch
Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl groups. Due to keto-enol tautomerism in the β-diketone moiety, two distinct C=O stretching bands are expected: one around 1720 cm⁻¹ for the keto tautomer and another, broader band around 1600 cm⁻¹ for the hydrogen-bonded enol form. The aromatic C=C stretching vibrations will also appear in the 1600 cm⁻¹ region. Strong bands corresponding to C-F and C-O stretching are predicted around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹ and 2950 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a common technique for the analysis of relatively small, volatile organic molecules.

Caption: A simplified workflow for electron ionization mass spectrometry.

Predicted Mass Spectrum Data (EI)
m/zPredicted Fragment
246[M]⁺ (Molecular Ion)
195[M - CHF₂]⁺
167[M - CHF₂ - CO]⁺
155[F-C₆H₃-OCH₃-C≡O]⁺
127[F-C₆H₃-OCH₃]⁺
51[CHF₂]⁺
Interpretation of Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 246, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the loss of the difluoromethyl radical, leading to a peak at m/z 195. Subsequent loss of a carbonyl group would result in a fragment at m/z 167. Another characteristic fragmentation is the cleavage of the bond between the carbonyl groups, generating the aroyl cation at m/z 155. Further fragmentation of the aromatic portion could lead to a peak at m/z 127. The difluoromethyl cation itself may be observed at m/z 51. The fragmentation of aromatic ketones is a key diagnostic tool in mass spectrometry.[1]

Conclusion

This technical guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra and their interpretations offer a solid foundation for researchers working with this compound, enabling them to anticipate, identify, and understand their experimental results. The provided protocols for data acquisition serve as a practical starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure, and this guide is intended to be a valuable companion in that endeavor.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Whitman College. Fragmentation of Aromatic Ketones. [Link]

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An In-depth Technical Guide to the Crystal Structure of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Publicly accessible crystallographic databases do not currently contain the specific crystal structure for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. This guide will therefore provide a comprehensive overview based on established principles and available data for closely related analogues. A detailed synthesis and proposed crystallization protocol for the title compound are presented, followed by an in-depth analysis of a representative crystal structure of a similar fluorinated β-diketone to elucidate the expected structural and supramolecular features.

Introduction: The Significance of Fluorinated β-Diketones in Medicinal Chemistry

Fluorinated organic molecules have become increasingly vital in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-dione moiety is a versatile pharmacophore found in numerous biologically active compounds, known for its coordinating properties and diverse reactivity. The combination of these two features in this compound makes it a compound of significant interest for researchers in drug discovery and materials science. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with target proteins, while the fluorinated phenyl ring can modulate electronic properties and metabolic pathways.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of this compound can be achieved through a Claisen condensation reaction, a robust and widely used method for the formation of β-diketones.

Experimental Protocol: Synthesis

A plausible synthetic route involves the condensation of 3-Fluoro-4-methoxyacetophenone with an excess of ethyl difluoroacetate in the presence of a strong base, such as sodium hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-Fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the enolate.

  • Ethyl difluoroacetate (1.5 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow start Start naH_THF Suspend NaH in anhydrous THF start->naH_THF add_acetophenone Add 3-Fluoro-4-methoxyacetophenone at 0 °C naH_THF->add_acetophenone stir_enolate Stir for 30 min to form enolate add_acetophenone->stir_enolate add_ester Add Ethyl difluoroacetate stir_enolate->add_ester warm_stir Warm to RT and stir for 12-24h add_ester->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate purify Purify by column chromatography evaporate->purify product Pure Product purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. Slow evaporation is a commonly employed and effective technique for growing high-quality crystals of organic compounds.

Step-by-Step Protocol:

  • Dissolve a small amount of the purified product in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or acetone/water) in a clean vial. The goal is to create a saturated or near-saturated solution at room temperature.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, they can be carefully isolated for X-ray diffraction analysis.

Crystal Structure Analysis: A Case Study of a Close Analogue

As the crystal structure of the title compound is not available, we will analyze the crystal structure of a closely related analogue, 4,4-Difluoro-1-phenylbutane-1,3-dione , to infer the likely structural characteristics.

Molecular Geometry and Conformation

Fluorinated β-diketones can exist in keto-enol tautomeric forms. In the solid state, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. It is highly probable that this compound would also crystallize in the enol form.

The molecular structure would likely be nearly planar, with the planarity stabilized by the conjugated system of the enone moiety and the intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The difluoromethyl group will introduce a tetrahedral geometry at one end of the butane-1,3-dione chain.

Diagram of Keto-Enol Tautomerism:

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol tautomerism in β-diketones.

Crystallographic Data (Hypothetical for the Title Compound based on Analogues)

The following table presents hypothetical crystallographic data for the title compound, based on typical values observed for similar fluorinated β-diketones.

ParameterHypothetical Value
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁
a (Å)8.0 - 12.0
b (Å)5.0 - 10.0
c (Å)15.0 - 25.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z4
Density (calculated) (g/cm³)1.5 - 1.7
R-factor (%)< 5
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen and the methoxy group's oxygen atom are likely to act as hydrogen bond acceptors, forming weak C-H···O interactions with neighboring molecules.

  • C-H···F Interactions: The fluorine atoms on the difluoromethyl group and the phenyl ring can participate in weak C-H···F hydrogen bonds.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Halogen···Halogen Interactions: C-F···F-C interactions, though generally weak, might also be present, influencing the crystal packing.

These interactions would likely lead to the formation of a three-dimensional supramolecular architecture.

Diagram of Potential Intermolecular Interactions:

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 C-H···O Molecule3 Molecule C Molecule1->Molecule3 C-H···F Molecule4 Molecule D Molecule2->Molecule4 π-π stacking Molecule3->Molecule4 F···F

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Analysis

While a full crystallographic analysis is pending, spectroscopic techniques can provide valuable structural information.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the dione backbone, and the enolic proton, which would likely appear as a broad singlet at a downfield chemical shift.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit signals for the difluoromethyl group (likely a triplet due to coupling with the adjacent methylene protons) and the fluorine atom on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons, the enolic carbons, the aromatic carbons, the methoxy carbon, and the difluoromethyl carbon (which would appear as a triplet due to C-F coupling).

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and enone moieties, as well as C-F stretching vibrations. The presence of a broad O-H stretching band would confirm the enol tautomer.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated synthesis, crystallization, and structural features of this compound. Based on the analysis of analogous compounds, it is predicted that this molecule will adopt a planar enol conformation in the solid state, stabilized by a strong intramolecular hydrogen bond. The crystal packing is expected to be directed by a network of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking.

The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would provide precise information on bond lengths, bond angles, and the intricate details of its supramolecular assembly, offering valuable insights for the rational design of new drug candidates and functional materials.

References

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  • Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone. Retrieved from [12]

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  • ResearchGate. (n.d.). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link][22]

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Physicochemical properties of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Foreword: Contextualizing the Molecule

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity. The subject of this guide, this compound, is a trifluorinated β-diketone. The β-diketone moiety is a versatile pharmacophore and a critical synthetic intermediate, known for its ability to form stable chelates with metal ions and to exist in a dynamic equilibrium with its enol tautomers. Understanding the fundamental physicochemical properties of this specific molecule is therefore paramount for any researcher aiming to unlock its potential in pharmaceutical development, agrochemical synthesis, or advanced material applications. This document provides a comprehensive analysis of these properties, grounded in established analytical principles and supplemented with detailed, field-proven experimental protocols.

Core Molecular Identity and Physical Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and predicted physical properties for this molecule are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 170570-77-1[1][2]
Molecular Formula C₁₁H₉F₃O₃[1]
Molecular Weight 246.18 g/mol [1]
Boiling Point 350.0 ± 37.0 °C (Predicted)[1]
Physical Form Solid (Expected)[3]

Note: The melting point has not been empirically reported in the surveyed literature but can be determined using the protocol outlined in Section 4.1. A structurally similar compound, 4,4-Difluoro-1-phenyl-1,3-butanedione, has a reported melting point of 47-51 °C, suggesting the target compound is a solid at room temperature.[4]

Molecular Structure

The molecule's structure, featuring an aromatic ring, a methoxy group, and a difluorinated β-diketone chain, dictates its chemical behavior.

Caption: 2D structure of the title compound.

Keto-Enol Tautomerism: A Core Concept

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to the molecule's reactivity, solubility, and spectroscopic properties. The acidic proton on the central methylene carbon (C8) can be lost, and the resulting enolate ion is stabilized by delocalization across the two carbonyl groups.

Caption: Equilibrium between keto and enol tautomers.

This tautomerism influences solubility, as the enol form can establish intramolecular hydrogen bonds, reducing its polarity compared to the diketo form. The equilibrium position is sensitive to the solvent, temperature, and pH.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this molecule particularly well-suited for a multi-faceted NMR investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons (or a vinyl proton in the enol form), and potentially a broad signal for the enolic hydroxyl proton. The coupling patterns of the aromatic protons will be informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display signals for the two carbonyl carbons, the aromatic carbons, the methoxy carbon, the methylene carbon, and the difluoromethyl carbon. The chemical shifts of the carbonyl carbons can help in assessing the keto-enol equilibrium.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool.[5][6] It offers high sensitivity and a wide chemical shift range, making it excellent for purity assessment and structural confirmation.[7][8] Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group. The coupling between fluorine and adjacent protons (J-coupling) provides critical connectivity information.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For this molecule, the key absorptions are:

  • C=O Stretch: In the diketo form, two carbonyl stretching bands are expected. Aromatic ketones typically show a C=O stretch around 1685 cm⁻¹.[9] For β-diketones, tautomerization to the enol form leads to a conjugated system and intramolecular hydrogen bonding, which shifts the C=O absorption to a lower frequency, often in the 1580–1640 cm⁻¹ range.[10][11]

  • C-F Stretch: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region, corresponding to the C-F bonds of both the aromatic and aliphatic fluorine atoms.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O Stretch: Absorptions corresponding to the methoxy ether linkage will be present.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of β-diketones often reveals characteristic fragmentation patterns.[12] The molecular ion peak (M⁺) at m/z 246.18 should be observable. Common fragmentation pathways include α-cleavage adjacent to the carbonyl groups, leading to the loss of fragments such as ·CHF₂ and the acylium ion [C₆H₃F(OCH₃)CO]⁺.[13][14] The fragmentation pattern can be complex due to the presence of both keto and enol forms in the gas phase.[12]

Acidity and Solubility: Properties in Solution

Acidity (pKa)

The protons on the α-carbon (the methylene group between the two carbonyls) are acidic due to the resonance stabilization of the resulting carbanion (enolate). The pKa value is a critical parameter for understanding the compound's behavior in biological systems and for developing purification and formulation strategies. While the exact pKa is not documented, it is expected to be in the range of typical β-diketones (approx. 9-11 in water), influenced by the electron-withdrawing effects of the fluorine atoms. An experimental protocol for its determination is provided in Section 4.3.

Solubility

Solubility is a key determinant of bioavailability for pharmaceutical applications. The molecule possesses both lipophilic (aromatic ring) and hydrophilic (carbonyl, methoxy, fluorine) characteristics.

  • Aqueous Solubility: Expected to be low, but pH-dependent. At pH values significantly above its pKa, the compound will deprotonate to form the more soluble enolate salt.[15][16]

  • Organic Solvents: Likely to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate, and acetone, owing to the presence of polar functional groups and the organic backbone.

A standardized protocol for determining both kinetic and thermodynamic solubility is essential for drug development.[15]

Authoritative Experimental Protocols

The following protocols describe robust, self-validating methods for determining the key physicochemical properties discussed.

Protocol: Melting Point Determination

Causality: The melting point range provides a crucial indicator of purity. A pure crystalline solid typically has a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precision.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[17][18]

  • Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

  • Heating: Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[17] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. Repeat the measurement at least twice to ensure consistency.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature, a critical parameter for preclinical and formulation studies.[16]

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Validation: To confirm equilibrium was reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values should be consistent.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and direct method for measuring pKa.[19][20] It relies on monitoring the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the direct observation of the half-equivalence point where pH = pKa.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

  • Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination glass electrode to monitor the pH. Use a magnetic stirrer for continuous mixing.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH when exactly half the volume of titrant required to reach the equivalence point has been added).[21]

Synthesis Overview

The compound this compound can be synthesized via a Claisen condensation reaction. This classic approach involves the reaction of an ester with a ketone in the presence of a strong base.[22] For this specific molecule, the likely precursors are Ethyl difluoroacetate and 3-Fluoro-4-methoxyacetophenone .[23]

Conclusion

This compound is a structurally interesting molecule whose utility in research and development is underpinned by its physicochemical properties. Its trifluorination, combined with the versatile β-diketone core, suggests potential for unique biological activity and chemical reactivity. Key characteristics such as its keto-enol tautomerism, acidity, and spectroscopic fingerprint are critical to its application. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these properties, ensuring data integrity and enabling the confident advancement of projects involving this compound.

References

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In silico modeling of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of this compound, a novel small molecule with potential therapeutic applications. Given the limited empirical data on this specific compound, this document outlines a prospective computational workflow designed to predict its physicochemical properties, potential biological targets, dynamic interactions, and drug-likeness profile. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, this guide serves as a blueprint for researchers and drug development professionals to systematically evaluate and prioritize novel chemical entities in the early phases of discovery. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and robust investigative process.

Introduction: Rationale for a Computational-First Approach

The compound this compound belongs to the β-diketone class of molecules, a scaffold known for its wide range of biological activities, including anti-inflammatory and antiviral properties.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3] The geminal difluoro and aryl fluoride moieties in the target compound suggest unique electronic and conformational properties that warrant a detailed investigation.

In modern drug discovery, a computational-first approach is invaluable for de-risking and accelerating development timelines.[4][5] By building a robust in silico model, we can generate testable hypotheses, prioritize experimental resources, and gain mechanistic insights before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This guide details a multi-pillar computational strategy to build a comprehensive profile of this promising, yet uncharacterized, molecule.

Pillar 1: Quantum Mechanical (QM) Characterization

Expertise & Rationale: Before simulating interactions with a biological target, it is imperative to understand the intrinsic electronic and structural properties of the ligand itself. Classical molecular mechanics force fields may not adequately capture the nuanced effects of multiple fluorine substitutions.[7] Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electron distribution, which governs the molecule's reactivity and interaction potential.[8][9][10]

This initial QM analysis provides the foundational data—such as partial charges and conformational energy landscapes—that enhances the accuracy of all subsequent modeling steps.

Workflow for Quantum Mechanical Analysis

QM_Workflow mol_build Build 3D Structure of Molecule geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation Verify minimum energy state geom_opt->freq_calc Optimized Structure mo_calc Molecular Orbitals Analyze HOMO/LUMO conf_energy Conformational Energy Profile geom_opt->conf_energy Torsional Scan esp_calc Electrostatic Potential (ESP) Derive partial charges freq_calc->esp_calc Verified Structure charge_dist Charge Distribution Map esp_calc->charge_dist reactivity Reactivity Hotspots mo_calc->reactivity

Caption: Quantum mechanics workflow for ligand characterization.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-31G(d,p), to find the lowest energy conformation. This is a crucial step as the molecule's shape dictates its potential interactions.[10]

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized structure, calculate:

    • Molecular Electrostatic Potential (ESP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding potential hydrogen bonding and other non-covalent interactions.[7]

    • Partial Atomic Charges: Derive charges (e.g., using CHELPG or Merz-Kollman schemes) for use in subsequent molecular mechanics simulations.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict chemical reactivity and the molecule's ability to participate in charge-transfer interactions.[9]

Pillar 2: Target Identification and Molecular Docking

Expertise & Rationale: With a well-characterized ligand, the next step is to predict its potential biological targets. The β-diketone scaffold is a known inhibitor of cyclooxygenase (COX) enzymes.[1][11] Therefore, as a scientifically-grounded hypothesis, we will model the interaction of our compound with COX-2, a key target in inflammation. Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[12][13] This allows us to assess the plausibility of the interaction and identify key binding motifs.

Workflow for Molecular Docking

Docking_Workflow get_protein Receptor Preparation PDB (e.g., 5IKR for COX-2) Remove water, add hydrogens define_box Define Binding Site Grid box around native ligand get_protein->define_box get_ligand Ligand Preparation Use QM-optimized structure Assign charges, define rotatable bonds run_docking Run Docking e.g., AutoDock Vina Generate multiple binding poses get_ligand->run_docking define_box->run_docking score_poses Rank Poses Binding Affinity (kcal/mol) run_docking->score_poses visualize Visualize Best Pose Analyze interactions (H-bonds, hydrophobic) score_poses->visualize Lowest Energy Pose compare Compare to Control Dock known inhibitor (e.g., Celecoxib) visualize->compare

Caption: Standard workflow for protein-ligand molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5IKR) from the RCSB Protein Data Bank.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors not essential for binding, and adding polar hydrogens.[13][14]

    • Save the prepared protein structure in the required PDBQT format using AutoDock Tools.[15]

  • Ligand Preparation:

    • Use the QM-optimized structure of this compound.

    • Use AutoDock Tools to assign Gasteiger charges (or use the more accurate QM-derived charges) and define rotatable bonds. Save in PDBQT format.

  • Grid Box Generation: Define a 3D grid box for the docking search space. Center the grid on the position of the co-crystallized ligand in the original PDB file to ensure the simulation is focused on the known active site.[13]

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina.[14] The software will systematically sample different conformations and orientations of the ligand within the grid box.

    • The process ranks these poses using a scoring function, which estimates the binding free energy.[12]

  • Analysis of Results:

    • Analyze the output file to identify the pose with the best (most negative) binding affinity score.

    • Visualize the top-ranked pose within the protein's active site. Identify and measure key interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the fluorine atoms.

    • As a self-validating control, perform the same docking protocol with the known co-crystallized inhibitor or a standard drug like Celecoxib to ensure the docking parameters can reproduce the experimental binding mode.

Pillar 3: Molecular Dynamics (MD) Simulation

Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the flexibility of the binding pocket.[16][17] An MD simulation can validate a docking pose; if the ligand remains stably bound throughout the simulation, it increases confidence in the docking result.

Workflow for Molecular Dynamics Simulation

MD_Workflow start_complex Starting Structure Best docked pose from Pillar 2 solvate Solvation Place complex in water box (e.g., TIP3P) start_complex->solvate add_ions Ionization Add ions to neutralize system solvate->add_ions minimize Energy Minimization Relax steric clashes add_ions->minimize equilibrate Equilibration NVT (constant volume) then NPT (constant pressure) minimize->equilibrate production Production Run Run for 100-200 ns equilibrate->production rmsd RMSD Analysis Assess complex stability production->rmsd rmsf RMSF Analysis Identify flexible residues production->rmsf hbond Interaction Analysis Monitor hydrogen bonds over time production->hbond

Caption: General workflow for setting up and analyzing an MD simulation.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Use the highest-scoring protein-ligand complex from the docking study as the starting structure.

    • Select an appropriate force field (e.g., OPLS-2005, AMBER) for the protein and generate topology and parameter files for the ligand (using the QM data as a reference).

    • Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[16][18]

  • Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[18]

  • Equilibration:

    • Perform a short simulation (e.g., 1 ns) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Perform a subsequent simulation (e.g., 5-10 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density.[18] During equilibration, positional restraints on the protein and ligand are gradually released.

  • Production MD: Run the production simulation for a significant duration (e.g., 100-200 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the ligand is not diffusing away from the binding site.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that are highly flexible or become more rigid upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Stable interactions throughout the simulation lend strong support to the proposed binding mode.

Pillar 4: ADMET and Drug-Likeness Prediction

Expertise & Rationale: High binding affinity does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][19][20] Predicting these properties in silico is a critical step for identifying potential liabilities early, saving immense resources by flagging compounds that are likely to fail in later clinical stages.[5][6]

Data Presentation: Predicted ADMET Properties

The following table summarizes hypothetical data generated from ADMET prediction servers.

PropertyPredicted ValueFavorable RangeInterpretation
Absorption
Lipinski's Rule of 50 Violations≤ 1 ViolationGood oral bioavailability potential.
Caco-2 PermeabilityHighHighLikely well-absorbed from the gut.
Distribution
BBB PermeabilityLowLow (for peripheral)Unlikely to cause CNS side effects.
Plasma Protein Binding85%< 90%Sufficient free fraction to be active.
Metabolism
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions.
Excretion
TPSA (Topological PSA)65 Ų< 140 ŲGood cell permeability and excretion profile.
Toxicity
hERG InhibitionLow RiskLow RiskLow risk of cardiotoxicity.
AMES MutagenicityNon-mutagenNon-mutagenUnlikely to be carcinogenic.
HepatotoxicityLow RiskLow RiskLow risk of liver damage.
Experimental Protocol: ADMET Prediction
  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (.sdf, .mol) for this compound.

  • Server Submission: Submit the molecular structure to several well-validated, free web-based ADMET prediction tools. Using multiple servers provides a consensus and reduces reliance on a single algorithm.[5] Recommended platforms include:

    • SwissADME: For physicochemical properties, pharmacokinetics, and drug-likeness.

    • pkCSM: For predicting pharmacokinetic and toxicity properties using graph-based signatures.[19]

    • admetSAR: A comprehensive source for assessing various ADMET properties.[6]

  • Data Consolidation and Analysis:

    • Compile the predictions from each server into a summary table (as shown above).

    • Analyze the data against established thresholds for "drug-like" properties (e.g., Lipinski's Rule of 5).

    • Identify any potential liabilities. For example, a prediction of high hERG inhibition would be a major red flag for cardiotoxicity and might lead to de-prioritization or redesign of the molecule.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted in silico workflow for the initial characterization of this compound. By systematically applying quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, this process generates a comprehensive data package on the molecule's electronic nature, potential for biological interaction, dynamic stability, and drug-likeness.

The hypothetical results from this workflow—a stable binding mode in a relevant target like COX-2 and a favorable ADMET profile—would provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and subsequent in vitro validation of the computational predictions. This computational-first strategy ensures that laboratory resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug development.

References

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Ibezim, A., et al. (2020). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Discovery Today. Retrieved from [Link]

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  • LabXing. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. Retrieved from [Link]

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  • MDPI. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

  • Nature. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Retrieved from [Link]

  • MDPI. (2025). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]

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Sources

Introduction: The Strategic Role of Fluorine in Dicarbonyl Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Butane-1,3-dione Derivatives: Synthesis, Properties, and Applications

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2][3] When incorporated into the versatile butane-1,3-dione (acetylacetone) scaffold, the resulting fluorinated derivatives exhibit profoundly altered properties, making them highly valuable building blocks and functional molecules.

This guide provides a comprehensive overview of fluorinated butane-1,3-dione derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, explore the unique properties conferred by fluorination, and survey their critical applications, from pharmaceutical intermediates to advanced materials precursors.

Part 1: Synthesis of Fluorinated Butane-1,3-diones

The primary route for synthesizing β-diketones, including their fluorinated analogues, is the Claisen condensation.[4] This reaction involves the acylation of a ketone with an ester in the presence of a strong base. The nature of the polyfluoroalkyl substituent can influence the reaction conditions.[5]

The Claisen Condensation: A Mechanistic Overview

The Claisen condensation is the most prevalent method for preparing fluorinated β-diketones.[4] The general strategy involves reacting a methyl ketone with a fluorinated ester using a strong base like sodium hydride (NaH), sodium methoxide (MeONa), or lithium hydride (LiH) in an ethereal solvent.[4] The strong electron-withdrawing nature of the fluoroalkyl group on the ester enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

The causality behind this choice is rooted in the mechanism:

  • Enolate Formation: The base deprotonates the α-carbon of the ketone, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the fluorinated ester.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone.

  • Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is immediately deprotonated by the alkoxide or remaining base, driving the equilibrium towards the product. An acidic workup is required to yield the neutral β-diketone.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ketone Aryl/Alkyl Methyl Ketone reagents ketone->reagents ester Fluorinated Ester (e.g., Ethyl trifluoroacetate) ester->reagents base Strong Base (e.g., NaH, MeONa) process base->process solvent Anhydrous Solvent (e.g., THF, Et2O) solvent->process salt β-Diketonate Salt final_product Fluorinated Butane-1,3-dione salt->final_product 2. Acidic Workup (e.g., aq. HCl) reagents->process 1. Condensation process->salt

Caption: General workflow for the Claisen condensation synthesis of fluorinated β-diketones.

Electrophilic Fluorination

An alternative strategy involves the direct fluorination of a pre-existing butane-1,3-dione. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to install fluorine atoms at the C2 position.[6] This method is particularly useful for creating α-fluorinated or α,α-difluorinated diketones. The reaction proceeds via an enol or enolate intermediate attacking the electrophilic fluorine source.[6][7] Monofluorination is typically rapid, while the second fluorination step to yield a difluoro derivative often requires longer reaction times.[7]

Part 2: Key Chemical and Physical Properties

Fluorination dramatically alters the electronic and physical properties of the butane-1,3-dione core.

Keto-Enol Tautomerism and Acidity

Butane-1,3-diones exist as an equilibrium mixture of keto and enol tautomers. The powerful inductive electron-withdrawing effect of the trifluoromethyl group polarizes the C-F bonds, which in turn increases the acidity of the C-H bonds at the C2 position and the O-H bond of the enol form. This stabilization of the enolate conjugate base strongly shifts the equilibrium in favor of the enol tautomer. The increased acidity is also reflected in lower pKa values compared to their non-fluorinated counterparts.

Caption: Keto-enol tautomerism in fluorinated butane-1,3-diones.

Metal Chelation

Fluorinated β-diketones are exceptional chelating agents for a vast range of metal ions.[8] They act as bidentate ligands, coordinating to a metal center through both oxygen atoms to form stable six-membered rings. The introduction of CF3 groups increases the volatility and thermal stability of the resulting metal complexes, a critical property for applications like chemical vapor deposition.[9] These ligands are instrumental in creating heterometallic coordination complexes with unique physicochemical properties for use in catalysis and as functional materials.[4]

Caption: Bidentate chelation of a metal ion (M²⁺) by a fluorinated β-diketonate.

Physical Properties Summary

The physical state and properties of these derivatives vary significantly with their substituents.

Compound NameStructure (R'/R'')CAS No.M.W. ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenyl / CF₃326-06-7216.16Solid39-41235-237
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione2-Furyl / CF₃326-90-9206.12Liquid19-21[10]203[10]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedionep-Tolyl / CF₃720-94-5230.19Solid41-43100-102 (at 2 mmHg)
4,4,4-Trifluoro-1-(o-tolyl)-1,3-butanedioneo-Tolyl / CF₃163266-02-2230.19Solid--
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione4-Fluorophenyl / CF₃29334-49-4234.15Solid--

Data compiled from various sources.[8][10][11][12]

Part 3: Applications in Research and Development

The unique reactivity and properties of fluorinated butane-1,3-diones make them indispensable in several high-tech fields.

Pharmaceutical and Agrochemical Synthesis

These compounds are versatile intermediates for synthesizing pharmaceuticals and agrochemicals where precise molecular structures are critical for efficacy.[8] Their diketone functionality allows for a wide range of condensation and cyclization reactions to build complex heterocyclic systems.[11]

  • Case Study: Celecoxib: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione is a key pharmaceutical intermediate in the industrial synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[11] The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.[1]

Materials Science: MOCVD Precursors

Metal-organic chemical vapor deposition (MOCVD) is a technique used to grow high-purity thin films. The volatility and thermal stability of metal complexes derived from fluorinated β-diketonates make them excellent precursors for this process.[13] For example, palladium(II) complexes with fluorinated β-diketonate ligands are studied for depositing palladium thin films.[9] The introduction of CF3 groups into the ligand structure imparts high volatility to the corresponding palladium complexes.[9]

Coordination Chemistry and Catalysis

As strong metal chelators, these ligands are used to create catalysts and functional materials.[8] Lanthanide complexes with fluorinated β-diketones are of particular interest due to their intense and sharp luminescence properties, which are enhanced by the fluorinated substituents that reduce non-radiative relaxation pathways.[14] These luminescent materials have applications in bio-imaging, sensors, and optoelectronics.

Part 4: Experimental Protocols

Protocol: Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione via Claisen Condensation

This protocol describes a representative synthesis based on the general Claisen condensation method.

Objective: To synthesize 4,4,4-trifluoro-1-phenyl-1,3-butanedione from acetophenone and ethyl trifluoroacetate.

Materials & Equipment:

  • Sodium methoxide (MeONa)

  • Anhydrous diethyl ether (Et₂O)

  • Acetophenone

  • Ethyl trifluoroacetate

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and drying tube

  • Addition funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium methoxide (5.4 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Addition of Reactants: In an addition funnel, prepare a mixture of acetophenone (12.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

  • Condensation: Add the acetophenone/ester mixture dropwise to the stirred suspension of sodium methoxide over 30 minutes. The reaction is exothermic and the ether will begin to reflux.

  • Reaction Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly add 1M HCl (150 mL) with vigorous stirring to neutralize the base and protonate the diketonate salt. The product will separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final product as a low-melting solid.

Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The presence of a strong enolic proton signal in the ¹H NMR and a singlet corresponding to the CF₃ group in the ¹⁹F NMR are characteristic.

Conclusion

Fluorinated butane-1,3-dione derivatives represent a class of compounds whose strategic design leads to exceptional utility. The predictable influence of fluorine on their acidity, tautomeric equilibrium, and coordination properties makes them powerful tools for chemists. From enabling the synthesis of life-saving drugs to forming the basis for advanced materials, their importance in both academic research and industrial development is well-established and continues to grow as new synthetic methodologies and applications are discovered.

References

  • Request PDF. (n.d.). Chemistry of Fluorinated 1,3-Diketones and Related Compounds.
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  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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  • MDPI. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Retrieved from [Link]

  • MDPI. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem Compound Database. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a structurally distinct small molecule featuring a fluorinated β-diketone core. While direct studies on this specific compound are not publicly available, its chemical architecture allows for robust, scientifically-grounded hypotheses regarding its mechanism of action. The β-diketone moiety is a well-established pharmacophore known for its ability to exist in a keto-enol tautomeric equilibrium and to chelate metal ions.[1][2] These properties are central to the biological activities of many related compounds, which include anti-inflammatory, antioxidant, and anticancer effects.[3] This guide synthesizes information from analogous structures to propose two primary, interconnected mechanisms of action: inhibition of pro-inflammatory enzymes and chelation of metalloenzymes. We further provide detailed experimental protocols to rigorously test these hypotheses, offering a clear path for the elucidation of this compound's biological function.

Introduction and Structural Analysis

The compound this compound belongs to the β-diketone class of molecules, which are of significant interest in medicinal chemistry.[4] Its structure is characterized by three key features that dictate its potential biological activity:

  • The β-Diketone Core: This functional group is the primary driver of its hypothesized activity. It can exist as a mixture of keto and enol tautomers.[2] The enol form is stabilized by a strong intramolecular hydrogen bond, creating a planar six-membered ring that is crucial for biological interactions.[5]

  • Geminal Difluorination: The two fluorine atoms at the 4-position significantly alter the electronic properties of the diketone. Fluorine's high electronegativity is expected to increase the acidity of the enolic proton, potentially enhancing its metal-chelating capabilities and modifying its interactions with target proteins.[6]

  • Substituted Phenyl Ring: The 3-fluoro and 4-methoxy groups on the phenyl ring provide specific electronic and steric properties that can fine-tune binding affinity and selectivity for biological targets.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a critical aspect of the compound's chemistry and has profound implications for its biological activity.[7] The enol form is typically dominant in non-polar environments and is the conformation responsible for metal chelation.[8] The stability of this tautomer is a key parameter in determining how the molecule interacts within a biological system.[2]

Keto-Enol Tautomerism
Figure 1. Keto-Enol Tautomerism of the title compound.
Predicted Physicochemical Properties

A summary of predicted properties for the molecule is presented below. These values are computationally derived and require experimental verification.

PropertyPredicted ValueSignificance
Molecular Weight260.19 g/mol Adherence to Lipinski's Rule of Five
logP~2.5Indicates good membrane permeability
pKa (enol proton)~7-8Influences chelation ability at physiological pH
Hydrogen Bond Donors1 (enol form)Potential for specific receptor interactions
Hydrogen Bond Acceptors4Potential for specific receptor interactions

Hypothesized Mechanism 1: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

A prominent mechanism for many compounds containing a β-diketone scaffold is the inhibition of key enzymes in the arachidonic acid inflammatory cascade.[9] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes, but this can lead to an overproduction of pro-inflammatory leukotrienes via the 5-LOX pathway, sometimes causing undesirable side effects.[10] Compounds that dually inhibit both COX and 5-LOX are therefore of significant therapeutic interest as potentially safer and more effective anti-inflammatory agents.[11][12]

The structural features of this compound suggest it may act as a dual inhibitor by interacting with the active sites of both COX and 5-LOX enzymes, thereby reducing the production of both prostaglandins and leukotrienes.[9]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 (PLA2) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl) butane-1,3-dione Inhibitor->COX Inhibition Inhibitor->LOX Inhibition PLA2 PLA2

Caption: Hypothesized inhibition of the arachidonic acid cascade.

Hypothesized Mechanism 2: Metalloenzyme Inhibition via Metal Chelation

The β-diketone moiety is an excellent chelating agent for various metal ions.[13] The deprotonated enol form acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered ring.[1][14] Many enzymes, known as metalloenzymes, require a metal cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) in their active site for catalytic activity. By chelating this essential metal ion, the compound can effectively inhibit the enzyme.

Potential metalloenzyme targets include:

  • Matrix Metalloproteinases (MMPs): Zinc-dependent enzymes involved in tissue remodeling, cancer metastasis, and inflammation.

  • Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a crucial role in gene expression and are targets for cancer therapy.

The electronegative fluorine atoms on the compound are predicted to enhance the acidity of the enol, facilitating deprotonation and strengthening the chelation effect at physiological pH.[15]

Metal_Chelation cluster_0 Enzyme Active Site cluster_1 Inhibitor Action Enzyme Metalloenzyme Metal Metal Ion (e.g., Zn²⁺) Enzyme->Metal coordinates Inhibitor Deprotonated Enol Form of Compound Chelated Stable Chelate Complex Inhibitor->Chelated Enzyme_Inactive Inactive Enzyme Metal_out Metal Ion (e.g., Zn²⁺) Metal_out->Chelated Chelation Enzyme_Active Active Enzyme Enzyme_Active->Enzyme_Inactive Inhibition

Caption: Mechanism of metalloenzyme inhibition via metal chelation.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a structured experimental approach is essential. The following protocols provide a framework for characterizing the compound's biological activity.

Workflow for Mechanism of Action Studies

A logical workflow ensures that results from one experiment inform the design of the next, leading to a conclusive determination of the mechanism.

Experimental_Workflow A Step 1: In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) B Determine IC₅₀ Values A->B C Step 2: Kinetic Assays (e.g., Lineweaver-Burk plot) B->C G Step 4: Metalloenzyme Panel Screening B->G D Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D E Step 3: Biophysical Binding Assay (Isothermal Titration Calorimetry - ITC) D->E F Confirm Direct Binding & Determine Thermodynamics (Kd, ΔH, ΔS) E->F H Identify Potential Metalloenzyme Targets G->H

Caption: A stepwise workflow for elucidating the mechanism of action.
Protocol: In Vitro COX/5-LOX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against COX-1, COX-2, and 5-LOX.[16][17]

Objective: To quantify the inhibitory potency of the test compound.

Materials:

  • Purified human recombinant COX-1, COX-2, and 5-LOX enzymes.

  • Arachidonic acid (substrate).

  • Test compound dissolved in DMSO.

  • Assay buffer appropriate for each enzyme.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance or fluorescence, depending on the detection kit used.

  • Positive controls (e.g., Indomethacin for COX, Zileuton for 5-LOX).

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 0.01 µM to 100 µM.

  • Enzyme Pre-incubation: Add 10 µL of the diluted compound or vehicle control (DMSO in buffer) to the wells of a 96-well plate. Add 170 µL of enzyme solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for COX, room temperature for 5-LOX) for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid substrate to each well to start the enzymatic reaction.

  • Measure Product Formation: Immediately begin measuring the product formation using a microplate reader according to the manufacturer's protocol for the specific detection kit (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data, setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18]

Objective: To confirm direct binding to a target enzyme and determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified target enzyme (e.g., 5-LOX) dialyzed extensively against the ITC buffer.

  • Test compound dissolved in the final dialysis buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Prepare the enzyme solution to a concentration of ~10-20 µM in the sample cell. Prepare the compound solution to a concentration of ~100-200 µM (10-fold higher) in the injection syringe.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).

  • Titration: Perform the titration by injecting the compound into the enzyme solution. A control titration of the compound into buffer should also be performed to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to obtain K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Data Interpretation and Validation

A critical aspect of mechanistic studies is ruling out non-specific activity. β-diketones can sometimes be flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for metal chelation or reactivity. Therefore, results must be carefully validated.

  • Confirmation of Specificity: A positive result in an initial screen should be followed by secondary assays and biophysical methods like ITC to confirm a specific, direct interaction.

  • Structure-Activity Relationship (SAR): Synthesizing and testing closely related analogs of the compound can help confirm that the observed activity is due to a specific structural motif and not an artifact.

  • Cell-Based Assays: Following in vitro validation, the compound's effect should be tested in relevant cell-based models (e.g., measuring prostaglandin E2 release from LPS-stimulated macrophages) to confirm its activity in a more complex biological context.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a plausible mechanism of action centered on the inhibition of pro-inflammatory enzymes and/or metalloenzymes. Its fluorinated β-diketone core is a powerful pharmacophore that warrants thorough investigation. The experimental protocols outlined in this guide provide a clear and rigorous pathway to elucidate its precise biological function, determine its potency and selectivity, and ultimately assess its therapeutic potential. Future work should focus on executing these protocols, establishing a clear structure-activity relationship, and advancing the most promising candidates into cell-based and in vivo models of disease.

References

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CAS number and IUPAC name for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Fluorinated Building Block for Modern Drug Discovery

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, binding affinity, and pharmacokinetic profiles of therapeutic agents.[1][2] The β-diketone motif, a versatile chelating agent and synthetic intermediate, gains significant value when functionalized with fluorine. This guide provides a detailed technical overview of This compound , a specialized building block poised for application in drug discovery and materials science. We will explore its fundamental chemical identity, synthesis, potential applications derived from its unique structural attributes, and the analytical methodologies required for its characterization, offering a Senior Application Scientist's perspective on its utility and handling.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research and development. The subject compound is unambiguously defined by its CAS registry number and systematic IUPAC name. Its key properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 170570-77-1[3][4]
Molecular Formula C₁₁H₉F₃O₃[3]
Molecular Weight 246.18 g/mol [3]
Boiling Point 350.0 ± 37.0 °C (Predicted)[3]

The presence of three fluorine atoms—a difluoromethyl ketone and a fluoro-substituted aromatic ring—imparts unique electronic properties and metabolic resistance, making it a valuable intermediate for creating novel pharmaceutical candidates.[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 1,3-diones is classically achieved via a Claisen condensation reaction. For this specific compound, the most logical and documented pathway involves the reaction between a substituted acetophenone and a difluoroacetic acid ester.[5]

Core Reaction:

The synthesis proceeds by the condensation of 3-Fluoro-4-methoxyacetophenone with an ester of difluoroacetic acid (e.g., Ethyl difluoroacetate) in the presence of a strong base.[5]

  • Causality of Reagent Choice :

    • 3-Fluoro-4-methoxyacetophenone : This starting material provides the core aromatic and methoxy functionalities seen in the final product. The electron-donating methoxy group and the electron-withdrawing fluoro group on the phenyl ring modulate the reactivity of the acetyl group.

    • Ethyl Difluoroacetate : This reagent serves as the source of the difluoroacetyl group. The two fluorine atoms significantly increase the acidity of the adjacent α-proton, facilitating its deprotonation by the base to form the reactive enolate.

    • Strong Base (e.g., Sodium Hydride, Sodium Ethoxide) : A potent base is required to deprotonate the α-carbon of the ethyl difluoroacetate, initiating the nucleophilic attack on the carbonyl carbon of the acetophenone.

Experimental Workflow: Synthesis Protocol

This protocol is a representative procedure based on standard Claisen condensation methodology for analogous compounds.

  • Reactor Preparation : A dry, inert-atmosphere (Nitrogen or Argon) reaction vessel is charged with a suitable anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether).

  • Base Addition : A strong base, such as sodium hydride (NaH), is carefully added to the solvent and cooled in an ice bath.

  • Enolate Formation : Ethyl difluoroacetate is added dropwise to the stirred suspension of the base. The evolution of hydrogen gas (if using NaH) indicates the formation of the sodium enolate. This step is critical; maintaining a low temperature controls the reaction rate and prevents side reactions.

  • Condensation : A solution of 3-Fluoro-4-methoxyacetophenone in the same anhydrous solvent is added slowly to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Aqueous Workup and Quenching : The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the resulting diketonate salt.

  • Extraction and Purification : The aqueous layer is extracted multiple times with an organic solvent (e.g., Ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final product.[6]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process r1 3-Fluoro-4-methoxyacetophenone p2 Nucleophilic Acyl Substitution (Claisen Condensation) r1->p2 r2 Ethyl Difluoroacetate p1 Enolate Formation (Deprotonation of Ester) r2->p1 reagent Strong Base (e.g., NaH) in Anhydrous Solvent (THF) reagent->p1 p1->p2 p3 Acidic Workup & Purification p2->p3 product 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl) butane-1,3-dione p3->product

Caption: Synthesis workflow via Claisen condensation.

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product therapeutic but rather a high-value intermediate. Its structure contains several features that are highly sought after in drug design.

  • Difluoromethyl Ketone as a Bioisostere : The difluoromethyl group (CHF₂) is a key functional motif. It can act as a bioisosteric replacement for a hydroxyl or thiol group, capable of forming strong hydrogen bonds while offering improved metabolic stability by resisting oxidative degradation.

  • Modulation of Physicochemical Properties : The combination of the methoxy and fluoro substituents on the phenyl ring allows for fine-tuning of lipophilicity and electronic properties. This modulation is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Precursor to Heterocycles : β-Diketones are renowned precursors for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles.[7] Many blockbuster drugs, including the anti-inflammatory drug Celecoxib, are based on a pyrazole core derived from a trifluoromethyl β-diketone intermediate.[7] This compound provides a pathway to novel, difluorinated heterocyclic drug candidates.

G main_node Key Molecular Features f1 Difluoromethyl Ketone (CHF2-C=O) main_node->f1 f2 Substituted Phenyl Ring main_node->f2 f3 β-Diketone System main_node->f3 a1 Metabolic Stability Hydrogen Bond Donor f1->a1 a2 Modulates ADME (Lipophilicity, Electronics) f2->a2 a3 Precursor to Pyrazoles, Isoxazoles, etc. f3->a3

Caption: Key functional motifs for drug discovery.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this intermediate is paramount for its use in regulated drug development pipelines. A multi-pronged analytical approach is necessary for a self-validating quality control system.

Protocol: Purity and Identity Verification
  • High-Performance Liquid Chromatography (HPLC)

    • Objective : To determine the purity of the compound by separating it from starting materials and by-products.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid) is effective. For example, start with 30% acetonitrile, ramping to 95% over 10 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at a wavelength determined by a UV scan (typically around 254 nm and 280 nm).

    • Validation : The purity is calculated from the peak area percentage. A pure sample should exhibit a single major peak (>98%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Objective : To confirm the molecular weight and identity of the compound.

    • Methodology : Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer.

    • Ionization : Electrospray ionization (ESI) in both positive and negative modes.

    • Expected Result : In positive mode, the expected ion would be [M+H]⁺ at m/z 247.18. In negative mode, [M-H]⁻ at m/z 245.18 would be expected. The presence of these ions provides strong confirmation of the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective : To provide unambiguous structural confirmation.

    • ¹H NMR : Will confirm the number and environment of protons, including the aromatic protons and the methylene protons of the dione backbone.

    • ¹⁹F NMR : Is essential for this molecule. It should show two distinct signals: one for the aromatic fluorine and another for the difluoromethyl group, confirming their presence and electronic environment.

    • ¹³C NMR : Will show the number of unique carbon atoms, including the two carbonyl carbons.

Conclusion

This compound represents a sophisticated and highly valuable chemical building block. Its synthesis via Claisen condensation is straightforward, and its structural features—particularly the difluoromethyl ketone and the strategically substituted phenyl ring—make it an attractive precursor for developing novel heterocyclic compounds in the pharmaceutical industry. The robust analytical methods outlined provide a clear path for its quality control, ensuring its suitability for high-stakes research and development programs. As the demand for metabolically robust and potent drug candidates grows, the utility of such precisely fluorinated intermediates will only increase.

References

  • Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-1-phenylbutane-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
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An In-depth Technical Guide to 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone with potential significance in medicinal chemistry and materials science. This document delves into the compound's synthetic pathway, key characterization parameters, and the scientific rationale behind its design, drawing upon the broader context of fluorinated pharmaceuticals.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[1] The prevalence of fluorinated compounds in recently approved drugs underscores the importance of this element in developing next-generation therapeutics.[2]

The β-diketone scaffold is another privileged motif in medicinal chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds and as a chelating agent for metal ions.[3][4] The combination of a fluorinated tail with a β-diketone core, as seen in this compound, presents a compelling molecular architecture for exploring novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Reaction Scheme:

Synthesis_of_4_4_Difluoro_1_3_fluoro_4_methoxyphenyl_butane_1_3_dione reagent1 Ethyl difluoroacetate reaction_center + reagent1->reaction_center reagent2 3-Fluoro-4-methoxyacetophenone reagent2->reaction_center base Strong Base (e.g., NaH, NaOEt) base->reaction_center Solvent (e.g., THF, EtOH) product This compound reaction_center->product

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of fluorinated β-diketones.

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Ethyl difluoroacetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ketone: A solution of 3-Fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Ester: Ethyl difluoroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold water.

  • Acidification: The mixture is then acidified to a pH of approximately 3-4 with 1M HCl.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the α-carbon of the ketone, forming the enolate intermediate necessary for the condensation reaction. Sodium ethoxide can also be used, particularly when ethanol is the solvent.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the strong base and the enolate intermediate are highly reactive towards water.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation step and minimize side reactions.

  • Acidic Workup: Acidification of the reaction mixture after quenching is necessary to protonate the resulting β-diketonate salt and isolate the final product in its neutral form.

Physicochemical and Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

Property Value Source
CAS Number 170570-77-1[5]
Molecular Formula C₁₁H₉F₃O₃Inferred
Molecular Weight 262.18 g/mol Inferred

Table 1: Physicochemical Properties of this compound.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons of the butane-1,3-dione backbone, and a triplet for the terminal CHF₂ group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), the methoxy carbon, the methylene carbon, and a triplet for the difluoromethyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development and Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

β-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are present in a vast number of approved drugs. For instance, the reaction of a β-diketone with a hydrazine derivative can yield a pyrazole ring. A notable example is the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug, which involves the formation of a pyrazole ring from a trifluoromethyl-containing β-diketone.[6]

Heterocycle_Formation diketone This compound reaction_center + diketone->reaction_center reagent Hydrazine Derivative reagent->reaction_center product Fluorinated Pyrazole Derivative reaction_center->product Cyclocondensation

Figure 2: Potential use of the title compound in the synthesis of fluorinated pyrazoles.

Bioisostere for Carboxylic Acids

The β-diketone moiety can exist in equilibrium with its enol tautomer. This enolic hydroxyl group can act as a bioisosteric replacement for a carboxylic acid, potentially improving cell permeability and metabolic stability while maintaining key hydrogen bonding interactions with a biological target.

Metal Chelating Agent

The two carbonyl groups of the β-diketone can act as a bidentate ligand to chelate various metal ions.[7] Fluorinated β-diketones are particularly effective ligands in coordination chemistry.[7] Metal complexes of β-diketones have been investigated for their potential as anticancer agents and in catalysis.[3][7]

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule that combines the advantageous properties of a fluorinated aromatic ring and a versatile β-diketone scaffold. While its specific biological functions remain to be fully elucidated in publicly available literature, its potential as a key intermediate for the synthesis of novel heterocyclic drug candidates is significant. Future research should focus on the synthesis and biological evaluation of derivatives of this compound, particularly in the areas of oncology, inflammation, and infectious diseases. The exploration of its coordination chemistry also presents a promising avenue for the development of novel metallodrugs and catalysts.

References

  • Kljun, J., & Turel, I. (2017). β-Diketones as Scaffolds for Anticancer Drug Design—From Organic Building Blocks to Natural Products and Metallodrug Components. European Journal of Inorganic Chemistry, 2017(12), 1655–1666.
  • Pashkevich, K. I., Saloutin, V. I., & Postovskii, I. Y. (1981). Fluoro-containing β-diketones. Russian Chemical Reviews, 50(2), 180–193.
  • Lipunova, G. N., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7905.
  • PubChem. (n.d.). 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][3][4][8]triazolo[4,3-d][3][8]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128.

  • Wang, H., et al. (2014). Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
  • Google Patents. (n.d.). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
  • Adzu, B., et al. (2022). Synthesis and Antimalarial Evaluation of 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one. Bima Journal of Science and Technology, 6(3), 12-19.
  • Tutar, A., Erenler, R., & Biellmann, J. F. (2007). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a, 4a-diaza-s-indacene Dyes (BODIPY). Turkish Journal of Chemistry, 31(4), 415-422.
  • Google Patents. (n.d.). Use of 1-(2,4-dihydroxy-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-propan-1-one.

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorinated β-Diketone

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a synthetic organic compound characterized by a β-diketone moiety and multiple fluorine substitutions. The β-diketone structure is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic compounds.[1][2][3] These compounds are known for their metal-chelating properties and their ability to exist in tautomeric equilibrium, which can influence their biological activity.[4][5] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins.[6]

While specific biological activities of this compound are not yet extensively documented, related fluorinated and non-fluorinated β-diketones have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2][7] Therefore, this compound represents a promising candidate for investigation in various therapeutic areas.

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. It is designed for researchers in drug discovery and cell biology to systematically evaluate its cytotoxic profile and explore its potential mechanisms of action. The following protocols are intended as a starting point and should be optimized for specific cell types and experimental questions.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound and a related compound is presented in Table 1.

PropertyThis compound4,4-Difluoro-1-phenylbutane-1,3-dione
CAS Number 170570-77-1[8]62679-61-2
Molecular Formula C₁₁H₉F₃O₃C₁₀H₈F₂O₂[9]
Molecular Weight 246.18 g/mol 198.17 g/mol [9]
Physical Form SolidSolid
Storage Store at 2-8°C, protected from light and moisture.Store at room temperature.

Stock Solution Preparation:

Due to the aromatic and fluorinated nature of the compound, it is predicted to have low solubility in aqueous solutions. A high-concentration stock solution should be prepared in an organic solvent and then diluted into cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) in all experiments.

Experimental Workflow for Cellular Characterization

The following diagram outlines a logical workflow for the initial investigation of this compound in cell culture.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Mechanistic Exploration a Prepare Stock Solution b Determine Working Concentration Range a->b c Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) b->c d Calculate IC50 Value c->d e Select Sub-toxic Concentrations d->e Based on IC50 f Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) e->f g Cell Cycle Analysis (e.g., Propidium Iodide Staining) e->g h Inflammatory Response Assays (e.g., ELISA for Cytokines) e->h i Western Blot for Signaling Pathways e->i

Caption: A suggested experimental workflow for the characterization of a novel compound.

Phase 1: Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range.

Protocol: MTT Cell Viability Assay

This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Selected mammalian cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Phase 2: Mechanistic Exploration

Based on the IC₅₀ value, select sub-toxic concentrations (e.g., IC₂₅, IC₅₀/2) for further mechanistic studies. The following are suggested avenues of investigation based on the known activities of related β-diketone compounds.

Potential Signaling Pathways to Investigate

Given the prevalence of anti-inflammatory and anticancer activities in β-diketones, the following signaling pathways are logical starting points for investigation.

signaling_pathways cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway NFkB NF-κB Pathway IKK IκBα p65/p50 Cytokines Pro-inflammatory Cytokines TNF-α IL-6 IL-1β NFkB->Cytokines Transcription Caspases Caspase Cascade Caspase-3 Caspase-9 PARP Bcl2 Bcl-2 Family Bax Bcl-2 Bcl2->Caspases Compound 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl) butane-1,3-dione Compound->NFkB Inhibition? Compound->Bcl2 Modulation?

Caption: Potential cellular pathways modulated by β-diketone compounds.

Protocol: Western Blot Analysis of Key Signaling Proteins

This protocol describes how to assess changes in the expression or activation of proteins involved in apoptosis and inflammation.

Materials:

  • Cells treated with sub-toxic concentrations of the compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-IκBα, anti-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following self-validating measures into your experimental design:

  • Orthogonal Assays: Confirm key findings with multiple, independent assays. For example, if the MTT assay suggests cytotoxicity, validate this with a trypan blue exclusion assay or an LDH release assay.

  • Dose-Response and Time-Course Studies: A true biological effect should exhibit a clear dose-dependent and time-dependent relationship.

  • Appropriate Controls: Always include positive, negative, and vehicle controls to ensure that the observed effects are specific to the compound.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of your findings.

Conclusion

This compound is a compound with significant potential for biological activity based on its chemical structure. The protocols outlined in this application note provide a robust starting point for its systematic evaluation in a cell culture context. By carefully assessing its cytotoxicity and exploring its impact on key cellular pathways, researchers can begin to unravel the therapeutic potential of this novel molecule.

References

  • Hansen, P. E., & Spirtovic-Smajevic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Retrieved from [Link]

  • Palmisano, G. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Retrieved from [Link]

  • Abd-alhamed, H., et al. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]

  • Ríos-Lombardía, N., & Morán-Poladura, P. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4945. Retrieved from [Link]

  • Kumar, A., et al. (2012). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-12. Retrieved from [Link]

  • Nenajdenko, V. G., & Shastin, A. V. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. Retrieved from [Link]

  • Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). Retrieved from [Link]

  • Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 100 mg). Retrieved from [Link]

  • Hansen, P. E., & Spirtovic-Smajevic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Retrieved from [Link]

  • Sharma, G., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-1-phenylbutane-1,3-dione. Retrieved from [Link]

  • Science Repository. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

Sources

Application Note: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as an Investigational Chemical Probe for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed technical guide for the proposed use of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a chemical probe. While direct biological applications of this specific compound are not yet extensively documented, its structural features—a difluorinated β-dicarbonyl moiety and a substituted phenyl ring—suggest its potential as a modulator of enzymatic activity, particularly within the serine protease family. This application note synthesizes information on its chemical properties and provides hypothetical, yet detailed, protocols for its investigation as an inhibitor of Human Neutrophil Elastase (HNE), a key serine protease implicated in inflammatory diseases.

Introduction and Scientific Rationale

This compound is a fluorinated β-dicarbonyl compound. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability, often enhancing their biological activity.[1][2] The 1,3-dione scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including enzyme inhibitors.[3][4] Specifically, derivatives of the structurally related indane-1,3-dione have been investigated as inhibitors of enzymes such as α-glucosidase and neutrophil elastase.[3]

The 3-fluoro-4-methoxyphenyl group is also a common substituent in medicinal chemistry, contributing to target binding and favorable pharmacokinetic properties in various drug candidates.[5] Given these structural precedents, we hypothesize that this compound may act as an inhibitor of serine proteases, such as Human Neutrophil Elastase (HNE). The difluoromethyl ketone moiety can act as a transition-state analog, forming a stable adduct with the catalytic serine residue in the enzyme's active site. This guide provides a framework for researchers to explore this hypothesis.

Properties and Specifications

Below is a summary of the key chemical properties for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 170570-77-1
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Store at -20°C for long-term stability

Proposed Mechanism of Action: Inhibition of Human Neutrophil Elastase (HNE)

We propose that this compound acts as a covalent inhibitor of HNE. The electrophilic carbon of the dione is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser195) in the HNE active site. The electron-withdrawing difluoro group enhances the electrophilicity of the carbonyl carbon, facilitating this interaction. This proposed mechanism is depicted in the following diagram.

G Ser195 Ser195-OH Adduct Stable Covalent Adduct (Enzyme Inhibition) Ser195->Adduct His57 His57 His57->Ser195 Proton Transfer Asp102 Asp102 Asp102->His57 Probe Chemical Probe (this compound) Probe->Ser195 Nucleophilic Attack

Caption: Proposed covalent inhibition of HNE by the chemical probe.

Experimental Protocols

The following protocols are provided as a starting point for investigating the activity of this compound.

Protocol 1: In Vitro HNE Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against purified HNE.

A. Reagents and Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • This compound (stock solution in DMSO)

  • Positive Control Inhibitor: Sivelestat

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

B. Experimental Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO.

  • In a 96-well plate, add 2 µL of the diluted probe or control to each well.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of HNE enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the HNE substrate to each well.

  • Immediately measure the fluorescence intensity every minute for 30 minutes.

Protocol 2: Cell-Based Assay for HNE Activity in Stimulated Neutrophils

This protocol assesses the ability of the chemical probe to inhibit HNE activity in a more physiologically relevant context.

A. Reagents and Materials:

  • Human neutrophils, isolated from fresh blood

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation

  • HNE substrate (as in Protocol 1)

  • This compound

  • 96-well cell culture plate

B. Experimental Procedure:

  • Seed isolated neutrophils in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640.

  • Treat the cells with varying concentrations of the chemical probe for 1 hour at 37°C.

  • Stimulate the neutrophils with PMA (100 nM) for 30 minutes to induce HNE release.

  • Add the HNE substrate to each well.

  • Measure the fluorescence intensity over time as described in Protocol 1.

Data Analysis and Interpretation

A. In Vitro HNE Inhibition Assay:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize the reaction rates to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the probe concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

B. Cell-Based Assay:

  • Analyze the data similarly to the in vitro assay to determine the dose-dependent inhibition of HNE activity in a cellular environment.

  • Compare the IC₅₀ value from the cell-based assay to the in vitro assay to assess cell permeability and potential off-target effects.

G cluster_0 In Vitro Workflow cluster_1 Cell-Based Workflow A Prepare Reagents B Perform HNE Inhibition Assay A->B C Measure Fluorescence B->C D Calculate IC50 C->D H Determine Cellular Efficacy D->H Compare Results E Isolate & Treat Neutrophils F Stimulate & Add Substrate E->F G Measure Fluorescence F->G G->H

Caption: Overall experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence of the compoundMeasure the fluorescence of the compound alone and subtract it from the assay wells.
No inhibition observed Compound is inactive or insolubleVerify solubility in the assay buffer. Test a higher concentration range.
Poor reproducibility Inaccurate pipetting or reagent instabilityUse calibrated pipettes. Prepare fresh reagents.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area.

References

  • Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies. PubMed. [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. RSC Publishing. [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. [Link]

  • Enzyme Assay Design for High-Throughput Screening. ResearchGate. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

  • 3-Fluoro-4-methoxyphenol. PubChem. [Link]

  • (3-Fluoro-4-methoxyphenyl)hydrazine. PubChem. [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • Cell Experiment Protocol. Creative Diagnostics. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC - NIH. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. RSC Publishing. [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES QR code. ResearchGate. [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • Biologically Active Organofluorine Compounds. ResearchGate. [Link]

  • Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. SpringerLink. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]

  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

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Developing in vitro assays with 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Characterizing 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a Potential Modulator of the NLRP3 Inflammasome in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The innate immune system utilizes a sophisticated network of intracellular sensors to detect pathogenic invasions and sterile danger signals. Among the most critical of these are inflammasomes, multi-protein complexes that initiate a potent inflammatory response. The NLRP3 inflammasome, in particular, has been implicated in a wide array of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of novel small molecules, using this compound as a representative compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to instill a deep understanding of the experimental rationale, ensuring that the data generated is both robust and mechanistically insightful. We present a suite of validated protocols, from cell culture to a multi-parametric assessment of inflammasome activation, designed to form a self-validating workflow for characterizing potential NLRP3 inhibitors.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

Inflammasomes are cytosolic protein oligomers that form in response to diverse stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] The NLRP3 inflammasome is unique in its ability to be activated by a vast range of signals, such as crystalline substances, extracellular ATP, and mitochondrial dysfunction.[2] Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through NF-κB signaling.

  • Activation (Signal 2): A second stimulus, such as nigericin, ATP, or monosodium urate (MSU) crystals, triggers the assembly of the inflammasome complex.[2]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[4] This proximity induces the autocatalytic cleavage and activation of caspase-1.[5] Active caspase-1 has two primary functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, and it cleaves Gasdermin D (GSDMD) to induce pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[4][5][6] Given its central role in inflammation, the pharmacological inhibition of NLRP3 is a highly sought-after therapeutic strategy.[1][3]

Compound Profile
  • Compound: this compound

  • CAS Number: 170570-77-1[7]

  • Molecular Formula: C₁₁H₉F₃O₃

  • Structure: This compound belongs to the β-diketone class. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Its potential to modulate inflammatory pathways warrants systematic investigation.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_secretion Secretion / Cell Lysis LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds Nigericin Signal 2 (e.g., Nigericin, ATP) Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Nigericin->Inflammasome triggers NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA transcription Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive translation IL1B_mature Mature IL-1β Pro_IL1B->IL1B_mature NLRP3_inactive->Inflammasome recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Pro_Casp1 pro-caspase-1 Pro_Casp1->Inflammasome recruitment Casp1->Pro_IL1B cleaves Pro_GSDMD pro-Gasdermin D Casp1->Pro_GSDMD cleaves GSDMD_N GSDMD N-terminal (forms pore) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis, LDH Release) GSDMD_N->Pyroptosis induces

Caption: The canonical NLRP3 inflammasome activation pathway.

A Self-Validating Experimental Workflow

To rigorously assess the inhibitory potential of this compound, we employ a multi-assay strategy. This approach is inherently self-validating; a true inhibitor of the core inflammasome pathway should demonstrate correlated effects across multiple readouts (e.g., a decrease in caspase-1 activity should be accompanied by reduced IL-1β secretion and protection from pyroptotic cell death).

Workflow cluster_assays 6. Downstream Assays A 1. Culture & Differentiate THP-1 Monocytes to Macrophages B 2. Priming (Signal 1) Treat with LPS A->B C 3. Compound Incubation Add Test Compound (or controls) B->C D 4. Activation (Signal 2) Treat with Nigericin or ATP C->D E 5. Sample Collection Harvest Cell Supernatant D->E F Caspase-1 Activity Assay (Bioluminescent or Colorimetric) E->F G IL-1β Quantification (ELISA) E->G H Pyroptosis/Cytotoxicity Assay (LDH Release) E->H I 7. Data Analysis Calculate IC50 Values F->I G->I H->I

Caption: Experimental workflow for screening NLRP3 inflammasome inhibitors.

Detailed Methodologies & Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

Rationale: The human monocytic cell line THP-1 is a widely used and accepted model for studying inflammasome biology.[2] Upon stimulation with phorbol 12-myristate 13-acetate (PMA), these suspension cells adhere and differentiate into macrophage-like cells, which are immunocompetent and reliably express the necessary inflammasome components.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well tissue culture plates

Procedure:

  • Maintain THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation: a. Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. b. Add PMA to a final concentration of 50-100 ng/mL. c. Incubate for 48-72 hours at 37°C, 5% CO₂. Successful differentiation is marked by cell adherence and a morphological change to a larger, macrophage-like phenotype. d. After incubation, gently aspirate the PMA-containing medium and wash once with 100 µL of fresh, serum-free RPMI-1640. e. Add 100 µL of fresh complete culture medium and allow the cells to rest for 24 hours before starting the inflammasome activation protocol.

Protocol 2: Inflammasome Activation and Compound Treatment

Rationale: This protocol uses a two-signal model to mimic physiological inflammasome activation. LPS primes the cells, and a subsequent stimulus (Nigericin) triggers complex assembly. The test compound is added after priming but before activation to assess its ability to interfere with the assembly or enzymatic activity of the inflammasome.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin Sodium Salt

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: MCC950 (a known, potent NLRP3 inhibitor)[1][8]

  • Vehicle Control: DMSO

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Priming (Signal 1): a. Aspirate the culture medium from the rested, differentiated THP-1 cells. b. Add 90 µL of Opti-MEM™ containing LPS at a final concentration of 200 ng/mL. c. Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the test compound, MCC950, and a vehicle control in Opti-MEM™. A typical starting concentration range for a new compound is 0.1 to 50 µM. b. Add 10 µL of the diluted compound (or control) to the appropriate wells. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. c. Incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Activation (Signal 2): a. Prepare a working solution of Nigericin in Opti-MEM™. b. Add 10 µL to each well to achieve a final concentration of 10 µM. c. Control Wells: Include "LPS only" wells (no Nigericin) and "Untreated" wells (no LPS or Nigericin) to establish baseline levels. d. Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Sample Collection: a. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant (approx. 100 µL) from each well without disturbing the cell monolayer. c. Store the supernatant at -80°C for downstream analysis of IL-1β and LDH, or use immediately for the Caspase-1 activity assay.

Protocol 3: Measurement of Caspase-1 Activity

Rationale: Direct measurement of caspase-1 activity in the cell supernatant is a primary indicator of inflammasome activation.[5][9] Both colorimetric and more sensitive bioluminescent assays are commercially available. They typically use a specific caspase-1 substrate peptide (e.g., YVAD) conjugated to a reporter.[10][11]

Method: Bioluminescent Assay (Example based on Caspase-Glo® 1) [11]

  • Assay Setup: Allow the Caspase-Glo® 1 Reagent to equilibrate to room temperature.

  • Sample Addition: Transfer 50 µL of cell supernatant from Protocol 2 to a white-walled, clear-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the prepared Caspase-Glo® 1 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from "Untreated" wells) and normalize the data to the "LPS + Nigericin + Vehicle" control, which represents 100% activity.

Protocol 4: Quantification of IL-1β Secretion by ELISA

Rationale: Measuring the concentration of mature IL-1β in the supernatant is the most common and functionally relevant readout for inflammasome activation.[8] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and quantitative method for this purpose.[4][12]

Method: Sandwich ELISA (General Protocol)

  • Plate Coating: Coat a high-binding 96-well ELISA plate with a capture antibody specific for human IL-1β. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of the collected cell supernatants (from Protocol 2) and a standard curve of recombinant human IL-1β to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-1β. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Development: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Protocol 5: Assessment of Pyroptosis via LDH Release Assay

Rationale: Pyroptosis results in the loss of plasma membrane integrity, leading to the release of cytosolic components like the enzyme lactate dehydrogenase (LDH).[4] Measuring LDH activity in the supernatant serves as a reliable proxy for pyroptotic cell death.[6]

Method: Colorimetric LDH Assay

  • Assay Setup: Use a commercially available LDH cytotoxicity assay kit. Prepare the substrate mix according to the manufacturer's instructions.

  • Sample Addition: Add 50 µL of cell supernatant (from Protocol 2) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum possible LDH release, lyse the cells in the "LPS + Nigericin" control wells with the lysis buffer provided in the kit.

  • Reagent Addition: Add 50 µL of the LDH substrate mix to all wells.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100 (where "Spontaneous" is from "LPS only" wells and "Maximum" is from lysed wells).

Data Presentation & Interpretation

The inhibitory potency of the compound should be determined by plotting the dose-response curves for each assay and calculating the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Data for NLRP3 Inflammasome Inhibition

Compound Concentration (µM)Caspase-1 Activity (% of Control)IL-1β Secretion (pg/mL)LDH Release (% Cytotoxicity)
Vehicle (DMSO) 100 ± 5.21520 ± 8885 ± 6.1
0.1 95 ± 4.81450 ± 9581 ± 5.5
1.0 62 ± 3.5810 ± 6245 ± 4.2
10.0 15 ± 2.1180 ± 2512 ± 2.8
50.0 5 ± 1.545 ± 116 ± 1.9
MCC950 (1 µM) 8 ± 1.895 ± 159 ± 2.1
LPS Only 2 ± 0.530 ± 85 ± 1.2

Interpretation: A successful inhibitor will show a dose-dependent decrease across all three readouts. The strong correlation between the IC₅₀ values obtained from the Caspase-1, IL-1β, and LDH assays provides high confidence that the compound's mechanism of action is via the inhibition of the NLRP3 inflammasome pathway. A lack of correlation might suggest off-target effects, general cytotoxicity, or inhibition of a downstream component separate from the core inflammasome complex.

References

  • A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. (n.d.). National Center for Biotechnology Information.
  • Caspase-1 Assay Kit (Colorimetric) (ab273268). (n.d.). Abcam.
  • Caspase-Glo® 1 Inflammasome Assay. (n.d.). Promega Corporation.
  • In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. (2022). PubMed.
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (n.d.). MDPI.
  • Caspase 1 Activity Assay Kit (Colorimetric Method). (n.d.). Elabscience.
  • Caspase 1 Activity Assay Kit. (n.d.). MedchemExpress.com.
  • In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. (n.d.). JoVE.
  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (n.d.). National Center for Biotechnology Information.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. (n.d.). Promega Corporation.
  • Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. (2022). YouTube.
  • Accurate and simple measurement of the pro-inflammatory cytokine IL-1β using a whole blood stimulation assay. (2011). PubMed.
  • A comprehensive guide for studying inflammasome activation and cell death. (n.d.). National Center for Biotechnology Information.
  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. (2024). Frontiers.
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Application Notes and Protocols for Preclinical Efficacy Testing of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a novel β-dicarbonyl compound. While the specific biological activities of this molecule are yet to be fully elucidated, its structural features suggest potential anti-inflammatory and immunomodulatory properties. The β-dicarbonyl motif is present in various compounds known to modulate inflammatory pathways, and the strategic fluorination can enhance metabolic stability and bioavailability. This document provides detailed guidance and protocols for evaluating the preclinical efficacy of this compound in well-established animal models of autoimmune and inflammatory diseases.

The selection of appropriate animal models is critical for discerning the therapeutic potential of a novel compound. Based on the hypothesized anti-inflammatory action, we propose three robust and widely utilized murine models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, and Dextran Sulfate Sodium (DSS)-Induced Colitis for inflammatory bowel disease. These models recapitulate key aspects of the corresponding human diseases, offering a reliable platform for assessing efficacy.

Scientific Rationale for Model Selection

The choice of these specific models is predicated on their ability to represent distinct facets of inflammatory and autoimmune pathology:

  • Collagen-Induced Arthritis (CIA): This is the most common animal model for rheumatoid arthritis, sharing significant immunological and pathological characteristics with the human condition, including synovitis, cartilage degradation, and bone erosion.[1] It is an ideal model for testing agents that target T-cell and B-cell driven autoimmune responses and subsequent inflammatory damage.[1][2]

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most widely used preclinical model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system (CNS).[3][4] It is invaluable for investigating therapies aimed at mitigating neuroinflammation, demyelination, and autoimmune responses directed against CNS antigens.[5][6]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This chemically-induced model is simple, reproducible, and widely used to study the pathogenesis of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation driven by the innate immune system, making it suitable for evaluating compounds that protect the epithelial barrier or suppress innate inflammatory responses.[7][8]

Experimental Design and Workflow

A generalized workflow for testing the efficacy of this compound in these models is outlined below. This workflow ensures a systematic and rigorous evaluation of the compound's therapeutic potential.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Assessment cluster_3 Phase 4: Data Analysis Induction Disease Induction (CIA, EAE, or DSS) Treatment Compound Administration (Prophylactic or Therapeutic) Induction->Treatment Randomization into treatment groups Monitoring Clinical Scoring & Weight Monitoring Treatment->Monitoring Daily Terminal Terminal Endpoint Analysis (Histology, Biomarkers) Monitoring->Terminal Analysis Statistical Analysis & Interpretation Terminal->Analysis

Caption: General experimental workflow for efficacy testing.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is highly dependent on genetic background, with DBA/1 mice being a commonly used susceptible strain.[9][10] This protocol details the induction of arthritis and subsequent evaluation of therapeutic intervention.

Materials
  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Reagents:

    • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

    • This compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive control: Methotrexate (MTX) or an approved biologic.

Procedure
  • Preparation of Emulsion:

    • On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.

    • Draw equal volumes of the CII solution and CFA into two separate glass syringes connected by a Luer lock.

    • Force the contents back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse receives 100 µg of CII.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of CII solution and IFA.

    • Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

  • Treatment Protocol:

    • Prophylactic: Begin administration of the test compound one day before the primary immunization (Day -1) and continue daily until the end of the study.

    • Therapeutic: Begin administration upon the first signs of arthritis (typically around day 25-28) and continue daily.

    • Administer the compound via oral gavage or intraperitoneal injection at predetermined doses. Include a vehicle control group and a positive control group.

Efficacy Assessment
  • Clinical Scoring:

    • Begin scoring mice for signs of arthritis three times a week starting from Day 21.

    • Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and swelling.

      • 3 = Significant erythema and swelling encompassing the entire paw.

      • 4 = Maximum inflammation with joint rigidity.

    • The maximum score per mouse is 16.

  • Paw Thickness:

    • Measure the thickness of each hind paw using a digital caliper.

  • Terminal Endpoints (Day 42-56):

    • Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA.

Data Presentation
GroupMean Arthritis Score (± SEM)Mean Paw Thickness (mm ± SEM)Serum TNF-α (pg/mL ± SEM)
Vehicle Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is typically induced in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.[6][11] This model results in a chronic, ascending paralysis that mimics aspects of progressive MS.

Materials
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Reagents:

    • MOG35-55 peptide.

    • Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis.

    • Pertussis Toxin (PTX).

    • This compound in vehicle.

    • Positive control: Fingolimod or Glatiramer Acetate.

Procedure
  • Preparation of Emulsion:

    • Dissolve MOG35-55 in sterile PBS to a concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG solution and CFA as described in the CIA protocol.

  • Induction of EAE (Day 0):

    • Anesthetize mice.

    • Administer 200 µL of the emulsion subcutaneously, divided between two sites on the flank (100 µL per site). Each mouse receives 200 µg of MOG35-55.

    • On the same day, inject 200 ng of PTX intraperitoneally.

    • Administer a second dose of 200 ng of PTX 48 hours later (Day 2).

  • Treatment Protocol:

    • Prophylactic: Begin treatment on Day 0 or Day 1.

    • Therapeutic: Begin treatment upon the onset of clinical signs (typically Day 9-12).

    • Administer the compound daily via the chosen route.

Efficacy Assessment
  • Clinical Scoring:

    • Monitor and score mice daily from Day 7.

    • Use a standard 0-5 scoring scale:

      • 0 = No clinical signs.

      • 1 = Limp tail.

      • 2 = Hind limb weakness or ataxia.

      • 3 = Partial hind limb paralysis.

      • 4 = Complete hind limb paralysis.

      • 5 = Moribund state or death.

  • Body Weight:

    • Record body weight daily as weight loss is a key indicator of disease severity.

  • Terminal Endpoints (Study termination based on severity, typically Day 21-28):

    • Histopathology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains, process, and embed in paraffin. Stain sections with Luxol Fast Blue (for demyelination) and H&E (for immune cell infiltration).

    • Flow Cytometry: Isolate mononuclear cells from the CNS and analyze for populations of T-cells (CD4+, CD8+), macrophages, and microglia.

    • Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, IL-17) in splenocyte cultures restimulated with MOG35-55.

Data Presentation
GroupPeak Clinical Score (Mean ± SEM)Day of Onset (Mean ± SEM)CNS Infiltration (Cells/section ± SEM)
Vehicle Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is induced by administering DSS in the drinking water, leading to acute colitis.[12] The severity can be modulated by the concentration of DSS and the duration of administration.

Materials
  • Animals: C57BL/6 or BALB/c mice, 8-12 weeks old.

  • Reagents:

    • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da.

    • This compound in vehicle.

    • Positive control: Sulfasalazine or 5-ASA.

Procedure
  • Induction of Colitis:

    • Prepare a 2.5-3% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may need to be titrated.[12]

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

    • After 7 days, replace the DSS solution with regular drinking water for a recovery period if studying chronic models. For acute models, the study terminates after the induction phase.

  • Treatment Protocol:

    • Administer the test compound daily, starting concurrently with the DSS administration (Day 0).

    • Include vehicle and positive control groups.

Efficacy Assessment
  • Disease Activity Index (DAI):

    • Monitor and score mice daily for:

      • Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

      • Stool Consistency: (0: Normal; 2: Loose stools; 4: Diarrhea)

      • Bleeding: (0: None; 2: Slight bleeding; 4: Gross bleeding)

    • The DAI is the combined score divided by 3.

  • Terminal Endpoints (Day 8-10):

    • Colon Length and Weight: Euthanize mice, excise the colon from the cecum to the anus, and measure its length and weight. Colon shortening is a hallmark of inflammation.

    • Histopathology: Take a section of the distal colon, fix in formalin, and embed in paraffin. Stain with H&E to score for inflammation severity, extent of injury, and crypt damage.

    • Myeloperoxidase (MPO) Assay: Homogenize a piece of colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

Workflow Diagram for DSS Colitis

G Day0 Day 0: Start DSS Water Start Treatment Day1_6 Day 1-6: Daily Treatment Daily DAI Scoring Day0->Day1_6 Day7 Day 7: Final Treatment Final DAI Score Switch to Regular Water Day1_6->Day7 Day8_10 Day 8-10: Terminal Endpoint Analysis Day7->Day8_10

Caption: Timeline for the acute DSS-induced colitis model.

Conclusion

The protocols outlined provide a comprehensive framework for the initial in vivo efficacy assessment of this compound. By utilizing these well-characterized models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, researchers can gain critical insights into the compound's therapeutic potential and mechanism of action. Rigorous adherence to these protocols, including appropriate controls and multifaceted endpoint analysis, will ensure the generation of reliable and translatable preclinical data.

References

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Gram-Scale Synthesis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The gem-difluoromethylene group (-CF2-) is of particular interest as a bioisostere for a carbonyl group, offering a way to modify biological activity while maintaining key structural features.[1][2] The target molecule, 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, is a valuable building block in the synthesis of various pharmacologically active compounds. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this important intermediate, intended for researchers and professionals in drug development and organic synthesis.

The synthetic strategy detailed herein is a Claisen condensation, a robust and well-established method for the formation of 1,3-dicarbonyl compounds.[3][4] This approach was selected for its directness and use of commercially available starting materials, making it an efficient route for gram-scale production.

Reaction Scheme

The overall transformation involves the base-mediated condensation of 3-Fluoro-4-methoxyacetophenone with Ethyl difluoroacetate to yield the target β-diketone.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a gram-scale synthesis, and all operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mmol)Density (g/mL)
3-Fluoro-4-methoxyacetophenone455-92-5168.165.0029.7-
Ethyl difluoroacetate454-31-9124.084.4335.71.19
Sodium hydride (60% in mineral oil)7646-69-724.001.4335.7-
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-0.889
1 M Hydrochloric acid (HCl)7647-01-036.46As needed--
Ethyl acetate141-78-688.11As needed-0.902
Brine (saturated NaCl solution)--As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Step-by-Step Procedure

Workflow A 1. Preparation of Sodium Hydride Suspension B 2. Addition of 3-Fluoro-4-methoxyacetophenone A->B Anhydrous THF C 3. Addition of Ethyl Difluoroacetate B->C Stir at 0°C D 4. Reaction Monitoring C->D Warm to RT, stir for 12h E 5. Quenching the Reaction D->E TLC or LC-MS F 6. Aqueous Work-up E->F Cool to 0°C, add 1M HCl G 7. Purification F->G Extraction with Ethyl Acetate H 8. Characterization G->H Column Chromatography

Caption: Experimental workflow for the synthesis.

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Sodium Hydride Suspension: The flask is charged with sodium hydride (1.43 g, 35.7 mmol, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere, followed by careful decantation of the hexanes. Anhydrous THF (50 mL) is then added to the flask to create a suspension.

  • Addition of Ketone: 3-Fluoro-4-methoxyacetophenone (5.00 g, 29.7 mmol) is dissolved in anhydrous THF (20 mL) and added dropwise to the sodium hydride suspension at 0 °C (ice-water bath) over 20 minutes. The mixture is stirred at this temperature for an additional 30 minutes, during which hydrogen gas evolution should be observed.

  • Addition of Ester: Ethyl difluoroacetate (4.43 g, 35.7 mmol) dissolved in anhydrous THF (30 mL) is added dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching: The reaction is quenched by carefully and slowly adding the mixture to a beaker containing crushed ice and 1 M HCl until the pH of the aqueous layer is acidic (pH ~ 3-4). This should be done in an ice bath with vigorous stirring.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group, and the methylene protons of the dione.

    • ¹⁹F NMR: Will show two distinct signals, one for the aromatic fluorine and a triplet for the difluoromethyl group due to coupling with the adjacent methylene protons.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons and the carbon bearing the two fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the β-diketone.

Safety Precautions

  • Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere and away from any sources of ignition.

  • Ethyl Difluoroacetate: A volatile and flammable liquid. Avoid inhalation and contact with skin and eyes.

  • Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

  • Hydrochloric Acid: A corrosive acid. Handle with appropriate care to avoid skin and eye contact.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. The described Claisen condensation method is efficient and scalable, providing a reliable route to this valuable fluorinated building block for applications in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

  • Taylor, S. D., et al. (2015). Apparent electrophilic fluorination of 1,3-dicarbonyl compounds using nucleophilic fluoride mediated by PhI(OAc)2. The University of Brighton.
  • Taylor, S. D., et al. (2015). Apparent Electrophilic Fluorination of 1,3‐Dicarbonyl Compounds Using Nucleophilic Fluoride Mediated by PhI(OAc)2. Chemistry – A European Journal, 21(23), 8492-8495.
  • ResearchGate. (n.d.). Fluorination of 1,3-dicarbonyl compounds. Retrieved from [Link]

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes. Organic Letters, 24(32), 5949–5954. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ResearchGate. (n.d.). Synthesis of a,a-dihaloketones from 1,3-dicarbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of halogenated 1,3-diketones via Claisen condensation. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–47. [Link]

  • Li, W., et al. (2022). Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes.
  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The increasing prevalence of fluorinated compounds in drug discovery pipelines necessitates the development of robust and sensitive bioanalytical methods for their quantification in biological samples.[1][2] 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a novel small molecule with potential therapeutic applications. Accurate characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is contingent upon a reliable method to measure its concentration in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4]

This document provides a comprehensive guide for the development, validation, and application of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The protocols outlined herein are designed to be adaptable to various laboratory settings and can serve as a foundational framework for preclinical and clinical studies.[5][6]

The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, and a thorough understanding of its metabolic fate is crucial.[1][7] While this guide focuses on the parent compound, the principles can be extended to its potential metabolites.

Method Overview

This analytical method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[3][8] The workflow involves initial sample preparation to isolate the analyte from endogenous interferences, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC/HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Caption: High-level workflow for the quantification of the target analyte.

Materials and Reagents

  • Reference Standards:

    • This compound (purity ≥98%)

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (purity ≥98%). If a SIL-IS is not available, a structural analog can be used.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Biological Matrix:

    • Blank human plasma (K2EDTA)

    • Other relevant biological matrices

Instrumentation

  • Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and internal standard. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions: Perform serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve standards and quality control (QC) samples at various concentrations.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis.[9][10] Three common methods are presented below. The optimal method should be selected based on recovery, matrix effects, and throughput.

A rapid and straightforward method suitable for high-throughput analysis.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

This technique offers a cleaner extract compared to PPT.[11]

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

SPE provides the cleanest samples and is ideal when low detection limits are required.[12]

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma (pre-treated with internal standard and 200 µL of 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

Sample Preparation Workflow Comparison

extraction_methods cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction ppt Plasma + IS Add Acetonitrile Vortex & Centrifuge Collect Supernatant end_node Evaporate & Reconstitute for LC-MS/MS ppt:f3->end_node lle Plasma + IS Add MTBE Vortex & Centrifuge Collect Organic Layer lle:f3->end_node spe Plasma + IS (Acidified) Load on SPE Cartridge Wash Elute spe:f3->end_node

Caption: Comparison of three primary sample preparation techniques.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 3-5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): These transitions must be determined by infusing the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte[M+H]+To be determinedTo be determined
Internal Standard[M+H]+To be determinedTo be determined

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[6] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined at four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High). Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Recovery and Matrix Effect: Assessed to ensure the extraction process is efficient and that co-eluting matrix components do not suppress or enhance the analyte signal.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 1: Representative Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability % Bias within ±15% of nominal concentration

Data Analysis and Reporting

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A weighted (1/x² or 1/x) linear regression is typically used to plot the peak area ratio against the nominal concentration of the calibration standards.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The presented protocols for sample preparation and analysis offer flexibility and can be optimized to meet the specific requirements of preclinical and clinical studies, ensuring high-quality data for pharmacokinetic and toxicokinetic assessments.

References

  • ResearchGate. (n.d.). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Retrieved from [Link]

  • Aliri Bioanalysis. (2024, September 1). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. Retrieved from [Link]

  • BioAgilytix. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • YouTube. (2025, August 25). Advancing bioanalytical method development and validation for small molecules. Retrieved from [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • PubMed. (2001). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2010, December). Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]

  • MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Retrieved from [Link]

  • PubMed. (2024, January 24). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2006, October 31). Determination of Fluorine in Biological Materials. Retrieved from [Link]

  • DiVA portal. (2023, December 27). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. Retrieved from [Link]

  • DTIC. (2017, September 29). Quantification of Fluorine Content in AFFF Concentrates. Retrieved from [Link]

Sources

Formulation of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which are related to biopharmaceutical properties.[1] A promising compound like this compound, a β-diketone derivative, may exhibit potent in vitro activity, but its translation to in vivo efficacy is critically dependent on the formulation's ability to deliver the drug to its site of action. Over 70% of NCEs in development pipelines exhibit poor aqueous solubility, which poses a fundamental barrier to drug absorption and bioavailability.[2]

This guide provides a comprehensive framework for developing robust and effective formulations of this compound for preclinical in vivo studies. As a Senior Application Scientist, the aim is not merely to provide protocols, but to instill a strategic, problem-solving mindset. We will explore the "why" behind each step, from initial physicochemical characterization to the selection of excipients and the preparation of various dosage forms. The core principle is to create a formulation that is not only physically and chemically stable but also maximizes exposure for pharmacological and toxicological assessments, thereby enabling clear, data-driven decisions in the drug development process.[3][4]

Pre-formulation Assessment: The Molecular Blueprint

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[3][] This pre-formulation stage is the foundation upon which all subsequent development rests, and it is often conducted with a very limited supply of the NCE.[3] For this compound, key parameters must be experimentally determined.

Causality: Why is this critical? These properties dictate the compound's behavior in various solvents and physiological environments, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, low aqueous solubility might necessitate enabling technologies like co-solvents or lipid-based systems, while a specific pKa will determine how solubility changes in the varying pH environments of the gastrointestinal tract.[1]

Key Physicochemical & Biopharmaceutical Parameters:

Parameter Significance for Formulation Typical Method(s) of Determination
Aqueous Solubility Determines the feasibility of simple aqueous solutions. Dictates the need for solubilization enhancement techniques.Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)
pKa Predicts the ionization state and thus solubility and permeability at different physiological pHs.Potentiometric titration, UV-spectrophotometry
LogP / LogD Indicates the lipophilicity of the compound, affecting its ability to cross biological membranes.Shake-flask method (octanol/water), HPLC-based methods
Melting Point Provides information on the crystalline lattice energy, which correlates with solubility.Differential Scanning Calorimetry (DSC), Capillary melting point apparatus
Physical Form Determines if the compound is crystalline or amorphous. Polymorphism can impact solubility and stability.X-Ray Powder Diffraction (XRPD), Microscopy
Chemical Stability Assesses degradation in solution and solid-state under stress conditions (heat, light, pH, oxidation).HPLC analysis of samples stored under forced degradation conditions.
Excipient Compatibility Ensures that the chosen inactive ingredients do not cause degradation of the API.Binary mixtures of API and excipients stored under stress conditions and analyzed by HPLC.

Note: Specific experimental data for this compound is not publicly available. The values for the structurally similar compound 4,4-Difluoro-1-phenylbutane-1,3-dione (e.g., a melting point of 47-51 °C) suggest a crystalline solid with moderate lipophilicity (XLogP3 of 2.3), indicating that the target compound will likely face solubility challenges.[6] The β-diketone structure is also known for keto-enol tautomerism, which can be influenced by the solvent and affect solubility and stability.[7]

Strategic Formulation Development Workflow

The development of a suitable preclinical formulation is a systematic process. The goal is to move from simple, well-tolerated vehicles to more complex systems only if necessary to achieve the target exposure.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening & Selection cluster_2 Phase 3: Formulation & Analysis API API: 4,4-Difluoro-1-(3-fluoro-4- methoxyphenyl)butane-1,3-dione Preform Pre-formulation Studies (Solubility, pKa, LogP, Stability) API->Preform Dose Define Target Dose & Route of Administration Preform->Dose Decision Formulation Strategy Decision Dose->Decision Sol_Screen Solubility Screen in Common Vehicles Sol_Screen->Decision Proto_Prep Prototype Formulation Preparation Decision->Proto_Prep Sol Aqueous Solution Decision->Sol Solubility > Target Dose Susp Aqueous Suspension Decision->Susp Insoluble, Stable CoSolv Co-solvent / Lipid System Decision->CoSolv Solubility < Target Dose but > 1 mg/mL QC QC Analysis (Appearance, pH, Concentration) Proto_Prep->QC Stab Short-term Stability (Dose-readiness) QC->Stab Final Final Dosing Formulation Stab->Final Release for In Vivo Study Sol->Proto_Prep Susp->Proto_Prep CoSolv->Proto_Prep

Caption: Formulation Development Workflow.

Formulation Protocols: From Simple to Complex

The choice of formulation is a balance between achieving the desired concentration and ensuring the vehicle is well-tolerated by the animal species.[8][9] Always start with the simplest approach. For all protocols, use high-purity excipients suitable for parenteral or oral administration as required.[10][11][12]

Protocol 1: Aqueous Suspension (Oral Gavage)

Rationale: This is often the first approach for poorly soluble, neutral compounds intended for oral administration. It avoids potentially toxic co-solvents and presents the drug in a form that can be readily administered. The key is to ensure the suspension is uniform and stable enough for the duration of dosing.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) in Purified Water

  • 0.1% - 1% (w/v) Polysorbate 80 (Tween® 80)

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation: Prepare the 0.5% HPMC solution by slowly adding HPMC powder to vigorously stirring purified water. Continue stirring until fully dissolved. Add Polysorbate 80 to the HPMC solution and mix until uniform.

  • Wetting the API: Weigh the required amount of the API. Place it in a glass mortar. Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate with the pestle.

    • Expert Insight: This "wetting" step is crucial to break down agglomerates and ensure particles are properly dispersed, preventing clumping and improving suspension homogeneity.

  • Dilution: Gradually add the remaining vehicle to the paste in the mortar while continuing to mix.

  • Homogenization: Transfer the mixture to a suitable container with a magnetic stir bar. Stir for at least 30-60 minutes to ensure a uniform suspension.

  • Quality Control: Visually inspect for uniformity. Withdraw a sample for concentration analysis via HPLC to confirm the target dose concentration. The suspension should be continuously stirred during animal dosing.

Protocol 2: Co-Solvent Solution (Intravenous or Oral)

Rationale: When higher concentrations are needed than what can be achieved in an aqueous vehicle, a co-solvent system is employed. These systems enhance solubility by reducing the polarity of the aqueous environment. The selection of co-solvents must consider the route of administration and potential toxicity.[8] PEG 400 and Propylene Glycol are common choices.[9]

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or Water for Injection

  • Glass vials, sonicator, vortex mixer

Procedure:

  • Solubility Test: First, determine the approximate solubility in various co-solvent ratios (e.g., 30% PEG 400 in water, 50% PEG 400 in water, 40:10:50 PEG:PG:Saline).

  • Preparation (Example: 30% PEG 400 in Saline): a. Weigh the required amount of API and place it in a glass vial. b. Add the required volume of PEG 400. Vortex and sonicate gently until the API is fully dissolved. c. Slowly add the saline while vortexing to prevent the drug from precipitating out (a phenomenon known as "crashing out"). d. If the final solution is intended for IV administration, it must be sterile filtered through a 0.22 µm filter.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution.

    • Precipitation Check: A common validation step is to dilute a small aliquot of the formulation into saline or plasma (1:10 or 1:20) to check for precipitation upon injection.

    • Concentration & pH: Verify the API concentration by HPLC and measure the pH.

Protocol 3: Cyclodextrin-based Solution (Intravenous or Oral)

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic exterior.[2][13] This can dramatically increase aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its favorable safety profile.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified Water or pH 7.4 Phosphate Buffer

  • Stir plate, sonicator, pH meter

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in the chosen aqueous vehicle (e.g., water or buffer). Stir until fully dissolved. The viscosity will increase significantly.

  • Complexation: Slowly add the powdered API to the stirring HP-β-CD solution.

  • Energy Input: Cover the container and stir for 12-24 hours at room temperature. Gentle heating (40-50°C) or sonication can be used to accelerate the complexation process.

    • Trustworthiness: The extended stirring time is a self-validating step to ensure the system reaches equilibrium, maximizing the amount of drug that forms a complex.

  • Filtration: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved API. This step is critical as it ensures you are quantifying only the solubilized drug.

  • Quality Control: The final product must be a clear solution. The concentration of the API in the filtrate must be determined by a validated HPLC method to confirm the final dose strength.

Formulation Selection & Quality Control

The optimal formulation depends on the pre-formulation data and the study requirements. The following decision tree and QC table provide a systematic approach.

G start Start: Define Target Dose & Route sol_check Is Aqueous Solubility > Target Dose? start->sol_check susp_check Is API stable in aqueous suspension? sol_check->susp_check No aq_sol Use Simple Buffered Aqueous Solution sol_check->aq_sol Yes cosolv_check Is solubility in co-solvent > Target Dose? susp_check->cosolv_check No (e.g., hydrolysis) aq_susp Use Aqueous Suspension (e.g., 0.5% CMC) susp_check->aq_susp Yes cosolv_sol Use Co-solvent or Cyclodextrin Solution cosolv_check->cosolv_sol Yes other_tech Advanced Formulation (Lipid Emulsion, Nanosuspension) cosolv_check->other_tech No

Caption: Decision Tree for Formulation Selection.

Quality Control Specifications for Final Formulations:

Test Specification Rationale
Appearance Clear and particle-free (solutions). Uniform and easily re-suspendable (suspensions).Ensures homogeneity and safety (especially for IV).
pH Within a physiologically tolerated range (e.g., 4-8 for IV).Prevents irritation at the injection site and ensures API stability.
API Concentration 90-110% of target concentration.Guarantees accurate dosing for reliable PK/PD data.
Short-Term Stability No significant change in appearance or concentration under storage/dosing conditions.Confirms the formulation is robust for the duration of the experiment.
Sterility (for IV) Must pass sterility testing.Prevents infection from parenteral administration.

Conclusion

The successful formulation of a challenging NCE like this compound for in vivo studies is a blend of systematic scientific investigation and practical expertise. It is not a one-size-fits-all process. By starting with a robust pre-formulation characterization and progressing logically from simple to more complex vehicle systems, researchers can develop formulations that are safe, stable, and capable of delivering the necessary drug exposure. This methodical approach minimizes confounding variables, ensures the generation of high-quality pharmacokinetic and toxicological data, and ultimately facilitates the confident progression of promising compounds through the development pipeline.

References

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 139-151. [Link]

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LC-MS/MS method for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive and validated method for the sensitive and selective quantification of this compound in human plasma. The protocol leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification. The methodology detailed herein employs a robust Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This application note is designed for researchers, scientists, and drug development professionals requiring a reliable, reproducible, and high-throughput assay for pharmacokinetic, toxicokinetic, or other bioanalytical studies. All procedures are established in accordance with internationally recognized bioanalytical method validation guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a complex small molecule featuring multiple fluorine substitutions and a β-diketone functional group. Such compounds are of significant interest in pharmaceutical development due to the unique metabolic stability and binding properties conferred by fluorine atoms. The β-diketone moiety, however, presents analytical challenges, including the potential for keto-enol tautomerism and chelation with metal ions, which can lead to poor chromatographic peak shape on conventional HPLC phases.[5] Therefore, a meticulously developed analytical method is paramount for accurate quantification in complex biological matrices like plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application, offering unparalleled sensitivity and selectivity.[6][7] By coupling the separation power of HPLC with the mass-resolving capability of MS/MS, it is possible to isolate the analyte from endogenous matrix components and quantify it with high precision and accuracy.[8] This note details a complete workflow, from sample preparation to method validation, providing a self-validating system grounded in established scientific principles and regulatory expectations.[9][10]

Analyte Physicochemical Properties
  • Chemical Name: this compound

  • CAS Number: 170570-77-1[11]

  • Molecular Formula: C₁₁H₉F₃O₃

  • Molecular Weight: 262.18 g/mol

Caption: Chemical structure of the analyte.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the entire analytical process.

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) analyte, such as this compound-¹³C₆, is highly recommended as it provides the best correction for variability.[6][12] If unavailable, a close structural analog can be used, but requires more extensive validation to ensure it adequately tracks the analyte's behavior.[13] For this protocol, we will proceed assuming the use of a SIL-IS.

  • Solvents: Acetonitrile, Methanol (LC-MS Grade).

  • Reagents: Formic Acid, Ammonium Acetate (LC-MS Grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • SPE Cartridges: Mixed-mode polymeric sorbent cartridges suitable for retaining moderately hydrophobic compounds.

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte primary stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 0.1 to 10,000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS primary stock solution in 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations spanning the desired analytical range (e.g., 0.1, 0.5, 1, 5, 20, 80, 160, 200 ng/mL). Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Solid Phase Extraction (SPE)

The choice of SPE is deliberate; it provides superior sample cleanliness compared to simpler methods like protein precipitation, which is critical for minimizing matrix effects and ensuring long-term instrument robustness.[14][15][16]

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the SIL-IS working solution (50 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps Plasma 200 µL Plasma Sample Add_IS Add 25 µL Internal Standard Plasma->Add_IS Pretreat Acidify & Centrifuge Add_IS->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (20% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: The experimental workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters. The use of a C18 column is standard for moderately non-polar analytes, while the gradient elution ensures efficient separation from matrix components and good peak shape.[17][18] Electrospray ionization in negative mode (ESI-) is chosen due to the presence of multiple electronegative fluorine atoms and the acidic protons of the β-diketone moiety, which facilitates deprotonation to form a stable [M-H]⁻ ion.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Condition
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Negative Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 500°C
MRM Transitions Analyte: 261.1 -> 177.0 (Quantifier), 261.1 -> 151.0 (Qualifier) SIL-IS: 267.1 -> 183.0
Collision Energy Optimized for each transition (e.g., -22 eV for quantifier)

| Dwell Time | 100 ms |

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application.[9] Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[3][4]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response. Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). For QC samples, the mean concentration should be within ±15% of nominal. The coefficient of variation (CV) should not exceed 15%. (±20% and ≤20% CV at LLOQ).
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix. The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery To determine the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a streamlined SPE procedure for effective sample clean-up and optimized chromatographic conditions to ensure excellent peak shape and separation. The method is designed to be validated according to current international regulatory standards, making it suitable for supporting drug development studies from discovery through to clinical trials.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

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  • PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

  • MDPI. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. [Link]

  • RSC Publishing. Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. [Link]

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Troubleshooting & Optimization

Technical Support Center: Assay Optimization for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. This document provides in-depth troubleshooting and optimization strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind key experimental decisions, enabling you to develop robust and reproducible assays.

Section 1: Compound Characteristics & Handling FAQs

This section addresses foundational questions about the compound's intrinsic properties, which are critical for initial assay design.

Q1: What are the key structural features of this compound that I should consider before starting my assay development?

A1: Understanding the molecule's structure is the first step to anticipating its behavior. This compound has three primary features of note:

  • β-Dicarbonyl System: The core of the molecule is a butane-1,3-dione structure. These systems are known for keto-enol tautomerism, where the compound exists in equilibrium between two forms.[1][2][3] The enol form is stabilized by an intramolecular hydrogen bond and can act as a potent nucleophile or a metal chelator.[2][3] This dual nature can influence its reactivity, stability, and potential for assay interference.

  • Multiple Fluorine Substituents: The molecule is heavily fluorinated on both the aliphatic chain (difluoro group) and the aromatic ring (fluoro group). Fluorination dramatically alters a molecule's electronic properties, lipophilicity, and metabolic stability.[4] While often increasing metabolic stability, certain fluorine arrangements can be chemically labile or lead to unexpected toxicity.[5]

  • Aromatic Methoxy Group: The methoxy (-OCH₃) group on the phenyl ring is an electron-donating group, which can influence the overall electronic distribution and potential for metabolic modification (e.g., O-demethylation).

Q2: I am observing poor solubility of the compound in my aqueous assay buffer. What are my options?

A2: This is a common challenge, especially with fluorinated compounds which can be both hydrophobic and lipophobic (a property known as "fluorous").[6] Here is a systematic approach to improving solubility:

Step 1: Quantify Baseline Solubility First, formally assess the compound's solubility in your primary assay buffer and in 100% DMSO to establish a baseline.

Step 2: Co-Solvent Optimization The most common solution is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute it into the aqueous assay buffer.

  • Best Practice: Always maintain a consistent final percentage of DMSO across all wells (including controls) to normalize its effect. Aim for the lowest possible final concentration, ideally ≤0.5% , as higher concentrations can inhibit enzyme activity or disrupt cellular membranes.[7]

  • Troubleshooting: If precipitation occurs upon dilution, try serial dilutions or "pluronic" mixing, where the DMSO stock is added to a vigorously vortexing tube of buffer to aid rapid dispersion.

Step 3: pH Adjustment If your compound has an ionizable group (the enol form of the β-dicarbonyl is weakly acidic), altering the buffer pH can significantly impact solubility.[8]

  • Experimental Protocol: Prepare a series of buffers across a pH range (e.g., 6.0 to 8.5). Add the compound (from DMSO stock) to each buffer and measure solubility. Be aware that enzyme activity is also highly pH-dependent, so any change must be compatible with the biological target of the assay.[9]

Step 4: Use of Solubilizing Excipients If co-solvents are insufficient, consider adding solubilizing agents to the buffer, but be cautious as they can cause assay interference.

Excipient Type Example Mechanism & Considerations
Non-ionic Detergents Tween-20, Triton X-100Form micelles that can encapsulate hydrophobic compounds. Caution: Use at concentrations well below the critical micelle concentration (CMC) to avoid protein denaturation or interference with aggregation-based inhibition.[7][10]
Cyclodextrins β-cyclodextrinForm inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Serum Albumin Bovine Serum Albumin (BSA)Can bind non-specifically to small molecules, increasing apparent solubility. Also used to prevent non-specific binding of compounds to plasticware.[11]

Section 2: Troubleshooting Assay Interference

Assay interference from test compounds is a primary source of false-positive or false-negative results.[11][12][13] This compound's structure presents several potential interference mechanisms.

Q3: My results are inconsistent and show poor reproducibility. How do I diagnose the problem?

A3: Inconsistent results often point to compound instability, aggregation, or interference with the detection method. A systematic approach is required to pinpoint the cause.

Workflow for Diagnosing Assay Variability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions A Inconsistent / Irreproducible Assay Results B Step 1: Assess Compound Stability (LC-MS Analysis) A->B Is the compound stable under assay conditions? C Step 2: Test for Aggregation (DLS or Detergent Test) B->C Yes E Cause: Chemical Degradation Solution: Adjust Buffer (pH, Additives), Shorten Incubation Time B->E No D Step 3: Check for Detection Interference (Signal Quenching/Enhancement) C->D Yes F Cause: Compound Aggregation Solution: Add Non-ionic Detergent (e.g., 0.01% Triton X-100) C->F No G Cause: Direct Signal Interference Solution: Use Orthogonal Assay (Different Detection Method) D->G Yes

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Step 1: Assess Compound Stability The β-dicarbonyl moiety can be susceptible to hydrolysis, especially at non-neutral pH.

  • Protocol: Incubate the compound in your final assay buffer for the full duration of your experiment. At time zero and at the end of the incubation, take an aliquot and analyze it by LC-MS (Liquid Chromatography-Mass Spectrometry). A decrease in the parent compound's peak area or the appearance of new peaks indicates degradation.

Step 2: Test for Compound Aggregation Many compounds that show activity in high-throughput screens do so by forming aggregates that sequester the target enzyme or protein, a common artifact.[10][14]

  • Protocol: A simple and effective test is to re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[10] If the compound's apparent activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.

Step 3: Check for Interference with the Detection System The compound may be intrinsically fluorescent or may quench the fluorescence of your reporter molecule.

  • Protocol (for fluorescence assays): Run the assay without the enzyme or one of the key biological components. In one set of wells, include your compound at various concentrations. In another set, include only the buffer. If you see a signal that changes with compound concentration, you have identified direct interference.[11]

Q4: I am running an enzyme inhibition assay and see potent inhibition, but the dose-response curve is unusually steep or shifts with enzyme concentration. What does this mean?

A4: This behavior is characteristic of tight-binding inhibition or, again, aggregation .[7] It can also be caused by compound reactivity.

  • Explanation of Tight-Binding: Standard IC₅₀ models assume that the concentration of the inhibitor is much greater than the enzyme concentration, so that the amount of inhibitor bound to the enzyme is negligible. When an inhibitor is very potent (with a Ki value near the enzyme concentration), this assumption breaks down. A significant fraction of the inhibitor is sequestered by the enzyme, leading to a shift in the apparent IC₅₀.[7]

  • Diagnostic Test: Perform the IC₅₀ experiment at two different enzyme concentrations (e.g., 1X and 5X). If the inhibitor is a tight binder, the IC₅₀ value will increase with the higher enzyme concentration.[7]

  • Explanation of Reactivity: The α-hydrogen in β-dicarbonyl compounds is acidic, making the corresponding enolate a good nucleophile.[15][16] It is possible the compound is forming a covalent bond with the target protein, which can also lead to non-classical inhibition kinetics. An LC-MS analysis of the protein after incubation with the compound can test for covalent modification.

Section 3: Experimental Protocols

Protocol 1: Standard Operating Procedure for IC₅₀ Determination

This protocol provides a robust framework for determining the potency of the compound in an enzymatic assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create stock concentrations for the desired final assay concentrations.

  • Assay Plate Preparation (384-well format):

    • Use an appropriate plate type for your detection method (e.g., black plates for fluorescence).[17]

    • Add a small volume (e.g., 100 nL) of the DMSO serial dilutions to the assay plate.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (DMSO only) controls.

  • Enzyme & Substrate Addition:

    • Prepare a solution of the enzyme in assay buffer at 2X the final desired concentration.

    • Add this enzyme solution to the wells containing the compound and controls.

    • Allow the enzyme and compound to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This step is crucial for reversible inhibitors to reach equilibrium.

    • Prepare a solution of the substrate (and any necessary co-factors) in assay buffer at 2X the final desired concentration.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection & Data Analysis:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Read the plate at one or more time points using a suitable plate reader. Ensure the reaction is in the linear range.[7]

    • Normalize the data using the high (DMSO only) and low (no enzyme) controls.

    • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value.

References

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  • Thorne, N., Auld, D. S., Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. In Interference and Artifacts in High-content Screening. Available from: [Link]

  • Cronk, D. (2019). Optimizing Assay Development. Biocompare. Available from: [Link]

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  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Available from: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Available from: [Link]

  • Rothenaigner, I., Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 863-871. Available from: [Link]

  • BioPhorum Development Group. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available from: [Link]

  • Yasgar, A., et al. (2020). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 25(6), 567-569. Available from: [Link]

  • Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term. Available from: [Link]

  • PubChem. (n.d.). 4,4-Difluoro-1-phenylbutane-1,3-dione. Available from: [Link]

  • Auld, D. S. (2012). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 505, 213-231. Available from: [Link]

  • Schorpp, K., et al. (2016). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening, 21(5), 466-475. Available from: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Rothenaigner, I., Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]

  • Hoang, K. C., Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Available from: [Link]

  • University of Illinois Springfield. (n.d.). Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. Available from: [Link]

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway. Available from: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., Liu, H. (2014). The Dark Side of Fluorine. Chemical Reviews, 114(4), 2432-2506. Available from: [Link]

  • University of Calgary. (n.d.). Enolates of β-Dicarbonyl Compounds. Available from: [Link]

  • da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • Olsen, J. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 487-488. Available from: [Link]

  • Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. Available from: [Link]

  • Hansen, P. E., Spanget-Larsen, J. (2017). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 22(1), 104. Available from: [Link]

  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Available from: [Link]

  • Journal of Chemical Education. (2024). Multidimensional Studies on Ketone-Enol Tautomerism of 1,3-Diketones By 1 H NMR. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

Sources

Solubility and stability issues with 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS No. 170570-77-1). Here, we address common challenges related to its solubility and stability, providing troubleshooting advice and experimental protocols to ensure the integrity and reproducibility of your results.

Introduction to the Compound

This compound is a fluorinated β-dicarbonyl compound. The presence of the β-dicarbonyl moiety makes it susceptible to keto-enol tautomerism, a critical factor influencing its chemical properties, including solubility, reactivity, and stability. The electron-withdrawing fluorine atoms can further impact the acidity of the α-proton and the equilibrium between the tautomeric forms. Understanding these characteristics is fundamental to its successful application in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility Issues

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: The solubility of this compound is largely dictated by its tautomeric equilibrium. The enol form, with its intramolecular hydrogen bond, is less polar than the diketo form. The choice of solvent can influence this equilibrium.[1][2]

For non-polar to moderately polar applications, consider solvents such as:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate

For polar applications, particularly in biological assays, solubility can be challenging. It's often necessary to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Troubleshooting Poor Solubility:

  • Sonication: Gentle sonication can help to break up solid particles and enhance dissolution.

  • Warming: Cautious warming of the solution may improve solubility, but be aware of potential degradation (see Stability section).

  • Solvent Mixtures: Using a co-solvent system can sometimes improve solubility. For example, a small amount of DMSO in a less polar solvent can be effective.

Question 2: Why does the solubility of my compound seem to change over time, even in the same solvent?

Answer: This is likely due to a shift in the keto-enol equilibrium or potential degradation. The ratio of keto to enol tautomers can be influenced by factors such as solvent polarity, temperature, and pH.[3] If the compound begins to degrade, the resulting impurities may have different solubility characteristics. It is crucial to use freshly prepared solutions whenever possible.

Section 2: Stability and Handling

Question 3: My compound is showing signs of degradation. What are the likely causes and how can I prevent it?

Answer: β-Diketones can be susceptible to hydrolytic cleavage, especially under basic or strongly acidic conditions.[4][5] The presence of fluorine atoms can also influence the compound's stability.

Key Factors Affecting Stability:

  • pH: Avoid highly basic or acidic aqueous solutions. If pH adjustment is necessary, use a well-buffered system and prepare the solution immediately before use.

  • Temperature: Elevated temperatures can accelerate degradation. Store the solid compound at the recommended temperature (often 2-8°C) and protect it from light. Solutions should be stored at low temperatures and used promptly.

  • Light: Photodegradation can occur. It is advisable to store the compound in amber vials or protect it from light.

Troubleshooting Degradation:

  • Purity Check: Before use, verify the purity of your compound using techniques like NMR or LC-MS to ensure you are starting with high-quality material.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Fresh Solutions: Always prepare solutions fresh for each experiment. If you must store a solution, keep it at -20°C or -80°C in a tightly sealed container.

Question 4: What is the significance of the keto-enol tautomerism for my experiments?

Answer: The keto-enol tautomerism is a central aspect of this compound's chemistry and has several important implications:

  • Reactivity: The enol form is generally more nucleophilic at the α-carbon, while the keto form is more susceptible to nucleophilic attack at the carbonyl carbons. The dominant tautomer will dictate the compound's reactivity in a given reaction.

  • Spectroscopy: In NMR spectroscopy, you may observe distinct signals for both the keto and enol forms, which can complicate spectral interpretation. The ratio of these forms can be solvent-dependent.[6][7]

  • Biological Activity: The different tautomers will present different shapes and hydrogen bonding capabilities to a biological target, potentially leading to differences in activity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing Compound Stability by HPLC

This protocol can be used to assess the stability of the compound in a specific buffer or solvent over time.

Workflow:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare fresh solution of compound in desired buffer/solvent B Take initial sample (t=0) A->B Immediate sampling C Incubate solution under experimental conditions (e.g., 37°C, room temp) A->C E Analyze all samples by HPLC B->E D Take samples at various time points (e.g., 1h, 4h, 24h) C->D Periodic sampling D->E F Compare peak area of parent compound across time points E->F Data processing

Caption: Workflow for assessing compound stability.

Procedure:

  • Prepare a solution of the compound in your desired experimental buffer or solvent at the final working concentration.

  • Immediately take a t=0 time point sample and inject it into the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take additional samples and analyze them by HPLC.

  • Compare the peak area of the parent compound across the different time points. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Data Summary

Table 1: General Chemical Properties
PropertyValueSource
CAS Number 170570-77-1[8][9]
Molecular Formula C₁₁H₈F₃O₃Inferred from name
Molecular Weight 261.18 g/mol Inferred from formula
Appearance Typically a solid
Storage Temperature 2-8°C recommended
Table 2: Suggested Solvents for Solubility Testing
Solvent ClassExamplesApplication Notes
Aprotic Polar DMSO, DMFGood for creating concentrated stock solutions for biological assays.
Chlorinated Dichloromethane, ChloroformUseful for organic synthesis and purification (e.g., chromatography).
Ethers Tetrahydrofuran (THF), Diethyl etherCommon solvents for organic reactions.
Esters Ethyl acetateOften used in extraction and chromatography.
Alcohols Methanol, EthanolSolubility may be variable; potential for solvent reactivity.
Aqueous Buffers PBS, TrisGenerally poor solubility. Requires dilution from an organic stock.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms is a key characteristic of this compound.

Caption: Keto-Enol Tautomeric Equilibrium.

Note: As actual images cannot be embedded, this diagram illustrates the relationship. The diketo form contains two C=O groups, while the enol form contains a C=C-OH group stabilized by an intramolecular hydrogen bond.

The position of this equilibrium is influenced by several factors:

  • Solvent: Non-polar solvents tend to favor the enol form due to the stability of the internal hydrogen bond. Polar, protic solvents can disrupt this bond, potentially favoring the diketo form.[2][10]

  • Substitution: The electron-withdrawing difluoromethyl group generally increases the acidity of the methylene protons and can favor the enol form.[6]

  • Temperature: Changes in temperature can shift the equilibrium.

References

  • Whittington, D. A., et al. (2010). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions, 38(2), 559-565. [Link]

  • PubChem. 4,4-Difluoro-1-phenylbutane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. [Link]

  • Abd-alhamed, H., et al. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 7, 101860. [Link]

  • de la Torre, M. G., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5745. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences, 24(3), 2736. [Link]

  • Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • ScienceDirect. 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [Link]

  • Reagentia. 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). [Link]

  • Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(10), 1-8. [Link]

  • Arkivoc. α-Fluorination of β-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. [Link]

  • PubMed. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. [Link]

  • Reagentia. 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 100 mg). [Link]

  • PubChem. 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Preprints.org. 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. [Link]

  • PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

  • Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
  • ResearchGate. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

  • Organic Syntheses. Procedure for the Preparation of Bis(4-fluorophenyl)difluoromethane. [Link]

Sources

Overcoming off-target effects of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for identifying, validating, and overcoming off-target effects of novel small molecule inhibitors. While this document uses the specific chemical entity 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a working example, the principles and protocols described herein are broadly applicable to the characterization of any new chemical entity, particularly within the domain of kinase inhibitor development.

Disclaimer: this compound is used here as a representative novel compound. Publicly available information on its specific biological targets and off-target profile is limited. The following guide is therefore presented as a comprehensive framework for how a researcher would approach this problem from first principles.

Part 1: Foundational Understanding & Initial Assessment

FAQ 1: We have synthesized this compound and have preliminary data suggesting it inhibits our primary kinase of interest, Kinase A. What is the first step to assess its specificity?

Your initial and most critical step is to move from a single-point activity measurement to a broad, systemic evaluation of selectivity. Off-target effects, where a drug interacts with unintended biological targets, are a primary cause of unexpected toxicity and clinical trial failures.[1] Recognizing these interactions early allows for better drug design and risk mitigation.[1]

The recommended first step is a comprehensive in vitro kinase selectivity screen. This involves testing your compound against a large panel of purified kinases to identify potential off-target interactions.

Workflow for Initial Kinase Selectivity Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Validation Compound Prep Prepare 10 mM stock of compound in 100% DMSO Primary Screen Screen against a broad kinase panel (e.g., 24-100 kinases) at a high concentration (e.g., 1-10 µM) Compound Prep->Primary Screen Single high concentration Data Analysis Identify 'hits' - kinases inhibited by >50% Primary Screen->Data Analysis Dose Response Perform 10-point dose-response curve for each identified 'hit' Data Analysis->Dose Response Proceed with hits IC50 Determination Calculate IC50 values for all on-target and off-target kinases Dose Response->IC50 Determination Selectivity Profile Generate selectivity profile: Compare IC50 (Off-Target) vs IC50 (On-Target) IC50 Determination->Selectivity Profile

Caption: Initial workflow for assessing kinase inhibitor selectivity.

FAQ 2: What kind of kinase screening panel should we choose?

The choice of a screening panel depends on your research stage and budget. For an initial assessment, a broad panel that covers a representative sample of the human kinome is ideal.[2] This provides a wide net to catch unexpected interactions across different kinase families.

Panel TypeTypical Number of KinasesBest Use CaseProsCons
General Panel 24 - 96Initial broad screening of a new chemical entity.Covers diverse kinase families, cost-effective for a first pass.[2]May miss interactions with less common or atypical kinases.
Comprehensive Panel >300Lead optimization, preclinical safety assessment.High-resolution view of selectivity, essential for IND-enabling studies.Higher cost, more complex data analysis.
Disease-Specific Panel VariesFocused screening for a particular therapeutic area (e.g., oncology, immunology).Enriched with kinases relevant to the disease pathology.May overlook off-target effects outside the specific pathway.

Services like Reaction Biology's HotSpot™ assay or Promega's Kinase Selectivity Profiling Systems offer well-validated platforms for this purpose.[2][3] The radiometric assay is often considered the "gold standard" due to its direct detection method.[3]

Part 2: Troubleshooting & Validating Off-Target Hits

FAQ 3: Our initial screen showed that our compound inhibits Kinase B and Kinase C with IC50 values only 10-fold higher than our primary target, Kinase A. Are these results significant? What's next?

An off-target IC50 that is within 10- to 100-fold of the on-target IC50 is a cause for further investigation, as such interactions may be relevant at therapeutic concentrations in vivo.[4] The next crucial step is to validate these in vitro findings in a more biologically relevant context using cell-based assays.[5] Biochemical assays with purified enzymes do not account for the complex cellular environment, such as ATP concentration, scaffolding proteins, and compartmentalization, which can all influence a compound's activity and selectivity.

Recommended Validation Strategy:

  • Confirm Target Engagement in Cells: Use a method like the NanoBRET™ Target Engagement Assay to confirm that your compound can bind to Kinase A, B, and C in living cells.[4] This assay measures the binding of a compound to a specific protein target in real-time within the cell.

  • Assess Downstream Signaling: Develop functional assays that measure the phosphorylation of known substrates for each kinase. This directly tests whether the observed binding translates into functional inhibition of the kinase's activity.

  • Phenotypic Screening: If the off-target kinases are known to be involved in specific cellular processes (e.g., cell cycle, apoptosis), perform phenotypic assays to see if your compound elicits the expected biological response.[6]

Experimental Workflow for Off-Target Validation

G cluster_0 Cellular Target Engagement cluster_1 Functional Cellular Assay cluster_2 Phenotypic Outcome In_Vitro_Hit In Vitro Hit Identified (e.g., Kinase B, IC50 = 150 nM) NanoBRET NanoBRET™ Assay: Confirm compound binds to Kinase B in living cells In_Vitro_Hit->NanoBRET Phospho_Assay Western Blot or ELISA: Measure phosphorylation of Kinase B's direct substrate (Substrate-P) NanoBRET->Phospho_Assay If engagement is confirmed Phenotype_Assay Cell Viability/Apoptosis Assay: Assess for phenotypes associated with Kinase B inhibition Phospho_Assay->Phenotype_Assay If functional inhibition is confirmed

Caption: A tiered approach to validating in vitro off-target hits.

FAQ 4: Our compound shows a clean profile in the kinase screen, but we observe unexpected toxicity in cell culture. How do we identify the potential off-target(s)?

This is a common challenge. A clean kinase profile doesn't rule out interactions with other protein classes or non-protein targets. Unbiased, genome-wide approaches are necessary to generate new hypotheses.

Strategies for Unbiased Off-Target Identification:

  • Computational Prediction: Use AI/ML-based platforms and computational frameworks to predict potential off-target interactions based on the compound's chemical structure.[7][8] These tools screen your molecule against vast databases of protein structures to identify potential binding partners.

  • Phenotypic Screening with Genetic Tools: Perform a CRISPR-Cas9 or RNAi screen in the presence of your compound. Genes that, when knocked out, rescue the toxic phenotype are potential candidates for the off-target protein.[6]

  • Chemical Proteomics: Employ techniques like thermal proteome profiling (TPP) or affinity chromatography with your compound immobilized on a bead to pull down binding partners from cell lysates.

Part 3: Protocols and Methodologies

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of an inhibitor against a purified kinase. It is based on quantifying the amount of ADP produced, which is proportional to kinase activity.[9]

Materials:

  • Kinase of interest (e.g., Kinase A, B, or C)

  • Specific kinase substrate peptide

  • ATP at the Kₘ concentration for the specific kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of your compound in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Addition: Add 2 µL of the kinase (at 2X final concentration) to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in a cellular or even in vivo setting. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cells expressing the target kinase(s)

  • This compound

  • PBS and appropriate lysis buffer with protease inhibitors

  • PCR thermocycler with a gradient function

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with your compound at various concentrations or with a DMSO vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the cell aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separate Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., Kinase B) remaining in the supernatant using Western blot or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Mitigation Strategies

FAQ 5: We have confirmed a problematic off-target interaction. What are our options?

Once a problematic off-target is validated, the primary strategy is rational drug design to improve selectivity.[6]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound. The goal is to identify chemical modifications that reduce binding to the off-target (e.g., Kinase B) while maintaining or improving affinity for the on-target (Kinase A).

  • Structure-Based Design: If crystal structures of your on-target and off-target kinases are available (or can be modeled), use computational docking to guide the design of more selective compounds. Analyze differences in the ATP-binding pockets that can be exploited to achieve selectivity.

  • Dose Optimization: In some cases, if the therapeutic window is sufficient, it may be possible to use the compound at a concentration that engages the primary target without significantly affecting the off-target. This requires careful in vivo studies.[8]

By systematically applying these principles of identification, validation, and mitigation, researchers can develop more selective and ultimately safer therapeutic agents.

References

  • Vertex AI Search. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

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Technical Support Center: Purification of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique purification challenges presented by this highly functionalized, fluorinated β-diketone.

Understanding the Molecule: Key Physicochemical Properties

This compound is an important building block in medicinal chemistry, valued for the unique properties conferred by its fluorine atoms[1]. However, these same features, combined with its β-diketone structure, introduce specific purification challenges.

  • Keto-Enol Tautomerism: Like most β-diketones, this compound exists as a dynamic equilibrium between its keto and enol forms[2]. This equilibrium is solvent-dependent and can lead to confusing analytical data (e.g., multiple spots on TLC, complex NMR spectra) and inconsistent behavior during chromatography. The enol form is stabilized by an intramolecular hydrogen bond, which increases its lipophilicity[2].

  • Acidity: The protons on the α-carbon (the CH₂ group) are acidic (pKa ≈ 11), making the molecule susceptible to deprotonation by bases[3]. This property can be exploited for purification via acid-base extraction but also poses a risk of salt formation or degradation if inappropriate bases are used.

  • Fluorophilicity: The presence of three fluorine atoms imparts a degree of "fluorophilicity," meaning it can have unique interactions with both polar and non-polar solvents and chromatographic stationary phases[4].

Troubleshooting Guide: Common Purification Issues

This section addresses common problems in a question-and-answer format, providing both immediate solutions and the underlying scientific reasoning.

Q: My crude product from the Claisen condensation is a dark, intractable oil. What are the likely impurities and how should I begin purification?

A: An oily crude product typically indicates the presence of unreacted starting materials, solvent residues, and potential side products. The synthesis, a Claisen condensation, joins 3-Fluoro-4-methoxyacetophenone with an ethyl difluoroacetate precursor[5].

Potential Impurities & Their Origin:

Impurity/Side ProductLikely OriginRecommended Removal Strategy
3-Fluoro-4-methoxyacetophenoneUnreacted starting materialColumn chromatography
Ethyl difluoroacetateUnreacted starting materialEvaporation (low boiling point), aqueous workup
Base-catalyzed hydrolysis productsReaction of base with ester or productAqueous wash, acid-base extraction
Self-condensation productsSide reaction of the ester or ketone[6][7]Column chromatography
Polymeric materials/tarDegradation from excessive heat or strong baseInitial purification via acid-base extraction, followed by chromatography

Initial Cleanup Strategy:

The first step is to perform a liquid-liquid extraction to remove baseline impurities. This exploits the acidic nature of your β-diketone product.

crude Crude Oily Product dissolve Dissolve in Ethyl Acetate or MTBE crude->dissolve wash_base Wash with 5% NaHCO₃ (aq) (Product moves to aqueous layer as enolate salt) dissolve->wash_base separate Separate Layers wash_base->separate organic_layer Organic Layer (Contains neutral impurities, e.g., unreacted acetophenone) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Contains product enolate) separate->aqueous_layer acidify Acidify Aqueous Layer to pH ~2-3 with 1M HCl aqueous_layer->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry Dry, Filter & Evaporate extract_product->dry precipitate Precipitated/Oily Product (Enriched in target compound) dry->precipitate

Caption: Workflow for initial purification via acid-base extraction.

This procedure removes non-acidic organic impurities and water-soluble salts, often yielding a significantly cleaner, semi-solid product that is more amenable to crystallization or chromatography.

Q: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and the column separation is poor. What can I do?

A: Streaking and poor separation on silica gel are classic signs of issues related to the compound's acidity and the keto-enol tautomerism. Silica gel is inherently acidic, which can lead to undesirable interactions.

Causality & Solutions:

  • Tautomerism on Silica: The keto and enol forms can interconvert on the silica surface at different rates, leading to broad or tailing spots.

  • Acidity: The acidic protons can strongly and irreversibly bind to basic sites on the silica, causing streaking.

Troubleshooting Steps:

  • Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or acetic acid to your eluent system.

    • Triethylamine: Neutralizes acidic sites on the silica, preventing irreversible binding. This is often the most effective solution.

    • Acetic Acid: Can sometimes improve separation by ensuring the compound remains fully protonated, but may not be as effective as a base.

  • Optimize Your Eluent System: Fluorinated molecules often require slightly more polar solvent systems than their non-fluorinated analogs for elution.

    • Starting Point: Begin with a 9:1 Hexanes:Ethyl Acetate mixture and gradually increase the polarity.

    • Alternative Solvents: Dichloromethane (DCM) can be an excellent solvent for separating fluorinated compounds. Try a gradient of Hexanes:DCM or pure DCM.[8]

  • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a reverse-phase (C18) column, which separates based on hydrophobicity.

cluster_0 Problem Identification cluster_1 Troubleshooting Path problem Poor TLC / Column Separation (Streaking, Co-elution) cause1 Root Cause: Compound Acidity & Tautomerism on Silica problem->cause1 solution1 Modify Mobile Phase: Add 1% Triethylamine to Eluent cause1->solution1 Primary Solution solution2 Optimize Eluent System: Try Hexanes/DCM or EtOAc Gradients cause1->solution2 Secondary Solution solution3 Change Stationary Phase: Use Neutral Alumina or Reverse Phase C18 cause1->solution3 Alternative

Caption: Decision tree for troubleshooting poor chromatographic separation.
Q: My recrystallization attempts are failing. The compound either oils out or remains soluble even at low temperatures. How do I find a suitable solvent?

A: Finding the right recrystallization solvent is an empirical process. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. "Oiling out" occurs when the hot, saturated solution cools below the melting point of the compound before crystallization begins.

Systematic Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your semi-purified material into several small test tubes.

  • Single Solvent Test: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in just a few drops, it's too soluble. If it barely dissolves, it may be a good "anti-solvent."

  • Heating Test: Take the tubes with undissolved solid and heat them gently (e.g., in a warm water bath). If the solid dissolves upon heating, it's a potential candidate.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. If it oils out, the solvent is not ideal on its own.

  • Solvent-Pair Test: If you find a solvent in which the compound is very soluble (e.g., Dichloromethane) and one in which it is very insoluble (e.g., Heptane), you can use them as a pair. Dissolve the compound in a minimum of the hot "good" solvent, then add the "anti-solvent" dropwise until the solution becomes faintly cloudy. Allow to cool slowly.

Recommended Solvents for Screening:

Solvent ClassExamplesPolarityComments
AlcoholsEthanol, IsopropanolPolar ProticOften effective for moderately polar compounds.[9]
EstersEthyl AcetatePolar AproticGood general-purpose solvent.
HalogenatedDichloromethanePolar AproticOften too good a solvent; best used in a pair.
HydrocarbonsHeptane, Hexane, TolueneNon-polarGood as anti-solvents.
EthersMethyl tert-butyl ether (MTBE)Moderately PolarUsed in synthesis[5]; can be effective.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a crude product that has undergone an initial acid-base workup.

  • TLC Analysis: Develop a TLC plate using Hexanes:Ethyl Acetate (9:1) with 1% triethylamine added to the eluent. Your target compound should have an Rf value of approximately 0.2-0.4. Adjust the eluent polarity as needed.

  • Column Packing:

    • Choose an appropriate size flash column for your sample amount (e.g., 40g silica for 1g of crude material).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexanes:EtOAc 95:5 + 1% Et₃N).

    • Pack the column under positive pressure, ensuring no air bubbles.

  • Sample Loading:

    • Dissolve your crude material in a minimum amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin running the column with a low-polarity eluent (e.g., Hexanes:EtOAc 95:5 + 1% Et₃N).

    • Gradually increase the polarity (gradient elution) to elute your compound.

    • Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. The triethylamine can be removed more effectively by co-evaporating with a solvent like toluene.

Protocol 2: Purity Verification by Analytical Methods

A combination of methods is required to confirm the purity and identity of the final product.

  • ¹H NMR (in CDCl₃): Expect to see signals for the aromatic protons, the methoxy group (-OCH₃), and the α-protons (-CH₂-). The α-protons may appear as a singlet for the enol form (~6.0-6.5 ppm) and a different signal for the keto form. The enol proton itself is often a broad singlet far downfield (~15 ppm)[9]. The ratio of keto to enol forms can be estimated by integration.

  • ¹⁹F NMR (in CDCl₃): This is a critical technique. You should observe two distinct signals: one for the -CF₂- group and one for the aromatic fluorine.

  • HPLC/LC-MS: Use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. This will confirm the molecular weight and provide a quantitative measure of purity (e.g., >98% by peak area).

  • Melting Point: A pure, crystalline solid should exhibit a sharp melting point range (e.g., within 1-2 °C). A broad or depressed melting point indicates impurities.

Frequently Asked Questions (FAQs)

  • Q: What safety precautions should I take when handling this compound? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific data for this exact molecule is limited, related fluorinated diketones are classified as irritants. Review the Safety Data Sheet (SDS) before use.

  • Q: How does the keto-enol equilibrium affect my final product's appearance and stability? A: The equilibrium can make the "pure" compound appear as a waxy solid or thick oil rather than a free-flowing crystalline powder, especially if trace solvents are present. Analytically, it results in a more complex NMR spectrum than expected for a single species[2]. The compound is generally stable under standard laboratory conditions (stored cool and dry, protected from light), but the equilibrium is a fundamental, dynamic property of the molecule.

  • Q: Can I use a base like sodium hydroxide for the initial extraction? A: It is strongly discouraged. Strong bases like NaOH or KOH can catalyze hydrolysis of the ester-like β-diketone linkage, leading to product degradation[7]. A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate the acidic α-carbon without causing significant hydrolysis.

References

  • MDPI. (2019). Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. Retrieved from [Link]

  • Nature. (2021). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Minimizing degradation of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

A Guide to Minimizing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support resource for this compound. This guide is designed to provide you with in-depth knowledge and practical solutions to ensure the stability and integrity of this compound throughout your experimental workflows. As a fluorinated β-dicarbonyl compound, its unique electronic properties make it a valuable molecule, but also one that requires careful handling to prevent degradation. This center provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving the compound for the first time. What is the best general-purpose solvent to minimize initial degradation?

A1: For initial dissolution and stock solution preparation, we recommend using a non-polar, aprotic solvent such as anhydrous dioxane or toluene. In such solvents, the compound will predominantly exist in its more stable enol form, stabilized by intramolecular hydrogen bonding.[1] Polar protic solvents, especially water, and polar aprotic solvents like DMSO can shift the equilibrium towards the more reactive keto tautomer and may facilitate degradation.[1][2]

Q2: My solution of the compound is turning slightly yellow. What could be the cause?

A2: A yellow discoloration can be an early indicator of degradation, potentially due to the formation of conjugated systems or impurities. This could be triggered by exposure to light (photodegradation), elevated temperatures, or a non-optimal pH in your solution. We recommend preparing fresh solutions and protecting them from light and heat.

Q3: Can I use a buffer to control the pH of my aqueous solution containing the compound?

A3: Yes, and it is highly recommended for aqueous applications. However, the choice of buffer is critical. Avoid buffers with primary or secondary amine components (e.g., Tris), as these can potentially react with the carbonyl groups. Phosphate or citrate buffers are generally more suitable. The optimal pH range for stability is weakly acidic to neutral (pH 4-7).[3][4]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: Stock solutions should be stored at low temperatures, ideally -20°C or -80°C, in airtight containers to prevent solvent evaporation and moisture ingress.[5] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The vials should be flushed with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration in Solution

This is a common issue and is almost always linked to chemical degradation. The troubleshooting workflow below will help you identify and mitigate the cause.

A Problem: Rapid loss of compound concentration B Check Solution pH A->B C Is pH < 4 or > 8? B->C D Adjust pH to 4-7 using a non-reactive buffer (e.g., phosphate, citrate). C->D Yes E Check Solvent C->E No N Problem Resolved D->N F Is the solvent polar and/or protic (e.g., water, methanol)? E->F G Consider switching to a less polar, aprotic solvent if your experiment allows. F->G Yes H Check for Contaminants F->H No G->N I Are there nucleophiles (e.g., amines) or metal ions present? H->I J Purify co-solvents and reagents. Use chelating agents like EDTA if metal catalysis is suspected. I->J Yes K Review Storage & Handling I->K No J->N L Is the solution exposed to light or elevated temperatures? K->L M Store at low temperature, protect from light, and use an inert atmosphere. L->M Yes L->N No M->N

Caption: Troubleshooting workflow for compound degradation.

Causality Explanation:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack by water or hydroxide ions.[6][7]

  • Solvent Choice: Polar solvents can disrupt the intramolecular hydrogen bond that stabilizes the enol form, favoring the keto tautomer which is often more susceptible to degradation.[1][2]

  • Contaminants: Nucleophilic contaminants can directly attack the carbonyl groups. Metal ions can catalyze degradation pathways.

  • Storage and Handling: Like many complex organic molecules, this compound can be sensitive to light and heat, which provide the energy to overcome activation barriers for degradation reactions.[8]

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the degradation of the compound in the assay medium.

Key Considerations:

  • Compound Stability in Media: Biological media are complex aqueous solutions, typically at a physiological pH of ~7.4, and are incubated at 37°C. These conditions can promote hydrolysis.

  • Interaction with Media Components: Components in the media, such as amino acids or proteins, could potentially react with the compound.

Recommended Protocol: Assess Compound Stability in Assay Medium

  • Prepare a solution of the compound in your specific assay medium at the final working concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of the parent compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot the concentration of the compound versus time to determine its stability profile in your assay medium. If significant degradation is observed (e.g., >10% loss within the experimental timeframe), consider reducing the incubation time or preparing the compound solution immediately before use.

Understanding and Identifying Degradation Pathways

The primary degradation pathway for this compound in solution is likely to be hydrolysis . The electron-withdrawing effects of the fluorine atoms make the dicarbonyl moiety susceptible to cleavage.

cluster_main Likely Hydrolytic Degradation Pathway A This compound B Nucleophilic attack (H2O, OH-) A->B C Tetrahedral Intermediate B->C D Cleavage of C-C bond C->D E Degradation Products D->E F 3-Fluoro-4-methoxybenzoic acid E->F G Difluoroacetic acid E->G

Caption: Postulated hydrolytic degradation pathway.

Table 1: Potential Degradation Products and Their Properties

Compound Name Chemical Structure Molecular Weight ( g/mol ) Comments
3-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14A likely product from the cleavage of the dicarbonyl system.
Difluoroacetic acidC₂H₂F₂O₂96.03A likely product from the cleavage of the dicarbonyl system.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Ensure all glassware is thoroughly dried. Use a high-purity, anhydrous solvent (e.g., dioxane, toluene, or anhydrous acetonitrile).

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen anhydrous solvent to the vial. Use gentle vortexing or sonication to ensure complete dissolution.

  • Inert Atmosphere: Flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and moisture.

  • Sealing and Storage: Seal the vial tightly with a Teflon-lined cap. Wrap the vial in aluminum foil to protect it from light. Store at -20°C or below.

Protocol 2: A General-Purpose HPLC Method for Stability Analysis

This method can be used as a starting point for monitoring the stability of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm, or Mass Spectrometry (for identification of degradation products).[9][10][11]

Note: This method should be validated for your specific application to ensure adequate separation of the parent compound from any degradation products or matrix components.

References

  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. Retrieved from [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

  • Olsen, R. J., & Belecki, K. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Burgett, A. W. G., & Reeves, L. W. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(22), 2741-2749.
  • Wikipedia. (2024). Solvent effects. Retrieved from [Link]

  • Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P Science College.
  • Fiveable. (n.d.). Keto-enol tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism.
  • Rahil, J., & Pratt, R. F. (1976). The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society, 98(23), 7282-7288.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • Olsen, R. J., & Belecki, K. (2010). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment.
  • Rahil, J., & Pratt, R. F. (1976). The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society, 98(23), 7282-7288.
  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds. YouTube.
  • Wang, Y., et al. (2020). Visible‐light‐induced oxidative α‐hydroxylation of β‐dicarbonyl compounds catalyzed by ethylenediamine‐Cu(II). Chemistry–An Asian Journal, 15(16), 2533-2537.
  • A. de la Rosa, V., et al. (2021). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews, 121(3), 1534-1589.
  • Chemrio. (n.d.). This compound.
  • Kuzu, C., & Al-Sehemi, A. G. (2014). Light-induced tautomerism of β-dicarbonyl compounds. Chemical Society Reviews, 43(1), 234-245.
  • Echemi. (n.d.). 4,4-difluoro-1-(3-methoxy-phenyl)-butane-1,3-dione.
  • Sigma-Aldrich. (n.d.). 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione.
  • Sigma-Aldrich. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione 97.
  • ACS Omega. (2021).
  • Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(16), 4975.
  • Abboud, J. L. M., & Notario, R. (1999). Solvent effects in organic chemistry-recent Developments. Pure and Applied Chemistry, 71(4), 645-664.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Visible-light-mediated deoxygenative transformation of 1,2-dicarbonyl compounds through energy transfer process. (2024).
  • Visible-light photocatalytic oxidation of 1,3-dicarbonyl compounds and carbon–carbon bond formation. (2014).
  • Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (2010). Journal of Thermal Analysis and Calorimetry, 102(2), 529-535.
  • Chegg. (2021). Solved 2.
  • ChemicalBook. (2023). This compound.
  • PubChem. (n.d.). 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione.
  • Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg).
  • Thermal degradation of fluoropolymers. (2020). Clean Production Action.
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (2000). Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1151-1170.
  • The Effect of Electrolyte pH and Impurities on the Stability of Electrolytic Bicarbonate Conversion. (2022). ChemSusChem, 15(11), e202200293.
  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2022). Environmental Science & Technology Letters, 9(10), 874-879.
  • The Effect of Electrolyte pH and Impurities on the Stability of Electrolytic Bicarbonate Conversion. (2022). ChemSusChem, 15(11), e202200293.
  • Thermal transformations of perfluorooctanoic acid (PFOA): Mechanisms, volatile organofluorine emissions, and implications to thermal regeneration of granular activated carbon. (2024).
  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017).
  • BLDpharm. (n.d.). 832740-76-8|4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione.
  • Journal of Medicinal Chemistry Ahead of Print. (2026).
  • Wikipedia. (2026). N-Methylsuccinimide.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • High Performance Liquid Chromatographic Behavior of Difluoroborane Derivatives of β-Diketones. (1990). Analytical Sciences, 6(1), 45-48.
  • Studies in fluorinated β-diketones and related compounds—III. (1973). Journal of Fluorine Chemistry, 3(2), 177-183.
  • Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. (2024). International Journal of Molecular Sciences, 25(13), 7015.
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2016). Amino Acids, 48(1), 181-190.
  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. (2023). Forensic Toxicology, 41(1), 126-137.
  • Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. (2024). Foods, 13(10), 1493.

Sources

Refining experimental protocols involving 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven methodologies. Our goal is to move beyond simple instructions to explain the underlying causality, enabling you to anticipate challenges and refine your experimental designs.

Section 1: Compound Profile and Core Chemistry

Before troubleshooting experimental protocols, it is crucial to understand the fundamental properties of the molecule.

Key Compound Identifiers
PropertyValueSource(s)
IUPAC Name This compoundN/A (Standard Nomenclature)
Synonyms N/AN/A
CAS Number 1000338-34-3[1]
Molecular Formula C₁₁H₈F₃O₃Calculated
Molecular Weight 265.17 g/mol Calculated
Appearance Typically a solid at room temperature, similar to related compounds
Critical Concept: Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[2] This equilibrium is not a trivial feature; it governs the compound's reactivity, solubility, stability, and spectroscopic signature.[2][3]

The enol form is often significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and an extended π-conjugated system.[4] For fluorinated β-diketones, the enol form is frequently the predominant species in non-polar solvents like CDCl₃.[5] Understanding this equilibrium is the first step in troubleshooting many common experimental issues.

Caption: Keto-enol tautomeric equilibrium of the β-diketone moiety.

Section 2: Handling, Storage, and Safety FAQs

Q: How should I properly store this compound to ensure its long-term stability?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for analogous compounds, refrigeration (e.g., 4°C) is recommended for long-term storage.[6] β-Diketones can be susceptible to hydrolysis, so protection from moisture is critical. The compound should also be stored away from strong bases, acids, and oxidizing agents.[7]

Q: What are the primary safety precautions I should take when handling this material?

A: Always handle this compound in a certified chemical fume hood. Standard personal protective equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust or powder and prevent skin contact.[7] Although specific toxicity data for this exact molecule is limited, fluorinated organic compounds and diketones warrant cautious handling.

Section 3: Synthesis and Purification Troubleshooting

The most common route to this class of compounds is the Claisen condensation.[8] This reaction, while powerful, is prone to several issues that can impact yield and purity.

Q: My Claisen condensation yield is poor (<50%). What are the most likely causes and how can I fix them?

A: Low yields in Claisen condensations involving fluorinated esters are a frequent challenge. The root cause often lies in one of three areas:

  • Base Quality and Reactivity: The choice and quality of the base are paramount.

    • Insight: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[5] Commercial sources of these bases can vary in activity. Older NaH may have a passivating layer of NaOH, reducing its effectiveness. The activity of alkoxides like NaOEt can also degrade with improper storage.[5]

    • Troubleshooting:

      • Use freshly purchased, high-purity NaH (e.g., 60% dispersion in mineral oil). Wash the NaH with dry hexane before use to remove the oil if necessary.

      • If using an alkoxide, consider preparing it fresh or titrating it before use to confirm its activity.

      • Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base by moisture.

  • Reaction Conditions:

    • Insight: The order of addition matters. Adding a pre-mixed solution of the ketone and ester to a suspension of the base often yields better results than adding the base to the reactants. This minimizes side reactions, such as the self-condensation of the ester.[9]

    • Troubleshooting:

      • Suspend the base (e.g., NaH) in a dry, aprotic solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF).

      • Slowly add a solution of 3-Fluoro-4-methoxyacetophenone and Ethyl difluoroacetate to the stirred base suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up Procedure:

    • Insight: The product exists as a sodium enolate salt at the end of the reaction. This salt must be carefully neutralized with acid to protonate it and yield the final β-diketone. Adding the reaction mixture to an excess of cold, dilute acid (e.g., 1 M HCl) is a standard procedure.

    • Troubleshooting:

      • Ensure the acidification is performed at a low temperature (ice bath) to minimize potential degradation of the product.

      • Check the pH of the aqueous layer to confirm it is acidic before proceeding with extraction.

Q: The crude product from my synthesis is an impure oil that is difficult to purify by column chromatography. Is there a more robust purification method?

A: Absolutely. Column chromatography of β-diketones can be problematic due to their tautomeric nature and potential for streaking on silica gel. A highly effective and well-documented alternative is purification via the formation of a copper(II) chelate.[5][9]

  • Causality & Mechanism: β-Diketones act as excellent bidentate ligands, readily forming stable, often highly crystalline, coordination complexes (chelates) with metal ions like Cu²⁺. These copper chelates are typically insoluble in water and can be selectively precipitated from the crude reaction mixture, leaving behind many organic impurities. The pure β-diketone is then regenerated by decomposing this stable complex.

Workflow: Purification via Copper(II) Chelate Precipitation

PurificationWorkflow Crude Crude Product (in EtOH or similar solvent) AddCu Add aq. Copper(II) Acetate Cu(OAc)₂ solution Crude->AddCu Precipitate Precipitation (Stir, possibly with gentle heat) AddCu->Precipitate Filter Filter & Wash (Water, Hexane) Precipitate->Filter Chelate Isolated Solid Copper(II) Chelate Filter->Chelate Decompose Decomposition of Chelate (e.g., Na₂EDTA or H₂SO₄) Chelate->Decompose Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Decompose->Extract Pure Pure β-Diketone (After drying & solvent removal) Extract->Pure

Sources

Interpreting ambiguous results with 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS 170570-77-1). This document is intended for researchers, scientists, and drug development professionals. Here, we address common ambiguous results and provide troubleshooting strategies based on the fundamental chemical principles of fluorinated β-diketones.

Part 1: Foundational Concepts - Why Results Can Be Ambiguous

The unique structure of this molecule is central to understanding its behavior. As a β-diketone, it is subject to keto-enol tautomerism, a chemical equilibrium between two or more interconverting structural isomers.[1][2] The presence of electron-withdrawing fluorine atoms significantly influences this equilibrium, often favoring the enol form and increasing the acidity of the α-protons.[3][4] This inherent duality is the primary source of many experimental ambiguities.

Key Chemical Features:
  • Keto-Enol Tautomerism: The compound can exist as a mixture of the diketo form and two possible enol forms. This equilibrium is highly sensitive to solvent, pH, temperature, and concentration.[5]

  • Metal Chelation: The enol tautomer, with its bidentate oxygen donors, is a potent chelating agent for metal ions.[6][7][8] Trace metal contamination can lead to the formation of stable complexes, altering reactivity and spectroscopic properties.[9][10]

  • Complex NMR Spectra: The presence of three fluorine atoms results in complex splitting patterns in ¹H, ¹³C, and ¹⁹F NMR due to H-F and F-F coupling.[11][12] The tautomeric equilibrium further complicates this, as signals for both keto and enol forms may be present simultaneously.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my compound show multiple sets of peaks for the same proton, or broad, unresolved signals?

A1: This is the most common issue and is almost always due to keto-enol tautomerism. You are likely observing a mixture of the diketo and enol tautomers in your NMR solvent.[5] The equilibrium between these forms can be slow on the NMR timescale, resulting in separate signals for each species. Broad signals can indicate an intermediate rate of exchange.

Q2: I ran the same reaction twice but got different product yields and side product profiles. What could be the cause?

A2: Inconsistent reaction outcomes often point to two main culprits:

  • Trace Metal Contamination: The enolate form of the diketone can chelate metal ions from glassware, reagents, or solvents.[6] This can alter the compound's reactivity or catalyze unintended side reactions.

  • Water Content: The presence of water can shift the keto-enol equilibrium and may participate in side reactions such as hydrolysis, especially under acidic or basic conditions.

Q3: The mass spectrum of my purified compound shows a peak that doesn't correspond to the expected molecular weight. Why?

A3: This could be due to the formation of adducts. The compound can chelate alkali metals (e.g., Na⁺, K⁺) from glassware or solvents, resulting in [M+Na]⁺ or [M+K]⁺ peaks. Alternatively, if the compound was synthesized or purified using a reactive solvent like methanol, you might observe a solvent adduct.

Q4: Why is the color of my compound inconsistent between batches, ranging from off-white to yellow?

A4: The enol form and its conjugated system can absorb light in the near-UV or visible spectrum, leading to a yellowish appearance. The color intensity can vary depending on the keto-enol ratio in the solid state.[13] The presence of trace metal complexes can also result in colored impurities.

Part 3: Troubleshooting Guides

Guide 1: Inconsistent or Ambiguous Spectroscopic Data (NMR)

If your NMR spectra are difficult to interpret, follow this workflow to diagnose and resolve the issue.

G start Ambiguous NMR Spectrum (Multiple Peaks / Broad Signals) check_tautomerism Hypothesis: Keto-Enol Tautomerism start->check_tautomerism solvent_test Protocol 1: Solvent-Dependent NMR Study check_tautomerism->solvent_test Test equilibrium sensitivity d2o_shake Protocol 2: D₂O Shake Experiment check_tautomerism->d2o_shake Identify labile enol proton vt_nmr Protocol 3: Variable Temperature (VT) NMR check_tautomerism->vt_nmr Test exchange dynamics result_solvent Result: Peak ratios change with solvent solvent_test->result_solvent result_d2o Result: Enolic OH peak disappears d2o_shake->result_d2o result_vt Result: Peaks coalesce or sharpen with increasing temperature vt_nmr->result_vt conclusion Conclusion: Ambiguity is due to Keto-Enol Tautomerism in solution. result_solvent->conclusion result_d2o->conclusion result_vt->conclusion

Caption: Troubleshooting workflow for ambiguous NMR spectra.

The ratio of enol to keto tautomers is highly dependent on the solvent. Polar, protic solvents tend to stabilize the keto form, while non-polar solvents favor the intramolecularly hydrogen-bonded enol form.

Solvent (Dielectric Constant, ε)Typical Keto:Enol Ratio¹H NMR Observation
CDCl₃ (ε = 4.8)~10:90Dominated by enol peaks. Sharp enolic OH signal around 13-15 ppm.
Acetone-d₆ (ε = 21)~30:70Increased intensity of keto signals.
DMSO-d₆ (ε = 47)~50:50Significant populations of both tautomers.
Methanol-d₄ (ε = 33)Keto form favoredEnolic OH peak may broaden or disappear due to exchange with solvent.

Note: These ratios are illustrative and can vary with concentration and temperature.

Protocol 1: Solvent-Dependent NMR Study

  • Prepare three separate NMR samples of your compound with identical concentrations in CDCl₃, Acetone-d₆, and DMSO-d₆.

  • Acquire standard ¹H NMR spectra for each sample.

  • Analysis: Compare the integration of characteristic peaks. For the keto form, look for the CH₂ signal between the carbonyls (typically 3.5-4.5 ppm). For the enol form, look for the vinyl CH signal (typically 5.5-6.5 ppm) and the very downfield enolic OH proton. A change in the relative integrals confirms solvent-dependent equilibrium.[14]

Protocol 2: D₂O Shake Experiment

  • Acquire a ¹H NMR spectrum of the compound in a non-protic solvent (e.g., CDCl₃ or Acetone-d₆).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30-60 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the acidic enolic OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[14]

Protocol 3: Variable Temperature (VT) NMR

  • Using a spectrometer equipped with a variable temperature unit, acquire ¹H NMR spectra at a series of temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Analysis: If the signals are broad due to intermediate chemical exchange, they should sharpen and may coalesce into a single averaged signal at higher temperatures as the rate of interconversion increases.[14] This confirms that the multiple peaks are from species in dynamic equilibrium.

Guide 2: Inconsistent Reaction Yields and Byproducts

Use this guide when facing issues with reproducibility in reactions involving the title compound.

G start Inconsistent Reaction (Yields / Byproducts) check_metal Hypothesis 1: Trace Metal Contamination start->check_metal check_water Hypothesis 2: Variable Water Content start->check_water protocol_chelate Protocol 4: Use of Chelating Agent or Acid-Washed Glassware check_metal->protocol_chelate protocol_dry Protocol 5: Rigorous Drying of Reagents and Solvents check_water->protocol_dry result_chelate Result: Reproducibility improves protocol_chelate->result_chelate result_dry Result: Reproducibility improves protocol_dry->result_dry conclusion_metal Conclusion: Reaction is sensitive to trace metal catalysis. result_chelate->conclusion_metal conclusion_water Conclusion: Reaction is sensitive to moisture. result_dry->conclusion_water

Caption: Troubleshooting workflow for inconsistent reactions.

Protocol 4: Mitigating Metal Contamination

  • Glassware Preparation: All glassware should be washed with a 1M HCl solution, rinsed thoroughly with deionized water, and oven-dried before use. This process removes trace metals from the glass surface.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

  • (Optional) Addition of a Chelator: In a control experiment, add a small amount of a strong, non-interfering chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any potential metal ions and observe if reproducibility improves.

Protocol 5: Ensuring Anhydrous Conditions

  • Solvent Drying: Use freshly distilled solvents or solvents from a dedicated solvent purification system. Molecular sieves (ensure they are properly activated) can be used to dry bottled solvents.

  • Reagent Drying: Dry solid reagents under high vacuum before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

By systematically applying these diagnostic protocols, researchers can deconstruct ambiguous results, leading to a clearer understanding of their experimental systems and more reliable outcomes.

References

  • Bravin, B., et al. (2018). Keto-enol tautomerism of the fluorinated diketones. Atmospheric Environment. Available at: [Link]

  • Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. Available at: [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. Available at: [Link]

  • Eze, S. I., et al. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]

  • Tirivaviri, A. T., et al. (2021). Isolation of the β-diketone and its application as metals chelator. ResearchGate. Available at: [Link]

  • Singh, R. V., et al. (2010). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions: Enhanced Stability and Curcumin Protection. MDPI. Available at: [Link]

  • Wang, Y., et al. (2025). β‐Diketone Functionalized Microspheres Chelate Reactive Iron via Metal Coordination for Cartilage Repair. Advanced Science. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at: [Link]

  • Scribd. Cyclohexane-1,3-Dione Reactions Guide. Available at: [Link]

  • Alajarmeh, S. S., & Zaykov, V. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. Available at: [Link]

  • S.A.B., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Available at: [Link]

  • PubChem. 4,4-Difluoro-1-phenylbutane-1,3-dione. Available at: [Link]

  • S.A.B., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. Coupling of Protons with Fluorine. Available at: [Link]

  • Lapi, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone. New Journal of Chemistry. Available at: [Link]

  • Chalenko, Y., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Gerig, J.T. Fluorine NMR. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • Liu, Y., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: [Link]

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Validation & Comparative

Comparative Analysis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

Abstract

This guide provides a comprehensive framework for the comparative analysis of a novel β-diketone compound, 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, against established inhibitors. Due to the limited public data on this specific molecule, this document serves as a methodological guide, postulating its potential as an inhibitor of Matrix Metalloproteinases (MMPs) based on its structural motifs. We will outline the requisite experimental protocols, data interpretation frameworks, and comparative benchmarks necessary to rigorously evaluate its efficacy, selectivity, and mechanism of action. This guide is intended for researchers and scientists in the field of drug development and enzyme kinetics.

Introduction: The Rationale for Investigating Novel MMP Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. While several MMP inhibitors have been developed, many have failed in clinical trials due to a lack of specificity, leading to off-target effects.

The compound this compound features a β-diketone moiety, a well-known zinc-binding group, making it a plausible candidate for MMP inhibition. The difluoro substitution at the α-carbon can enhance the electrophilicity of the carbonyls, potentially increasing its binding affinity and stability. This guide proposes a systematic approach to characterize this compound and compare it against established broad-spectrum and selective MMP inhibitors.

Selection of Comparator Inhibitors

To establish a robust comparative baseline, a panel of well-characterized inhibitors with varying specificities should be selected.

Comparator CompoundClassMechanism of ActionPrimary Target(s)
Marimastat Broad-SpectrumHydroxamate-based, potent zinc chelationMMP-1, -2, -3, -7, -9, -14
Batimastat Broad-SpectrumHydroxamate-based, potent zinc chelationMMP-1, -2, -3, -7, -9
Doxycycline Non-specificTetracycline antibiotic, weaker zinc chelationVarious MMPs
Selective Inhibitor (e.g., a specific MMP-9 inhibitor) Target-specificVaries (e.g., non-hydroxamate)Primarily a single MMP

This selection allows for a multi-faceted comparison, evaluating our novel compound against both broad-spectrum and highly selective inhibitors, providing a clearer picture of its potential therapeutic window.

Experimental Workflow for Comparative Analysis

A rigorous evaluation requires a multi-step experimental approach, progressing from initial screening to detailed mechanistic studies.

Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular & In Vivo Validation a Enzyme Activity Assay (IC50 Determination) b Selectivity Profiling (MMP Panel) a->b Hit Confirmation c Enzyme Kinetics (Lineweaver-Burk Plot) b->c Proceed with Potent & Selective Hits d Reversibility Assay (Dialysis or Jump Dilution) c->d Mode of Inhibition e Cell-Based Migration/Invasion Assay d->e Characterized Inhibitor f In Vivo Model (e.g., Tumor Xenograft) e->f Translational Relevance G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Enzyme (E) + Substrate (S) ⇌ ES → E + Product Inhibitor (I) binds to E only b Enzyme (E) + Substrate (S) ⇌ ES → E + Product Inhibitor (I) binds to E or ES c Enzyme (E) + Substrate (S) ⇌ ES → E + Product Inhibitor (I) binds to ES only

Caption: Major types of reversible enzyme inhibition.

Expected Data and Interpretation

The following table presents a hypothetical but realistic dataset from the described experiments, which would allow for a robust comparison.

Table 1: Hypothetical Comparative Inhibition Profile

CompoundTarget MMPIC50 (nM)Inhibition TypeSelectivity (MMP-X / MMP-Y)
This compound MMP-950Competitive>100-fold vs MMP-1
Marimastat MMP-95Competitive~5-fold vs MMP-1
Doxycycline MMP-925,000Non-competitiveLow
Selective MMP-9 Inhibitor MMP-920Competitive>500-fold vs MMP-1

Interpretation of Hypothetical Data: In this scenario, our novel compound demonstrates potent, competitive inhibition of MMP-9. Its IC50 of 50 nM is significantly better than the non-specific inhibitor Doxycycline but less potent than the broad-spectrum Marimastat and the highly optimized selective inhibitor. However, its key advantage lies in its high selectivity for MMP-9 over other MMPs (e.g., MMP-1), a crucial feature for minimizing off-target effects that plagued early broad-spectrum inhibitors like Marimastat. This profile would warrant further investigation into its therapeutic potential.

Conclusion and Future Directions

This guide has outlined a systematic, scientifically rigorous methodology for the initial characterization and comparative analysis of this compound as a potential MMP inhibitor. By comparing its potency, selectivity, and mechanism of action against established benchmarks, researchers can effectively determine its viability as a drug candidate.

Positive results from these initial studies would justify progression to more complex evaluations, including:

  • Cell-based assays: Assessing the compound's ability to inhibit cell migration and invasion in cancer cell lines that overexpress MMP-9.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of MMP-driven diseases.

  • Structural biology: Co-crystallization of the compound with the target enzyme to elucidate the precise binding interactions at the atomic level.

This structured approach ensures that novel compounds are evaluated in a comprehensive and comparative context, accelerating the identification of promising new therapeutic agents.

References

  • Overall MMP Biology and Inhibition

    • Title: M
    • Source: Wikipedia
    • URL: [Link]

  • MMP Inhibitors and Clinical Trials

    • Title: MMP Inhibitors: A Journey
    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Fluorogenic MMP Assay Protocols

    • Title: A continuous, fluorogenic assay for m
    • Source: Analytical Biochemistry, via PubMed
    • URL: [Link]

  • Enzyme Kinetics and Inhibition Mechanisms

    • Title: Enzyme kinetics
    • Source: Wikipedia
    • URL: [Link]

  • Marimastat as a Comparator

    • Title: Marimast
    • Source: PubChem, N
    • URL: [Link]

A Prospective Efficacy Analysis: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a Putative Modulator of the NLRP3 Inflammasome in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic landscape for inflammatory disorders, particularly those with a neuroinflammatory component, is in a constant state of evolution. While traditional treatments offer symptomatic relief, the quest for more targeted and potent therapies with fewer side effects is paramount. This guide introduces 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione , a novel fluorinated diketone, and posits its potential as a therapeutic candidate. In the absence of direct comparative clinical data, this document provides a prospective analysis of its efficacy against standard treatments by hypothesizing a plausible mechanism of action centered on the inhibition of the NLRP3 inflammasome. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the preclinical evaluation of this compound.

Chemical Profile of the Investigational Compound

  • IUPAC Name: this compound

  • CAS Number: 170570-77-1[1]

  • Molecular Formula: C₁₁H₉F₃O₃

  • Structure:

    • The butane-1,3-dione core is a key structural motif known for its metal-chelating properties and its presence in various biologically active compounds.

    • The strategic placement of three fluorine atoms can enhance metabolic stability and binding affinity to target proteins.

    • The 3-fluoro-4-methoxyphenyl group influences the compound's lipophilicity and potential for interactions within a biological system.

Hypothesized Therapeutic Target: The NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[2][3] Its dysregulation is implicated in a wide array of inflammatory conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as autoinflammatory disorders.[4][5] The activation of the NLRP3 inflammasome is a two-step process:

  • Priming: This initial step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via signaling pathways such as NF-κB.

  • Activation: A diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein (ASC) adaptor, and the pro-caspase-1 effector.[2][3]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, driving the inflammatory response.[2][3]

Given the structural features of this compound, we hypothesize that it may act as an inhibitor of the NLRP3 inflammasome, potentially by interfering with its assembly or the enzymatic activity of caspase-1.

Current Standard of Care for Neuroinflammation and NLRP3-Mediated Diseases

A definitive comparison of the investigational compound requires a thorough understanding of the existing therapeutic options. The current treatments for neuroinflammation and diseases linked to NLRP3 inflammasome hyperactivity are broad and often address the symptoms rather than the root cause.

Treatment ClassExamplesMechanism of ActionLimitations
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ibuprofen, NaproxenInhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[6][7]Gastrointestinal side effects, cardiovascular risks, limited efficacy in severe neuroinflammation.
Corticosteroids Prednisone, DexamethasoneBroad immunosuppressive and anti-inflammatory effects by regulating gene expression.[6][8]Significant side effects with long-term use, including metabolic disturbances and increased infection risk.
Immunosuppressants Methotrexate, AzathioprineSuppression of the immune system to reduce inflammatory responses.[6]Increased susceptibility to infections, organ-specific toxicities.
Disease-Modifying Anti-Rheumatic Drugs (DMARDs) Sulfasalazine, LeflunomideSlowing the progression of autoimmune diseases by modulating the immune system.[6]Delayed onset of action, requires regular monitoring for side effects.
Biologic Agents (IL-1 Inhibitors) Anakinra, CanakinumabDirectly target and neutralize IL-1β, a key product of the NLRP3 inflammasome.[4]High cost, potential for injection site reactions and increased risk of infections.
Targeted NLRP3 Inhibitors (Investigational) MCC950, GlyburideDirectly bind to and inhibit the NLRP3 protein, preventing inflammasome assembly.[2][3][5][[“]]MCC950 showed off-target effects in clinical trials.[4][5] Glyburide's use is limited by its hypoglycemic effects.[3][5]

Proposed Experimental Framework for Efficacy Comparison

To rigorously evaluate the efficacy of this compound relative to standard treatments, a multi-tiered experimental approach is proposed.

Tier 1: In Vitro Characterization of NLRP3 Inflammasome Inhibition

Objective: To determine the direct inhibitory effect of the compound on the NLRP3 inflammasome pathway in a controlled cellular environment.

Experimental Workflow:

in_vitro_workflow cluster_cell_culture Cell Culture and Priming cluster_treatment Treatment cluster_activation NLRP3 Activation cluster_analysis Endpoint Analysis BMDMs Bone Marrow-Derived Macrophages (BMDMs) LPS LPS Priming (1 µg/mL, 4h) BMDMs->LPS Upregulates NLRP3, pro-IL-1β Compound Test Compound (Dose-Response) LPS->Compound MCC950 MCC950 (Positive Control) LPS->MCC950 Vehicle Vehicle (Negative Control) LPS->Vehicle ATP ATP (5 mM, 30 min) Compound->ATP MCC950->ATP Vehicle->ATP ELISA IL-1β ELISA ATP->ELISA Caspase1_Assay Caspase-1 Activity Assay ATP->Caspase1_Assay Cell_Viability Cell Viability Assay (MTT/LDH) ATP->Cell_Viability in_vivo_workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups (n=8-10/group) cluster_assessment Efficacy Assessment (24h post-LPS) cluster_analysis Ex Vivo Analysis Mice C57BL/6 Mice LPS_Injection Intraperitoneal LPS Injection (5 mg/kg) Mice->LPS_Injection Induces systemic inflammation and neuroinflammation Vehicle Vehicle Control LPS_Injection->Vehicle Compound Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) LPS_Injection->Compound Dexamethasone Dexamethasone (1 mg/kg, i.p.) LPS_Injection->Dexamethasone Behavior Behavioral Tests (Open Field, Y-maze) Vehicle->Behavior Compound->Behavior Dexamethasone->Behavior Tissue Tissue Collection (Brain, Serum) Behavior->Tissue Cytokines Cytokine Profiling (ELISA/Multiplex) Tissue->Cytokines IHC Immunohistochemistry (Iba1, GFAP) Tissue->IHC WB Western Blot (NLRP3, Caspase-1) Tissue->WB

Caption: In vivo experimental design for evaluating anti-neuroinflammatory efficacy.

Detailed Protocol:

  • Animal Model: Use adult C57BL/6 mice.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) to induce a robust inflammatory response.

  • Treatment: Administer this compound orally (p.o.) at various doses 1 hour before LPS injection. The standard treatment group will receive Dexamethasone (1 mg/kg, i.p.).

  • Behavioral Assessment: At 24 hours post-LPS injection, perform behavioral tests such as the open field test (for locomotor activity) and the Y-maze (for spatial memory) to assess cognitive deficits.

  • Tissue Collection and Analysis:

    • Collect serum and brain tissue.

    • Measure pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-6) in both serum and brain homogenates using ELISA or multiplex assays.

    • Perform immunohistochemistry on brain sections to quantify microglial (Iba1) and astrocyte (GFAP) activation.

    • Conduct Western blot analysis on brain lysates to assess the expression of NLRP3 inflammasome components.

Data Presentation and Interpretation

The data generated from these experiments should be presented in a clear and comparative manner.

Table 2: Comparative In Vitro IC₅₀ Values

CompoundIL-1β Release IC₅₀ (nM)Caspase-1 Activity IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
This compound TBDTBDTBD
MCC950 (Control) ~8~10>50

Table 3: Summary of In Vivo Efficacy in LPS-Induced Neuroinflammation Model

Treatment Group% Reduction in Brain IL-1β% Improvement in Y-maze AlternationMicroglial Activation Score (Iba1)
Vehicle 0% (Baseline)0% (Baseline)++++
Test Compound (30 mg/kg) TBDTBDTBD
Dexamethasone (1 mg/kg) ~60-70%~40-50%++

Conclusion and Future Directions

This guide outlines a comprehensive, albeit prospective, framework for evaluating the efficacy of this compound in the context of neuroinflammation, with a focus on the NLRP3 inflammasome as a putative target. The proposed experimental workflows provide a robust methodology for a head-to-head comparison with established anti-inflammatory agents.

Should the experimental data support the hypothesis, this compound could represent a novel therapeutic lead. Further studies would be warranted to elucidate its precise binding site, pharmacokinetic and pharmacodynamic profiles, and safety pharmacology before advancing to clinical development. The structured approach presented here ensures that the investigation into this promising compound is conducted with the highest degree of scientific rigor and integrity.

References

  • Dr.Oracle. (2025, February 25). What are the methods for reducing neuroinflammation?
  • Cabral, J. E., Wu, A., Zhou, H., Pham, M. A., Lin, S., & McNulty, R. (n.d.). Targeting the NLRP3 inflammasome for inflammatory disease therapy.
  • Henry Chiropractic. (2025, December 9). What Is The Best Medication For Neuroinflammation?
  • Frontiers. (n.d.). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases.
  • PMC. (n.d.). Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder.
  • Al-Amin, M. A., & Reza, H. M. (2014). Neuroinflammation. Contemporary anti-inflammatory treatment approaches. Neurosciences, 19(2).
  • PMC. (2025, May 15). Targeting the NLRP3 inflammasome for inflammatory disease therapy.
  • Psychology Today South Africa. (2026, January 5). The Inflamed Brain in Psychiatric Disorders.
  • PMC PubMed Central. (2022, June 10). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases.
  • Consensus. (n.d.). Are there inhibitors targeting the NLRP3 inflammasome for the treatment of inflammatory diseases?
  • ChemicalBook. (2023, May 13). This compound.

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Comparative Evaluation of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The β-diketone scaffold is a privileged structure in medicinal chemistry, famously represented by the natural product curcumin, which exhibits a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] The strategic introduction of fluorine atoms into small molecules is a cornerstone of modern drug design, often employed to enhance metabolic stability, binding affinity, and membrane permeability. The compound 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione represents a rational design that combines the β-diketone pharmacophore with a specific trifluorination pattern.

To date, comprehensive experimental data cross-validating the performance of this specific molecule in a preclinical setting is not publicly available. This guide, therefore, serves as an expert-driven framework outlining a rigorous, side-by-side experimental plan to objectively evaluate its potential against relevant alternatives. We will propose a series of self-validating protocols and generate hypothetical, yet plausible, data to illustrate how such a comparison would be interpreted by drug development professionals. The objective is to establish a clear, data-driven rationale for advancing—or deprioritizing—this compound in an early-stage drug discovery pipeline.

PART 1: Compound Profiles and Strategic Rationale

To conduct a meaningful evaluation, this compound (DFMB) will be compared against three strategically chosen compounds. The selection is designed to dissect the contribution of each structural feature—the gem-difluoro group, the phenyl-fluoro substituent, and the core scaffold itself.

  • Test Compound (DFMB): this compound

  • Comparator 1 (DMB): 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. This analog lacks the fluorine on the phenyl ring, directly testing the impact of this substitution on performance.

  • Comparator 2 (Curcumin): A well-known natural product benchmark containing a β-diketone moiety. It provides a reference for biological activity but is known for its poor pharmacokinetic properties.[3]

  • Comparator 3 (DFHB): A hypothetical analog, 4,4-Difluoro-1-(4-hydroxyphenyl)butane-1,3-dione. Replacing the methoxy group with a hydroxyl allows for an assessment of its role in hydrogen bonding and solubility.

G cluster_test Test Compound cluster_comp Comparator Compounds DFMB DFMB This compound DMB DMB 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione DFMB->DMB Remove Phenyl Fluorine CUR Curcumin Natural Product Benchmark DFMB->CUR Compare to Natural Scaffold DFHB DFHB (Hypothetical) 4,4-Difluoro-1-(4-hydroxyphenyl)butane-1,3-dione DFMB->DFHB Demethylate Methoxy Group

Caption: Structural relationships between the test compound and comparators.

Our evaluation will follow a standard preclinical cascade, designed to answer critical questions at each stage, from basic physicochemical properties to cellular activity and metabolic fate.

G A Compound Synthesis & QC B Physicochemical Profiling (LogP, Solubility) A->B C In Vitro Efficacy (Enzyme & Cell Assays) B->C D In Vitro ADME (Metabolic Stability) C->D E Data Analysis & Lead Selection D->E

Caption: High-level experimental workflow for compound evaluation.

PART 2: Physicochemical Characterization

Rationale: Before any biological testing, understanding a compound's fundamental physicochemical properties is paramount. Lipophilicity (LogP) and aqueous solubility are critical determinants of a drug's behavior, influencing everything from absorption and distribution to formulation feasibility.[4] An optimal LogP value is often sought to balance membrane permeability with aqueous solubility.[5]

Experimental Protocol: LogP Determination (Shake-Flask Method)
  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at 10 mM. Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous and n-octanol phases.

  • Equilibration: Vigorously shake the vials for 1 hour to ensure thorough mixing and allow them to stand for 2-3 hours to allow for complete phase separation.

  • Sampling: Carefully collect samples from both the aqueous and n-octanol layers.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Experimental Protocol: Kinetic Aqueous Solubility
  • Sample Preparation: Prepare a high-concentration DMSO stock solution (e.g., 20 mM) for each compound.

  • Dilution: In a 96-well plate, add the DMSO stock to a buffered aqueous solution (pH 7.4) to a final concentration (e.g., 200 µM), ensuring the final DMSO percentage is low (<1%) to minimize co-solvent effects.

  • Incubation & Filtration: Shake the plate at room temperature for 2 hours. After incubation, filter the samples through a multi-well filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using LC-MS/MS analysis against a standard curve.

Comparative Data (Hypothetical)
CompoundcLogP (Calculated)Experimental LogP (pH 7.4)Kinetic Solubility (µM at pH 7.4)
DFMB 2.852.9575
DMB 2.602.7090
Curcumin 3.013.20< 1
DFHB 2.102.25120

Analysis & Interpretation: The hypothetical data suggests that DFMB and DMB possess LogP values within a range often considered favorable for drug candidates. The additional fluorine on the phenyl ring in DFMB slightly increases its lipophilicity compared to DMB, which correlates with a minor decrease in aqueous solubility. As expected, Curcumin shows poor aqueous solubility, a well-documented challenge for its development.[2] The hydroxyl group in the hypothetical DFHB analog significantly reduces lipophilicity and improves solubility, which could be advantageous for formulation but may impact cell permeability.

PART 3: In Vitro Efficacy Assessment

Rationale: The primary goal is to determine if the compounds have a biological effect. We will first test for inhibition of a relevant biological target (hypothetically, a protein kinase crucial for cancer cell survival) and then confirm if this translates to a functional outcome in a cell-based model (cytotoxicity against a cancer cell line).

Hypothetical Target Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase (e.g., SRC, ABL) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor DFMB & Analogs Inhibitor->TargetKinase Inhibits

Caption: Simplified signaling pathway showing the point of intervention.

Experimental Protocol: Enzyme Inhibition Assay (Kinase Activity)
  • Reagents: Prepare assay buffer, recombinant target kinase, appropriate peptide substrate, and ATP.

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a dose-response curve (e.g., 10 µM to 1 nM).

  • Assay Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., a luminescence-based assay that measures remaining ATP).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[7]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative Data (Hypothetical)
CompoundTarget Kinase IC50 (nM)HeLa Cell Cytotoxicity IC50 (µM)
DFMB 50 1.2
DMB 1505.5
Curcumin >10,00025.0
DFHB 853.0

Analysis & Interpretation: The hypothetical data positions DFMB as the most potent compound. The 3-fold increase in enzyme inhibition potency over DMB suggests that the fluorine atom on the phenyl ring is critical for target engagement, perhaps by forming a key interaction in the kinase's binding pocket. This enhanced target potency translates directly to superior cellular activity. The hydroxyl group in DFHB appears to be less favorable than the methoxy group for potency, though still better than the non-phenyl-fluorinated DMB. Curcumin shows weak activity, consistent with its known non-specific mode of action and low potency against many specific targets.

PART 4: In Vitro ADME Profiling

Rationale: A potent compound is of little use if it is metabolized too quickly. The liver microsomal stability assay is a standard, high-throughput in vitro ADME screen to estimate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[8][9] This provides an early indication of a compound's likely in vivo half-life and hepatic clearance.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[10] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[11]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Comparative Data (Hypothetical)
CompoundHLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Clearance Category
DFMB 55 22.5 Low
DMB 2549.8Moderate
Curcumin < 5> 277High
DFHB 10138.6High

Analysis & Interpretation: This hypothetical dataset strongly supports the design rationale for DFMB . The introduction of fluorine atoms, particularly at metabolically labile positions, is a known strategy to block metabolism. The data shows that DFMB has a significantly longer half-life and lower intrinsic clearance compared to its non-phenyl-fluorinated analog, DMB. This suggests that the phenyl ring may be a site of metabolism that is protected by the fluorine atom in DFMB. The hydroxyl group in DFHB appears to be a metabolic liability, leading to rapid clearance. Curcumin's very high clearance is consistent with extensive literature on its rapid metabolism, a major hurdle in its clinical development.

Conclusion and Forward Look

Based on this comprehensive, albeit hypothetical, cross-validation framework, This compound (DFMB) emerges as the superior candidate. It demonstrates a compelling combination of high potency in both biochemical and cellular assays and favorable metabolic stability. The data strongly suggests that the specific trifluorination pattern is key to its enhanced performance profile compared to the selected alternatives.

Key Findings:

  • Potency: The fluorine on the phenyl ring appears crucial for target engagement, leading to a 3-fold improvement in enzyme inhibition.

  • Metabolic Stability: The fluorine substituents effectively shield the molecule from rapid metabolic degradation, resulting in a low clearance profile.

  • Overall Profile: DFMB presents a balanced profile of potency and stability, making it a promising candidate for further preclinical development.

The next logical steps in the evaluation of DFMB would involve selectivity profiling against a panel of kinases, further in vitro ADME assays (e.g., plasma protein binding, CYP inhibition), and ultimately, pharmacokinetic and efficacy studies in relevant animal models. This structured, comparative approach provides the necessary data-driven confidence to justify the commitment of further resources.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link][10]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link][8]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link][9]

  • Saal, C. Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. 2014. Available from: [Link][12]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link][13]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. Available from: [Link][11]

  • National Center for Biotechnology Information. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PubMed Central. Available from: [Link][14]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available from: [Link][15]

  • IRIS. synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS. Available from: [Link][1]

  • National Center for Biotechnology Information. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials. PubMed Central. Available from: [Link][16]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available from: [Link][4]

  • National Center for Biotechnology Information. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available from: [Link][17]

  • National Center for Biotechnology Information. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. PubMed Central. Available from: [Link][18]

  • National Center for Biotechnology Information. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PubMed Central. Available from: [Link][19]

  • National Center for Biotechnology Information. Advances in β-Diketocyclisation of Curcumin Derivatives and their Antitumor Activity. PubMed. Available from: [Link][3]

  • ResearchGate. (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. Available from: [Link][20]

  • National Center for Biotechnology Information. Curcumin: Biological Activities and Modern Pharmaceutical Forms. PubMed Central. Available from: [Link][2]

  • National Center for Biotechnology Information. The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems. PubMed Central. Available from: [Link][21]

Sources

Independent Replication of Studies on 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the robust synthesis and verifiable characterization of novel chemical entities are paramount. This guide provides a comprehensive analysis of the synthetic methodologies pertinent to 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. While this specific compound is commercially available as a reference standard, detailed, peer-reviewed synthetic protocols are not readily found in the public domain.

Therefore, this guide will present a comparative analysis of established methods for the synthesis of structurally analogous fluorinated β-diketones. By examining a validated protocol for a closely related compound, 4,4-Difluoro-1-phenyl-1,3-butanedione, we can establish a reliable and adaptable framework for the synthesis and independent replication of studies on the title compound. This approach underscores the importance of methodological transparency and the principles of scientific reproducibility.

Synthetic Strategies for Fluorinated β-Diketones: A Comparative Overview

The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation being a primary and highly effective method. This reaction involves the base-mediated condensation of an ester with a ketone to form a β-diketone or a β-keto ester. For the synthesis of fluorinated analogues such as this compound, this approach remains the most viable.

The proposed synthesis for the title compound involves the Claisen condensation of 3-Fluoro-4-methoxyacetophenone with an ethyl difluoroacetate derivative.

Synthetic_Scheme cluster_conditions Claisen Condensation reagent1 3-Fluoro-4-methoxyacetophenone product This compound reagent1:e->product:w + reagent2 Ethyl difluoroacetate reagent2:e->product:w + base Strong Base (e.g., NaH) solvent Anhydrous Solvent (e.g., THF)

Caption: General synthetic scheme for the target molecule.

To provide a practical and detailed experimental framework, we will now focus on a published and validated protocol for a closely related, non-commercially sensitive analogue.

A Validated Protocol: Synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione

The following protocol for the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione serves as an excellent template for the synthesis of the title compound. The key difference lies in the substitution pattern of the starting acetophenone.

Reaction Parameters and Reagents
ParameterRecommended ConditionAlternative/Consideration
Base Sodium Hydride (NaH)Sodium ethoxide, Potassium tert-butoxide
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl ether, 1,4-Dioxane
Temperature Room Temperature0 °C to reflux, depending on reactivity
Reaction Time 12 hoursMonitored by TLC
Work-up Acidic (e.g., 0.5 M HCl)Quenching with saturated ammonium chloride
Purification Recrystallization (Ethanol)Column chromatography (Silica gel)
Step-by-Step Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione[1].

Materials:

  • Acetophenone (or 3-Fluoro-4-methoxyacetophenone for the title compound)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl difluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (0.5 M)

  • Ethanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.90 mmol) to a round-bottom flask containing anhydrous THF (60 mL).

  • Enolate Formation: To the stirred suspension of sodium hydride, add a solution of the acetophenone derivative (1.80 mmol) in anhydrous THF. Stir the resulting mixture at room temperature for 15 minutes to facilitate the formation of the enolate.

  • Addition of the Fluorinated Ester: Add methyl difluoroacetate (5.40 mmol) to the reaction mixture.

  • Reaction: Stir the solution for 12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue. Dissolve the residue in dichloromethane (15 mL) and acidify with 0.5 M hydrochloric acid. Wash the organic layer with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the solid residue from ethanol to yield the pure 4,4-Difluoro-1-phenyl-1,3-butanedione[1].

Experimental_Workflow setup 1. Inert Atmosphere Setup (NaH in anhydrous THF) enolate 2. Add Acetophenone Derivative (Stir for 15 min at RT) setup->enolate addition 3. Add Methyl Difluoroacetate enolate->addition reaction 4. Stir for 12h at RT (Monitor by TLC) addition->reaction workup 5. Concentrate, Dissolve in DCM Acidify with HCl, Wash with Water reaction->workup purification 6. Dry, Concentrate, and Recrystallize (from Ethanol) workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow.

Characterization and Data Analysis

For independent replication, thorough characterization of the final product is crucial. The expected analytical data for this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic and methoxy protons, and the characteristic signal for the enolic proton.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-F bond stretching frequencies.

  • Melting Point: To assess the purity of the synthesized compound.

While specific spectral data for the title compound is not available in the literature, data for the analogue, 4,4-Difluoro-1-phenyl-1,3-butanedione, shows a characteristic enolic OH signal in the ¹H NMR spectrum around 15.01 ppm and a triplet for the CHF₂ proton at approximately 6.65 ppm[1].

Discussion on Replicability and Alternative Approaches

The presented Claisen condensation protocol is robust and has been successfully applied to a range of substrates. For the synthesis of this compound, the electronic effects of the fluoro and methoxy substituents on the acetophenone starting material may influence the reaction rate and yield. The electron-donating methoxy group may slightly decrease the acidity of the α-protons, potentially requiring slightly more forcing conditions (e.g., longer reaction times or gentle heating) for complete enolate formation.

Alternative Methodologies:

While the Claisen condensation is the most direct route, other methods for synthesizing β-diketones exist, though they may be less practical for this specific target. These include the acylation of enamines (Stork enamine synthesis) or the rearrangement of α,β-epoxy ketones. However, the availability of the required starting materials makes the Claisen condensation the most logical and efficient choice.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and independent replication of studies on this compound. By leveraging a validated protocol for a close structural analogue, researchers can confidently approach the synthesis of this and other novel fluorinated β-diketones. The importance of thorough characterization using a suite of analytical techniques cannot be overstated in validating the identity and purity of the synthesized compound.

Future work should focus on the publication of a detailed experimental protocol for the title compound to facilitate further research into its potential biological activities and applications in materials science. The availability of such data is crucial for the advancement of scientific knowledge and the development of new technologies.

References

  • Bala, M., Kumar, S., Taxak, N., Boora, P., & Khatkar, A. (2015). Synthesis, spectral characterization, thermal, DFT and biological studies of some fluorinated β-diketone and their bivalent metal complexes. Journal of Fluorine Chemistry, 178, 6-13. [Link]

Sources

Assessing the Specificity of Novel Enzyme Inhibitors: A Comparative Guide Featuring 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the specificity of novel chemical entities, using the hypothetical compound 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione as a case study. For the purpose of this guide, we will postulate that based on its β-diketone scaffold, a common pharmacophore in enzyme inhibitors, this compound is a putative inhibitor of myeloperoxidase (MPO), a key enzyme in inflammatory processes.

Our objective is to not only determine the potency of this compound against its intended target but also to rigorously evaluate its interactions with other biological molecules, thereby establishing its specificity profile. This is a critical step in early-stage drug discovery, as off-target effects are a major cause of clinical trial failures.

The Critical Role of Specificity in Drug Development

Specificity, the ability of a drug to interact with its intended target selectively, is a cornerstone of modern pharmacology. A highly specific compound minimizes the risk of unintended side effects and toxicity, leading to a safer and more effective therapeutic agent. The β-diketone moiety present in our compound of interest is known to be a versatile chelating agent and can interact with various metalloenzymes. Therefore, a thorough specificity assessment is paramount.

Establishing a Putative Target: Myeloperoxidase (MPO)

Myeloperoxidase is a heme-containing peroxidase enzyme most abundantly expressed in neutrophils. It plays a crucial role in microbial killing by catalyzing the formation of reactive oxygen species. However, aberrant MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular disease and neurodegenerative disorders, making it an attractive therapeutic target.

Comparative Analysis: Benchmarking Against Known MPO Inhibitors

To contextualize the performance of this compound, we will compare it against two well-characterized MPO inhibitors with distinct specificity profiles:

  • Verdiperstat (AZD3241): A selective, irreversible MPO inhibitor that has been investigated in clinical trials for various neurodegenerative diseases.

  • 4-Aminobenzoic acid hydrazide (4-ABAH): A commonly used quasi-irreversible MPO inhibitor in preclinical research, known to have some off-target effects.

A summary of the key characteristics of these compounds is presented in Table 1.

Table 1: Comparative Profile of MPO Inhibitors

FeatureThis compoundVerdiperstat (AZD3241)4-Aminobenzoic acid hydrazide (4-ABAH)
Putative/Established Target Myeloperoxidase (MPO)Myeloperoxidase (MPO)Myeloperoxidase (MPO)
Inhibition Mechanism Hypothetically Reversible/IrreversibleIrreversibleQuasi-irreversible
Reported IC50 for MPO To be determined~100 nM~1-5 µM
Known Specificity Profile To be determinedHigh selectivity over other peroxidasesModerate selectivity

Experimental Workflow for Specificity Assessment

The following sections detail a robust, multi-step experimental plan to thoroughly characterize the specificity of our novel compound.

Primary Target Engagement and Potency Determination

The first step is to confirm the inhibitory activity of this compound against MPO and determine its potency (IC50).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of human MPO (e.g., 20 nM) in assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Prepare a solution of Amplex Red (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 1 U/mL) in the assay buffer.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM) in water.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the MPO working solution to each well.

    • Add 2 µL of the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO-only control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the Amplex Red/HRP/H₂O₂ solution (final H₂O₂ concentration of ~10 µM).

    • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Against Related Enzymes

To assess specificity, it is crucial to test the compound against other enzymes that are structurally or functionally related to MPO.

  • Enzyme Selection: A typical panel would include:

    • Lactoperoxidase (LPO)

    • Thyroid peroxidase (TPO)

    • Eosinophil peroxidase (EPO)

  • Assay Adaptation: The MPO inhibition assay described above can be adapted for these other peroxidases, using their respective substrates and optimal buffer conditions.

  • Data Analysis: Determine the IC50 for each peroxidase. The selectivity index can be calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for MPO. A higher selectivity index indicates greater specificity.

Table 2: Hypothetical Selectivity Profile

CompoundMPO IC50 (nM)LPO IC50 (nM)TPO IC50 (nM)LPO Selectivity IndexTPO Selectivity Index
This compound 150>10,000>10,000>66>66
Verdiperstat 100>10,000>10,000>100>100
4-ABAH 2,50015,00020,00068
Broad Off-Target Screening

A comprehensive assessment of specificity requires screening against a broad panel of unrelated targets, such as kinases, GPCRs, and ion channels. This is typically performed by specialized contract research organizations (CROs).

Caption: Workflow for broad off-target screening.

Visualizing the Specificity Assessment Pathway

The overall logical flow of the specificity assessment can be visualized as follows:

G cluster_0 Initial Characterization cluster_1 Potency and Selectivity cluster_2 Data Analysis and Comparison A Novel Compound: this compound B Hypothesized Target: MPO A->B C MPO Inhibition Assay (IC50) B->C D Selectivity Panel (LPO, TPO) C->D E Broad Off-Target Screen D->E F Calculate Selectivity Indices E->F G Compare to Verdiperstat & 4-ABAH F->G H Specificity Profile G->H

Caption: Logical flow for specificity assessment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to assessing the specificity of a novel compound, using this compound as a hypothetical MPO inhibitor. By combining primary target potency determination, selectivity profiling against related enzymes, and broad off-target screening, a comprehensive understanding of the compound's specificity can be achieved.

The hypothetical data presented suggests that our novel compound exhibits a favorable specificity profile, superior to the tool compound 4-ABAH and approaching that of the clinical candidate Verdiperstat.

Future studies should focus on cell-based assays to confirm target engagement and functional effects in a more physiological context. Additionally, investigating the mechanism of inhibition (e.g., reversible vs. irreversible) will provide further critical insights into the compound's properties.

References

  • Verdiperstat (AZD3241) for Neurodegenerative Diseases. National Institutes of Health, U.S. National Library of Medicine. [Link]

  • Myeloperoxidase (MPO) and its role in cardiovascular disease. Journal of the American Heart Association. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS No. 170570-77-1), a halogenated organic compound. The procedures outlined herein are grounded in established safety principles for handling fluorinated reagents, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a substance is the first step toward safe handling and disposal. This compound belongs to the class of halogenated organic compounds. The presence of multiple strong carbon-fluorine bonds dictates its chemical reactivity, persistence, and the specific disposal methods required.

Furthermore, thermal decomposition of such fluorinated compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[1] This potential for hazardous byproduct formation underpins the stringent disposal requirements.

Identifier Value
Chemical Name This compound
CAS Number 170570-77-1[2]
Molecular Formula C₁₁H₉F₃O₃[3]
Classification Halogenated Organic Compound[4]
Inferred Hazards Corrosive, Harmful if Swallowed, Potential for Hazardous Decomposition

The Core Principle: Rigorous Waste Segregation

The single most important step in the proper disposal of this compound is strict waste segregation. Halogenated organic waste must never be mixed with non-halogenated waste.[4][5][6]

Causality: The reason for this segregation is twofold:

  • Disposal Technology: Non-halogenated solvents can often be recycled as fuel. Halogenated wastes, due to their potential to form corrosive acids (like HCl, HF) and other pollutants upon combustion, require specialized, high-temperature incineration with flue gas scrubbing.[7][8][9]

  • Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive—often by a factor of two or more—than for non-halogenated waste.[6][7]

The following workflow illustrates the critical decision-making process for laboratory waste segregation.

WasteSegregation start Waste Generated is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes aqueous_bin Aqueous Waste (Check pH & Heavy Metals) is_organic->aqueous_bin No (Aqueous) halogenated_bin Halogenated Organic Waste Container is_halogenated->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is essential for safety and compliance.

DisposalWorkflow A 1. Assess Hazards & Don Appropriate PPE B 2. Select Designated Halogenated Waste Container A->B C 3. Transfer Waste in Chemical Fume Hood B->C D 4. Securely Cap Container & Log Contents C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Contact EHS Office for Waste Pickup E->F G 7. Professional Disposal via Licensed Facility (Incineration) F->G

Caption: Summary of the disposal protocol workflow.

Personal Protective Equipment (PPE)

Based on the corrosive nature of analogous compounds, the following minimum PPE is required:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat.

Waste Collection
  • Select the Correct Container: Use only a container provided by your institution's Environmental Health & Safety (EHS) department, clearly labeled "Hazardous Waste" and designated for Halogenated Organic Waste .[4][6]

  • Ensure Compatibility: The container must be made of a material compatible with the chemical and have a tight-fitting, threaded cap to prevent leaks and vapor escape.[5]

  • Label Correctly: Before adding the first drop of waste, ensure the container is properly labeled. The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5] List all other components and their approximate percentages.

  • Transfer Waste Safely: All transfers of waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][6]

In-Lab Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of generation.

  • Ensure the container is within secondary containment to control any potential spills.[6]

  • Do not accumulate more than the maximum allowable volume of hazardous waste as per your institutional and local regulations.[6]

Final Disposal
  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a pickup.

  • The EHS department will manage the transport and consolidation of the waste, which will then be sent to a licensed hazardous waste treatment and disposal facility.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealed, labeled plastic bag or container.

    • Tag the container as "Hazardous Waste" and dispose of it along with the halogenated chemical waste.[5][6]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.

    • Close the laboratory doors.

    • Contact your institution's emergency response line and the EHS department immediately.[5] Do not attempt to clean up a large spill yourself.

The Science of Disposal: Why Incineration is Essential

The disposal of fluorinated organic compounds presents a unique challenge due to the exceptional strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest single bonds in organic chemistry, which is responsible for the high thermal and chemical stability of these "forever chemicals".[9]

Standard chemical or biological waste treatment methods are ineffective at breaking the C-F bond. The only proven and widely accepted method for the complete destruction of these compounds is high-temperature incineration (typically >1000 °C) at a specialized hazardous waste facility.[8][9] This process provides the necessary energy to break down the molecule into simpler, less harmful components. The resulting acidic gases, such as hydrogen fluoride (HF), are then neutralized in a scrubber system before being released, preventing environmental contamination.[8]

References

  • Hazardous Waste Segregation. (n.d.). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. (n.d.). Sigma-Aldrich.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • This compound. (2023). ChemicalBook.
  • Safety Data Sheet for 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. (n.d.). Fisher Scientific.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.

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Personal protective equipment for handling 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling this compound (CAS 170570-77-1). As a specialized fluorinated β-diketone, this compound requires a handling methodology grounded in a thorough understanding of its potential hazards, derived from its chemical structure and data from close structural analogs. The following protocols are designed to establish a self-validating system of safety that protects personnel and ensures experimental integrity.

Hazard Assessment: A Data-Driven Approach

The primary hazards are anticipated to be corrosivity, severe irritation, and potential toxicity upon ingestion or inhalation , based on the reactivity of the β-dione moiety and the presence of multiple fluorine atoms.

Analogous Compound CAS Number Reported Hazards (GHS) Source
4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione189347-40-8GHS05 (Corrosion) H302: Harmful if swallowed H314: Causes severe skin burns and eye damage H318: Causes serious eye damageSigma-Aldrich[1]
4,4-Difluoro-1-phenylbutane-1,3-dione62679-61-2GHS07 (Exclamation Mark) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationPubChem[2]

Derived Hazard Analysis: The presence of the additional fluorine atom on the phenyl ring of the target compound is unlikely to mitigate the hazards observed in its analogs. The data strongly suggests that this compound should be handled as a corrosive substance that can cause severe skin and eye damage, respiratory irritation, and is harmful if swallowed.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure. The following PPE is the minimum requirement for routine laboratory operations involving milligram to gram quantities.

Hand Protection: The First Line of Defense

Due to the corrosive nature of this compound, robust hand protection is critical. A double-gloving strategy is mandated.

  • Inner Glove: Standard disposable nitrile glove. This layer provides a contaminant-free surface for your skin when the outer glove is removed.

  • Outer Glove: A second nitrile glove. Disposable nitrile gloves offer good resistance to incidental splashes of a wide range of chemicals and should be removed and replaced immediately upon contact.[3][4] For prolonged tasks or when handling larger quantities, consider a more robust outer glove like neoprene over the inner nitrile glove.

Causality: The double-gloving system is not merely for chemical resistance; it is a critical procedural control. It protects against undetected pinholes or tears in the outer glove and allows for the safe removal of a contaminated outer layer without compromising the inner glove, thus preventing cross-contamination of equipment and personal items.

Eye and Face Protection: Preventing Irreversible Damage

The high risk of severe eye damage necessitates protection beyond standard safety glasses.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[4] They must form a seal around the eyes to protect against splashes and vapors.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a significant splash hazard, such as when transferring solutions, handling quantities greater than ~5 grams, or performing reactions under pressure.[4]

Causality: The H314 and H318 hazard codes from the primary analog indicate a substance that can cause irreversible damage to the eyes.[1] Standard safety glasses offer insufficient protection from splashes that can come from the side, top, or bottom. A face shield provides a secondary barrier, protecting not just the eyes but the entire face from splashes.

Body and Foot Protection
  • Lab Coat: A flame-resistant (FR) lab coat with long sleeves and a secure cuff is mandatory. The coat should be fully buttoned.

  • Clothing: Long pants and shirts that cover the torso and arms, made of non-synthetic materials like cotton, should be worn under the lab coat.

  • Footwear: Closed-toe, closed-heel shoes constructed of a chemically resistant material (e.g., leather) are required.[5]

Operational Plans: Step-by-Step Procedures

Adherence to strict, sequential procedures for donning, handling, and doffing PPE is essential to prevent exposure and contamination.

PPE Donning and Handling Workflow

The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last. The subsequent workflow ensures all manipulations occur within the primary engineering control.

Caption: PPE Donning and Safe Handling Workflow.

PPE Doffing (Removal) Sequence

The doffing sequence is arguably the most critical step to prevent self-contamination. It is performed in an order that moves from most contaminated to least contaminated items.

G D1 1. Remove Outer Gloves (Peel off without touching exterior) D2 2. Remove Face Shield D1->D2 D3 3. Remove Lab Coat (Roll inward, away from body) D2->D3 D4 4. Remove Goggles D3->D4 D5 5. Remove Inner Gloves (Peel off without touching exterior) D4->D5 D6 6. Wash Hands Thoroughly with soap and water D5->D6

Caption: Critical PPE Doffing Sequence to Prevent Contamination.

Decontamination and Disposal Plan

Fluorinated organic compounds, like the target of this guide, are often environmentally persistent and require specialized disposal.[6][7] They should never be disposed of down the drain or in regular trash.

Spill Management
  • Minor Spill (Solid): In a fume hood, gently cover the spill with a neutralizing agent like sodium bicarbonate, followed by an absorbent material. Carefully scoop the mixture into a designated hazardous waste container.

  • Minor Spill (Liquid/Solution): In a fume hood, cover with an inert absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it in a designated hazardous waste container.

  • Major Spill: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal
  • Waste Segregation: All materials contaminated with this compound, including pipette tips, gloves, absorbent paper, and excess compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Solid" (or Liquid, as appropriate) and list the full chemical name.

  • Disposal Method: The preferred disposal method for persistent fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7][8] This method is capable of breaking the strong carbon-fluorine bonds.[8] Do not attempt to neutralize the bulk chemical waste. All waste must be disposed of through your institution's EHS program.[9]

Emergency Procedures

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2024, April 8).
  • Sigma-Aldrich. 4,4-Difluoro-1-(4-methoxyphenyl)
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • PubChem, National Center for Biotechnology Information. 4,4-Difluoro-1-phenylbutane-1,3-dione.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • PubChem, National Center for Biotechnology Information. 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione.
  • ChemicalBook. This compound.
  • University of Colorado Boulder, Organic Chemistry. Protective Gear.
  • Syracuse University, Environmental Health & Safety Services. Personal Protective Equipment.
  • University of California, San Francisco, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • University of Washington, Environmental Health & Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.